Magnesium chlorate
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium;dichlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO3.Mg/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSKJSUQWKSAM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg(ClO3)2, Cl2MgO6 | |
| Record name | MAGNESIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3792 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | magnesium chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_chlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10192-29-7 (ammonium salt), 7791-10-8 (strontium salt), 7791-19-7 (hexahydrate), 7790-93-4 (Parent) | |
| Record name | Magnesium chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30890653 | |
| Record name | Chloric acid, magnesium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Magnesium chlorate appears as white deliquescent crystals or powder. Soluble in water and denser than water. Poses a dangerous fire risk when in contact with organic materials or heat. May be irritating to skin, eyes and mucous membranes. Used to make other chemicals. | |
| Record name | MAGNESIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3792 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
10326-21-3 | |
| Record name | MAGNESIUM CHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3792 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Magnesium chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloric acid, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloric acid, magnesium salt (2:1) | |
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| Record name | Magnesium chlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM CHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M536P01U3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Anhydrous Magnesium Chlorate
Introduction
Magnesium chlorate (Mg(ClO₃)₂) is an inorganic compound known in several hydrated forms, most commonly as the hexahydrate (Mg(ClO₃)₂·6H₂O).[1] The anhydrous form is of particular interest due to its properties as a strong oxidizing agent and potential applications as a desiccant and in pyrotechnic compositions. However, the synthesis of anhydrous this compound is a significant challenge due to the thermal lability of its hydrated precursors. Simple heating of the hydrates does not yield the anhydrous salt; instead, it leads to decomposition.[1] This guide provides a detailed overview of the synthesis of hydrated this compound and explores the critical challenges and theoretical pathways to achieving the anhydrous state, drawing parallels from the established chemistry of similar magnesium halides.
Part 1: Synthesis of Hydrated this compound (Mg(ClO₃)₂·6H₂O)
The most common and straightforward laboratory-scale synthesis of this compound involves a metathesis reaction between barium chlorate and magnesium sulfate.[1][2] This method leverages the insolubility of barium sulfate to drive the reaction to completion, leaving the desired this compound in the aqueous solution.
Experimental Protocol: Metathesis Reaction
Objective: To synthesize this compound hexahydrate via the reaction of barium chlorate monohydrate and magnesium sulfate heptahydrate.[2]
Materials:
-
Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers
-
Stirring rod or magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Crystallizing dish
Procedure:
-
Preparation of Reactant Solutions: Prepare equimolar aqueous solutions of barium chlorate monohydrate and magnesium sulfate heptahydrate.
-
Reaction: Slowly add the magnesium sulfate solution to the barium chlorate solution under constant stirring. A white precipitate of barium sulfate (BaSO₄) will form immediately.[1] The reaction is: Ba(ClO₃)₂ + MgSO₄ → BaSO₄↓ + Mg(ClO₃)₂
-
Stirring: Continue to stir the mixture for approximately three hours to ensure the reaction goes to completion.
-
Separation: Separate the barium sulfate precipitate from the supernatant containing the dissolved this compound. This is effectively achieved by centrifuging the mixture for 30 minutes at 5000 rpm.[2]
-
Isolation: Carefully decant or pipette the supernatant, which is the aqueous solution of this compound. Discard the barium sulfate pellet.[2]
-
Concentration: Transfer the supernatant to a rotary evaporator to reduce the volume of water.
-
Crystallization: Transfer the concentrated solution to a crystallizing dish. Allow for slow evaporation of the remaining water at room temperature. Colorless single crystals of this compound hexahydrate (Mg(ClO₃)₂·6H₂O) will form.[2]
-
Purification (Optional): The resulting crystals can be further purified by recrystallization from ethanol.[2]
Part 2: The Challenge of Dehydration
The primary obstacle in preparing anhydrous this compound is the hydrolysis that occurs upon heating its hydrates. This behavior is well-documented for magnesium chloride (MgCl₂) and is analogous for the chlorate salt.[3][4] Instead of simply losing water of crystallization, the compound decomposes, forming basic salts and ultimately magnesium oxide.
Thermal Decomposition Pathway
Heating this compound hexahydrate initiates a stepwise dehydration process that is quickly overtaken by decomposition.[1]
Quantitative Data: Thermal Decomposition of Mg(ClO₃)₂·6H₂O
| Temperature (°C) | Event | Products |
| 35 | Decomposes to tetrahydrate | Mg(ClO₃)₂·4H₂O |
| 65 | Dehydrates to dihydrate | Mg(ClO₃)₂·2H₂O |
| 80 | Forms a basic salt | Intermediate basic this compound compounds |
| 120 | Complete decomposition | MgO, H₂O, O₂, Cl₂ |
Table based on data from Wikipedia.[1]
This decomposition pathway demonstrates that direct thermal dehydration in air is not a viable method for producing the anhydrous salt. The process is dominated by hydrolysis, where the water molecules coordinate with the Mg²⁺ ion and react to form hydroxides and oxides.[3]
Theoretical Protocol: Dehydration Under Reactive Atmosphere
To suppress hydrolysis, the dehydration must be conducted in an atmosphere that shifts the equilibrium away from the formation of oxides and hydroxides. For magnesium chloride, this is achieved by heating in a stream of dry hydrogen chloride (HCl) gas.[4][5] A similar approach is the most plausible route for dehydrating this compound.
Warning: This is a theoretical procedure based on analogous chemistry. Working with heated chlorates and reactive gases is extremely hazardous and should only be attempted by qualified professionals in a controlled environment with appropriate safety measures. Chlorates are powerful oxidizers and can form explosive mixtures.
Objective: To dehydrate Mg(ClO₃)₂·6H₂O to anhydrous Mg(ClO₃)₂ by suppressing hydrolysis.
Materials:
-
This compound hexahydrate (Mg(ClO₃)₂·6H₂O)
-
Dry, inert gas (e.g., Argon)
-
Anhydrous hydrogen chloride (HCl) gas (optional, high-risk)
Equipment:
-
Tube furnace with programmable temperature control
-
Quartz or borosilicate glass tube
-
Gas flow controllers
-
Schlenk line or similar apparatus for handling air-sensitive materials
-
Gas scrubber/trap for effluent gas
Procedure:
-
Sample Preparation: Place a sample of finely ground Mg(ClO₃)₂·6H₂O in a combustion boat and place it in the center of the furnace tube.
-
Inert Purge: Purge the system with a stream of dry, inert gas (e.g., Argon) to remove all atmospheric air and moisture.
-
Low-Temperature Dehydration: Begin slowly heating the sample under the inert gas flow. A very gradual temperature ramp to just above 100°C will remove the bulk of the water.
-
Reactive Atmosphere Introduction: To remove the final, tightly bound water molecules and prevent hydrolysis at higher temperatures, introduce a slow stream of dry HCl gas into the inert gas flow.[5] The HCl atmosphere helps to suppress the formation of Mg-O and Mg-OH bonds by Le Châtelier's principle.
-
High-Temperature Dehydration: Slowly increase the temperature. The final temperature required would need to be determined experimentally but should be kept well below the decomposition temperature of the anhydrous salt itself.
-
Final Purge and Cooling: Once dehydration is complete, switch the gas flow back to pure inert gas and maintain it while the furnace cools to room temperature.
-
Product Handling: The resulting white, crystalline solid should be handled under anhydrous conditions (e.g., in a glovebox) as it will be extremely hygroscopic.
Conclusion
While the synthesis of hydrated this compound is well-established, the production of its anhydrous form remains a significant chemical challenge. Direct thermal dehydration is not feasible due to the salt's propensity for hydrolysis and decomposition. The most promising route to anhydrous this compound involves a carefully controlled dehydration under a reactive atmosphere of dry hydrogen chloride gas, a technique proven effective for the analogous magnesium chloride. This process requires specialized equipment and stringent safety protocols due to the hazardous nature of the materials involved. Further research is necessary to optimize the experimental conditions, such as temperature ramps and gas flow rates, to successfully isolate pure, anhydrous this compound.
References
The Thermal Decomposition Pathway of Magnesium Chlorate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium chlorate, an inorganic compound with the formula Mg(ClO₃)₂, is a subject of interest due to its potential applications and the presence of its hydrated forms on planetary bodies such as Mars. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and utilization. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of this compound, addressing both its hydrated and anhydrous forms. It is important to note that the existing scientific literature presents conflicting information regarding the final decomposition products. This document will detail both proposed pathways and highlight the areas where further research is required to resolve these ambiguities.
Introduction
The thermal decomposition of metal chlorates is a well-studied area of inorganic chemistry, typically yielding a metal chloride and oxygen gas. However, the decomposition of hydrated salts can introduce more complex reaction pathways, including hydrolysis and the formation of oxides and other gaseous products. This compound is commonly found as a hexahydrate, Mg(ClO₃)₂·6H₂O, and its decomposition is initiated by the loss of water molecules.
Proposed Thermal Decomposition Pathways
Two primary decomposition pathways for this compound have been proposed in the literature. The first pathway follows the expected decomposition for metal chlorates, while the second, more complex pathway is described for the hydrated form.
Pathway 1: Decomposition to Magnesium Chloride and Oxygen
The most commonly cited thermal decomposition reaction for anhydrous this compound results in the formation of magnesium chloride and oxygen gas. This reaction is analogous to the decomposition of other metal chlorates[1][2][3][4][5].
Overall Reaction: Mg(ClO₃)₂(s) → MgCl₂(s) + 3O₂(g)[1][2][3][5]
This pathway is characterized by a single decomposition step following dehydration.
Pathway 2: Decomposition of Hydrated this compound to Magnesium Oxide
A more complex, multi-step decomposition pathway has been described for this compound hexahydrate (Mg(ClO₃)₂·6H₂O). This pathway involves sequential dehydration followed by the decomposition of a basic salt to magnesium oxide, chlorine, oxygen, and water[6].
The initial stages involve the loss of water of hydration at relatively low temperatures:
-
Step 1: At approximately 35°C, the hexahydrate loses two water molecules to form the tetrahydrate. Mg(ClO₃)₂·6H₂O(s) → Mg(ClO₃)₂·4H₂O(s) + 2H₂O(g)[6]
-
Step 2: At around 65°C, a further two water molecules are lost, yielding the dihydrate. Mg(ClO₃)₂·4H₂O(s) → Mg(ClO₃)₂·2H₂O(s) + 2H₂O(g)[6]
-
Step 3: At 80°C, the dihydrate begins to decompose, forming a basic salt[6].
-
Step 4: Upon further heating to 120°C, the final decomposition occurs, producing magnesium oxide, chlorine, oxygen, and water[6].
The exact stoichiometry of the final decomposition step in this pathway is not well-defined in the available literature.
Quantitative Data
A thorough review of the scientific literature did not yield detailed quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for the thermal decomposition of this compound. Such data, including onset and peak decomposition temperatures, percentage mass loss for each step, and enthalpy of decomposition, are essential for a complete understanding of the process. The following table summarizes the limited temperature data available for the decomposition of the hydrated form.
| Decomposition Step | Compound | Temperature (°C) | Products |
| Dehydration | Mg(ClO₃)₂·6H₂O | 35 | Mg(ClO₃)₂·4H₂O + 2H₂O[6] |
| Dehydration | Mg(ClO₃)₂·4H₂O | 65 | Mg(ClO₃)₂·2H₂O + 2H₂O[6] |
| Formation of Basic Salt | Mg(ClO₃)₂·2H₂O | 80 | Basic Salt[6] |
| Final Decomposition | Basic Salt | 120 | MgO + Cl₂ + O₂ + H₂O[6] |
Experimental Protocols
While specific experimental protocols for the thermal analysis of this compound are not detailed in the reviewed literature, a general methodology can be outlined based on standard practices for thermal analysis of inorganic salts.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature and mass loss associated with the decomposition steps.
-
Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) for evolved gas analysis.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound (e.g., hexahydrate) is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically between 5 and 20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset and peak temperatures of mass loss events. The percentage mass loss for each step is calculated and compared with theoretical values for proposed reactions. The coupled mass spectrometer identifies the gaseous species evolved at each decomposition stage.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal events such as melting, dehydration, and decomposition.
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: The same heating rate as the TGA experiment is typically used to allow for direct comparison of results.
-
Temperature Range: The temperature range should cover all expected thermal events.
-
Atmosphere: A controlled atmosphere of an inert gas is maintained.
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., some decompositions, crystallization) events. The enthalpy change (ΔH) for each event is determined by integrating the peak area.
Visualization of Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the two proposed thermal decomposition pathways for this compound.
Caption: Proposed decomposition of anhydrous this compound.
Caption: Proposed decomposition of this compound hexahydrate.
Conclusion and Future Work
The thermal decomposition of this compound is a complex process that is not yet fully elucidated. The available literature presents two conflicting pathways, particularly concerning the final decomposition products of the hydrated form. While the decomposition of anhydrous metal chlorates to their respective chlorides and oxygen is a well-established trend, the potential for hydrolysis in hydrated salts can lead to the formation of metal oxides.
To resolve the existing ambiguities, a detailed experimental investigation using modern thermal analysis techniques is required. Specifically, a study employing TGA coupled with mass spectrometry (TGA-MS) and DSC would provide definitive identification of evolved gases and precise measurements of mass loss and enthalpy changes at each stage of the decomposition. Such a study would be invaluable for accurately defining the complete thermal decomposition pathway of this compound and its hydrates, providing essential data for researchers and professionals in various scientific fields.
References
An In-depth Technical Guide to the Hygroscopic Properties of Magnesium Chlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorate, with the chemical formula Mg(ClO₃)₂, is a powerful oxidizing agent. It exists in several hydrated forms, including the anhydrous salt, a dihydrate, and a hexahydrate.[] A key physicochemical characteristic of this compound is its hygroscopicity, the ability to attract and hold water molecules from the surrounding environment. This property is critical in the handling, storage, and formulation of this compound, as moisture sorption can significantly impact its physical and chemical stability, including its crystalline structure, powder flow, and reactivity.
This technical guide provides a comprehensive overview of the hygroscopic properties of this compound. It details the theoretical background of hygroscopicity, deliquescence, and moisture sorption isotherms. Furthermore, it presents standardized experimental protocols for quantifying these properties, enabling researchers to accurately assess the moisture sensitivity of this compound and other hygroscopic materials.
Fundamental Concepts
Hygroscopicity and Deliquescence
Hygroscopicity is the tendency of a solid substance to absorb moisture from the air. The degree of hygroscopicity varies between substances, from slight moisture adsorption on the surface to the absorption of significant amounts of water, leading to changes in physical state.
A related and more extreme phenomenon is deliquescence . This occurs when a hygroscopic substance absorbs so much moisture from the atmosphere that it dissolves and forms a liquid solution. The critical relative humidity (CRH) is the specific relative humidity of the atmosphere at or above which a solid substance will deliquesce at a given temperature.[2]
Moisture Sorption Isotherms
A moisture sorption isotherm is a graphical representation of the relationship between the moisture content of a substance and the equilibrium relative humidity (ERH) of the surrounding air at a constant temperature.[3] These isotherms are crucial for understanding how a material will behave in different humidity environments and are unique to each substance.[4] They provide valuable data for determining appropriate storage conditions, packaging requirements, and predicting physical stability.[4]
Quantitative Data on Hygroscopicity
Table 1: Illustrative Hygroscopicity Data
| Parameter | Value | Temperature (°C) | Notes |
| Magnesium Chloride (Illustrative) | |||
| Critical Relative Humidity (CRH) | ~33% | 20 | The RH at which deliquescence begins. |
| This compound (Anticipated Data) | |||
| Critical Relative Humidity (CRH) | Data to be determined | 25 | A key parameter for handling and storage. |
| Equilibrium Moisture Content @ 40% RH | Data to be determined | 25 | From moisture sorption isotherm. |
| Equilibrium Moisture Content @ 60% RH | Data to be determined | 25 | From moisture sorption isotherm. |
| Equilibrium Moisture Content @ 80% RH | Data to be determined | 25 | From moisture sorption isotherm. |
Experimental Protocols
The following are detailed methodologies for determining the hygroscopic properties of powdered substances like this compound.
Static Gravimetric Method for Critical Relative Humidity (CRH) Determination
This method involves exposing a sample to environments of known, constant relative humidity and observing the point at which significant water uptake and deliquescence occur.
4.1.1 Principle
A series of closed chambers, each containing a saturated salt solution, are used to maintain a specific, constant relative humidity.[6][7][8][9][10] A pre-weighed sample of anhydrous this compound is placed in each chamber, and the change in mass is monitored over time.
4.1.2 Materials and Apparatus
-
Anhydrous this compound powder (pre-dried under vacuum at an appropriate temperature).
-
Analytical balance (readable to at least 0.1 mg).
-
A series of desiccators or sealed glass chambers.
-
Petri dishes or weighing boats.
-
Various inorganic salts for preparing saturated solutions (e.g., lithium chloride, magnesium chloride, sodium chloride, potassium nitrate to achieve a range of RH values).
-
Distilled or deionized water.
-
Hygrometer for verifying the RH in the chambers.
4.1.3 Procedure
-
Preparation of Constant Humidity Chambers: Prepare saturated solutions of various salts by adding an excess of the salt to distilled water in each desiccator. A slushy consistency indicates a properly prepared solution. This method is outlined in the ASTM E104 standard.[6][7][8][9][10]
-
Sample Preparation: Dry the this compound sample to a constant weight under vacuum and record the initial mass (m_initial).
-
Exposure: Place a pre-weighed sample of the dried this compound into each of the constant humidity chambers.
-
Gravimetric Monitoring: At regular time intervals (e.g., 2, 4, 8, 12, 24 hours), remove the samples and quickly weigh them, recording the mass (m_t).
-
Data Analysis: Calculate the percentage change in mass at each time point for each relative humidity level. The CRH is identified as the lowest relative humidity at which a significant, continuous increase in mass is observed, leading to the formation of a liquid.
Dynamic Vapor Sorption (DVS) Analysis for Moisture Sorption Isotherms
DVS is a gravimetric technique that measures the mass of a sample as it is exposed to a precisely controlled flow of gas with varying relative humidity at a constant temperature.[3][11]
4.2.1 Principle
The DVS instrument continuously flows a carrier gas (typically nitrogen) with a specified water vapor concentration over a small sample of the material, which is situated on a highly sensitive microbalance.[12] The instrument records the change in mass as the relative humidity is incrementally increased and then decreased, allowing for the generation of both sorption and desorption isotherms.[3][13]
4.2.2 Apparatus
-
Dynamic Vapor Sorption (DVS) Analyzer.
-
Anhydrous this compound powder.
-
Nitrogen gas supply (high purity).
-
Distilled or deionized water for the vapor generator.
4.2.3 Procedure
-
Sample Preparation: Place a small, accurately weighed amount of anhydrous this compound (typically 5-20 mg) onto the DVS sample pan.
-
Initial Drying: Start the experiment with a drying step, typically by exposing the sample to 0% relative humidity at the desired experimental temperature (e.g., 25°C) until the mass stabilizes. This establishes the dry mass of the sample.
-
Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the instrument will hold the RH constant until the sample mass reaches equilibrium (i.e., the rate of mass change falls below a set threshold).
-
Desorption Phase: After reaching the maximum RH, program the instrument to decrease the humidity in the same stepwise manner back down to 0% RH, again allowing for mass equilibrium at each step.
-
Data Analysis: The instrument's software plots the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity for both the sorption and desorption phases. The resulting graph is the moisture sorption isotherm.
Visualizations
Experimental Workflow for CRH Determination
Caption: Workflow for determining Critical Relative Humidity (CRH) using the static gravimetric method.
Dynamic Vapor Sorption (DVS) Experimental Workflow
Caption: Logical workflow for generating a moisture sorption isotherm using Dynamic Vapor Sorption (DVS).
References
- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 3. Dynamic Vapor Sorption - Automated Systems | METTLER TOLEDO [lab-equip.net]
- 4. qia.cz [qia.cz]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Dynamic Vapor Sorption DVS - [waterdamage-metairiela.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to Magnesium Chlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of magnesium chlorate, focusing on its chemical identifiers, physical and chemical properties, synthesis, and analytical methods. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may work with or encounter this compound.
Chemical Identifiers and Physical Properties
This compound, an inorganic salt, is a powerful oxidizing agent. It is most commonly found in its hydrated forms. Below is a summary of its key identifiers and physical and chemical properties.
Table 1: Identifiers for this compound
| Identifier | Anhydrous this compound | This compound Dihydrate | This compound Hexahydrate |
| CAS Number | 10326-21-3[1] | 36355-97-2 | 7791-19-7 |
| PubChem CID | 25155[1] | 71437298 | 146100 |
| EC Number | 233-711-1[1] | - | - |
| UN Number | 2723[1] | 2723 | 2723 |
| Chemical Formula | Mg(ClO₃)₂[1] | Mg(ClO₃)₂·2H₂O | Mg(ClO₃)₂·6H₂O |
| Molecular Weight | 191.21 g/mol [1] | 227.24 g/mol | 299.30 g/mol |
| InChIKey | NNNSKJSUQWKSAM-UHFFFAOYSA-L | YTXOASNCVSJHNM-UHFFFAOYSA-L | XKPLAISKKLSAQQ-UHFFFAOYSA-L |
| UNII | M536P01U3N[1] | - | - |
| DSSTox Substance ID | DTXSID30890653[1] | - | DTXSID30999110 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White deliquescent crystals or powder[2] |
| Solubility | Soluble in water and alcohol |
| Melting Point | Approximately 35 °C (decomposes on further heating) |
| Boiling Point | Decomposes at 120 °C |
| Density | 2.889 g/cm³ (anhydrous) |
| Hazards | Strong oxidizer, fire risk in contact with organic materials[2] |
Experimental Protocols
Synthesis of this compound Hydrates
A common laboratory-scale synthesis of this compound hydrates involves a metathesis reaction between barium chlorate and magnesium sulfate. This method relies on the precipitation of insoluble barium sulfate, leaving the desired this compound in the aqueous solution.
Materials:
-
Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Distilled water
-
Ethanol
Procedure:
-
Solution Preparation: Prepare two separate aqueous solutions. Dissolve 1.0 mmol of barium chlorate monohydrate in 20 mL of distilled water. In a separate beaker, dissolve 1.0 mmol of magnesium sulfate heptahydrate in 20 mL of distilled water.
-
Reaction: Slowly add the magnesium sulfate solution to the barium chlorate solution while constantly stirring. A white precipitate of barium sulfate will form.
-
Separation: After allowing the reaction to proceed for three hours, centrifuge the mixture for 30 minutes at 5000 rpm to pellet the barium sulfate precipitate.
-
Isolation: Carefully decant the supernatant containing the dissolved this compound and transfer it to a rotary evaporator to concentrate the solution.
-
Crystallization:
-
For this compound Hexahydrate: Recrystallize the concentrated solution from an aqueous solution by slow evaporation at room temperature.
-
For this compound Dihydrate: Recrystallize the concentrated solution from absolute ethanol by slow evaporation at room temperature.
-
Workflow for the Synthesis of this compound Hydrates
Caption: Workflow for the synthesis of this compound hydrates.
Analytical Methods for Chlorate Determination
The determination of chlorate ions in various matrices is crucial for quality control and safety assessment. Ion chromatography is a widely used and effective technique for this purpose.
Principle of Ion Chromatography (IC):
Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. The sample is introduced into a stream of eluent, which passes through a chromatographic column packed with a stationary phase. The separated ions are then detected, typically by conductivity.
General Protocol for Chlorate Analysis by IC:
-
Sample Preparation: The preparation method will vary depending on the sample matrix. For solid samples, dissolution in deionized water followed by filtration is a common approach.
-
Instrumentation: An ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex IonPac AS19) and a suppressed conductivity detector is used.
-
Eluent: A potassium hydroxide (KOH) gradient is often employed as the eluent.
-
Calibration: A series of standard solutions of known chlorate concentrations are prepared and analyzed to generate a calibration curve.
-
Analysis: The prepared sample is injected into the ion chromatograph, and the resulting chromatogram is recorded. The retention time of the peak corresponding to chlorate is used for identification, and the peak area is used for quantification against the calibration curve.
Chemical Reactions
Decomposition of this compound
Upon heating, this compound undergoes thermal decomposition to produce magnesium chloride and oxygen gas. This reaction is characteristic of metal chlorates.
Balanced Chemical Equation:
Mg(ClO₃)₂(s) → MgCl₂(s) + 3O₂(g)
Decomposition Reaction of this compound
Caption: Thermal decomposition of this compound.
Applications and Relevance in Research and Development
While direct applications of this compound in drug development are not prominent, its constituent ions and related compounds have relevance in the pharmaceutical and research sectors.
-
Laboratory Reagent: Due to its strong oxidizing properties, this compound can be used as an oxidizing agent in chemical synthesis. It is also a very effective drying agent (desiccant), although its use for this purpose has declined due to the potential hazards associated with perchlorates.
-
Source of Magnesium Ions: In a research context, this compound can serve as a soluble source of magnesium ions for various studies. Magnesium is a biologically important element, and its salts are used in various pharmaceutical preparations. Magnesium chloride, a related compound, is used in injectable solutions for treating magnesium deficiency, in oral supplements, and in oral rehydration therapies.[3]
-
Analytical Chemistry: The analytical methods developed for chlorate are relevant in assessing the purity of substances and in environmental monitoring, which are important aspects of drug development and manufacturing.
Safety and Handling
This compound is a strong oxidizing agent and should be handled with care.
-
Fire and Explosion Hazard: It poses a significant fire and explosion risk when in contact with organic materials, reducing agents, or upon heating.[2]
-
Irritant: It may be irritating to the skin, eyes, and mucous membranes.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials.
This guide provides foundational technical information on this compound. For specific applications, researchers should consult detailed safety data sheets and relevant scientific literature.
References
A Technical Guide to the Thermodynamic Properties of Magnesium Chlorate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic properties of magnesium chlorate hexahydrate, Mg(ClO₃)₂·6H₂O. The document collates available data on its physical characteristics, thermal decomposition, and crystal structure. Due to the limited availability of specific experimental thermodynamic data in readily accessible literature, this guide also outlines the standard methodologies for determining such properties and presents data for the related compound, magnesium chloride hexahydrate, for comparative purposes.
Core Physical and Chemical Properties
This compound hexahydrate is a white, crystalline solid that is soluble in water and acetone. It is thermally labile, meaning it is susceptible to decomposition upon heating.
Table 1: Physical and Chemical Properties of this compound Hexahydrate
| Property | Value |
| Chemical Formula | Mg(ClO₃)₂·6H₂O |
| Molar Mass | 299.299 g/mol |
| Appearance | White crystalline solid |
| Density | 1.747 g/cm³ (hexahydrate)[1] |
| Melting Point | 35 °C (decomposes to tetrahydrate)[1][2] |
| Boiling Point | 120 °C (decomposition)[1] |
| Crystal Structure | Monoclinic[1] |
| Solubility in Water | 135 g/100 ml at 20 °C[1] |
Thermodynamic Data
A thorough search of scientific literature did not yield specific experimental values for the standard enthalpy of formation, standard molar entropy, or Gibbs free energy of formation for this compound hexahydrate. For illustrative purposes and to provide context for the type of data required for comprehensive thermodynamic analysis, Table 2 includes data for the related compound, magnesium chloride hexahydrate.
Table 2: Thermodynamic Properties of Magnesium Chloride and its Hexahydrate
| Property | Value | Compound |
| Standard Enthalpy of Formation (ΔfH⦵298) | -641.3 kJ/mol | MgCl₂ (s)[3] |
| Standard Molar Entropy (S⦵298) | 89.6 J/(mol·K) | MgCl₂ (s)[3] |
| Enthalpy of Fusion (ΔHfus) | 170.1 ± 2.5 J/g | MgCl₂·6H₂O[4] |
| Heat Capacity (Cp) | See Figure 1 | MgCl₂·6H₂O |
Thermal Decomposition
This compound hexahydrate undergoes a multi-step decomposition upon heating. The process involves dehydration followed by the decomposition of the anhydrous salt.
The decomposition pathway is as follows:
-
35 °C: The hexahydrate form begins to decompose into the tetrahydrate (Mg(ClO₃)₂·4H₂O).[1][5]
-
65 °C: Further dehydration leads to the formation of the dihydrate (Mg(ClO₃)₂·2H₂O).[1][5]
-
80 °C: The dihydrate transforms into a basic salt.[1]
-
120 °C: The final decomposition yields magnesium oxide (MgO), water (H₂O), oxygen (O₂), and chlorine (Cl₂).[1]
The thermal decomposition of the related compound, magnesium chloride hexahydrate, has been studied in more detail and follows a similar pattern of dehydration before hydrolysis and eventual conversion to magnesium oxide at higher temperatures.[6]
Experimental Protocols
The determination of the thermodynamic properties of hydrated salts like this compound hexahydrate involves several key experimental techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and dehydration.
Methodology:
-
A small, precisely weighed sample of this compound hexahydrate is placed in an aluminum pan.
-
The sample pan and an empty reference pan are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the heat flow curve. The area under the peak is proportional to the enthalpy change of the transition.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with dehydration and decomposition.
Methodology:
-
A sample of this compound hexahydrate is placed in a high-precision balance within a furnace.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., dry air or an inert gas).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Mass loss steps in the TGA curve correspond to the loss of water molecules or other volatile decomposition products.
Solution Calorimetry
Objective: To determine the enthalpy of formation.
Methodology:
-
The heat of solution of both the anhydrous this compound and its constituent elements (or simpler compounds with known enthalpies of formation) in a suitable solvent is measured using a solution calorimeter.
-
By applying Hess's Law to a thermochemical cycle involving the dissolution of the reactants and products, the enthalpy of formation of this compound can be calculated.
Visualization of Thermal Decomposition Pathway
The following diagram illustrates the sequential nature of the thermal decomposition of this compound hexahydrate.
Caption: Thermal decomposition pathway of this compound hexahydrate.
References
An In-depth Technical Guide to the Vibrational Spectroscopy of Magnesium Chlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational spectroscopy of magnesium chlorate, Mg(ClO₃)₂, a compound of interest in various chemical and planetary science contexts. This document summarizes key infrared (IR) absorption data, outlines detailed experimental protocols for vibrational spectroscopic analysis, and presents a logical workflow for these studies.
Core Principles of Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful analytical tool for elucidating the molecular structure and bonding within a compound. For an ionic compound like this compound, these techniques probe the vibrational modes of the polyatomic chlorate anion (ClO₃⁻) and the interactions between the magnesium cation (Mg²⁺) and the chlorate anions, as well as any water of hydration.
The chlorate ion, possessing a trigonal pyramidal geometry (C₃ᵥ symmetry), exhibits four fundamental vibrational modes:
-
ν₁ (A₁): Symmetric Cl-O stretch
-
ν₂ (A₁): Symmetric O-Cl-O bend (scissoring)
-
ν₃ (E): Asymmetric Cl-O stretch
-
ν₄ (E): Asymmetric O-Cl-O bend (rocking)
All four modes are Raman active, while the A₁ and E modes are also IR active. The presence of the Mg²⁺ cation and the crystal lattice environment can influence the vibrational frequencies and may lead to the splitting of degenerate modes.
Quantitative Vibrational Spectroscopy Data
The following table summarizes the reported infrared absorption bands for this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
| Asymmetric Cl-O stretch (ν₃) of ClO₃⁻ | 1003 | IR | [1] |
| Characteristic band of Mg(ClO₃)₂ | 972 | IR | [1] |
| Characteristic band of Mg(ClO₃)₂ | 941 | IR | [1] |
| H₂O deformation (in hydrated species) | 1631 | IR | [1] |
| Antisymmetric vibration (likely lattice mode) | 621 | IR | [1] |
Note: A comprehensive Raman study of the this compound-water system has been performed, encompassing the anhydrous salt to the hexahydrate and aqueous solutions. However, the specific peak positions from this study were not available in the accessed literature.[2]
Experimental Protocols
The following sections detail standardized methodologies for the vibrational spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound.
Materials and Equipment:
-
This compound (anhydrous or hydrated)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-die assembly
-
Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector
-
Sample holder for pellets
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which has strong IR absorption bands.
-
In a dry environment (e.g., a glove box or under a dry nitrogen purge), grind a small amount of this compound (approximately 1-2 mg) with about 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder mixture to the pellet-die assembly.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).
-
Process the spectrum by performing a background subtraction.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of solid this compound.
Materials and Equipment:
-
This compound (anhydrous or hydrated)
-
Sample holder (e.g., a glass capillary tube or a well slide)
-
Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm)
-
Microscope objective for focusing the laser and collecting the scattered light
-
Charge-coupled device (CCD) detector
Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline this compound powder onto a clean microscope slide or pack it into a glass capillary tube.
-
No special sample preparation, such as pelletizing, is required for Raman spectroscopy of a solid.
-
-
Spectral Acquisition:
-
Place the sample on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample using the microscope objective.
-
Set the laser power to a level that provides a good signal without causing sample degradation or fluorescence. Neutral density filters may be used to attenuate the laser power.
-
Set the acquisition parameters, including the exposure time and the number of accumulations (scans).
-
Collect the Raman spectrum, typically over a spectral range that includes the fundamental vibrations of the chlorate ion (e.g., 100-1200 cm⁻¹) and any water of hydration (if present, ~3000-3600 cm⁻¹).
-
If the sample is fluorescent, using a longer wavelength laser (e.g., 785 nm) may help to reduce the fluorescence background.
-
Cosmic rays may appear as sharp, intense spikes in the spectrum and should be removed using software filters.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the vibrational spectroscopy analysis of this compound.
Caption: Workflow for Vibrational Spectroscopy of this compound.
References
An In-depth Technical Guide to the Reaction of Magnesium Chlorate with Mineral Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactions between magnesium chlorate, a powerful oxidizing agent, and various mineral acids. Due to the hazardous nature of these reactions, this document emphasizes safety precautions and provides a detailed analysis of the potential reaction products and pathways. The information compiled herein is intended for use in controlled laboratory settings by qualified professionals. This guide summarizes available quantitative data, outlines general experimental protocols, and includes visualizations of key reaction pathways to facilitate a deeper understanding of the complex chemistry involved.
Introduction
This compound, Mg(ClO₃)₂, is a strong oxidizing agent that is incompatible with acids.[1][2][3] The high oxidation state of chlorine (+5) in the chlorate ion (ClO₃⁻) contributes to its inherent instability, particularly in the presence of strong acids.[4] Reactions between this compound and mineral acids are highly exothermic and can proceed with explosive violence, often leading to the formation of hazardous and unstable products. A thorough understanding of the underlying chemical principles is crucial for the safe handling and utilization of these substances in any research or development context. This guide will explore the reactions of this compound with hydrochloric acid, sulfuric acid, nitric acid, and phosphoric acid.
General Reactivity and Hazards
The primary hazard associated with the reaction of chlorates and strong acids is the formation of unstable and explosive chlorine dioxide (ClO₂) gas.[5][6][7] This yellowish-green gas is highly reactive and can decompose explosively, especially at elevated concentrations or temperatures.[7]
Key Hazards:
-
Explosion Risk: The mixture of this compound with strong acids can be explosive.[8][9]
-
Toxic Gas Formation: The generation of chlorine dioxide and chlorine gas poses a significant inhalation hazard.[10][11]
-
Exothermic Reaction: The reactions are highly exothermic, which can lead to a rapid increase in temperature and pressure, potentially causing container rupture.
-
Fire Risk: this compound is a strong oxidizer and can ignite combustible materials upon contact, a risk that is exacerbated by the presence of strong acids.[12]
Reactions with Specific Mineral Acids
Detailed experimental data on the specific reactions of this compound with mineral acids is limited in publicly available literature, likely due to the inherent dangers. However, based on the known chemistry of other chlorate salts, the following reaction pathways can be anticipated.
Reaction with Hydrochloric Acid (HCl)
The reaction between a chlorate and hydrochloric acid is known to produce chlorine and chlorine dioxide.[10][13] The reaction is complex and the product distribution can depend on factors such as concentration and temperature. A general balanced equation for the reaction of a chlorate with HCl, using sodium chlorate as an analog, is:
NaClO₃(aq) + 6HCl(aq) → NaCl(aq) + 3Cl₂(g) + 3H₂O(l)[14]
For this compound, the analogous reaction would be:
Mg(ClO₃)₂(aq) + 12HCl(aq) → MgCl₂(aq) + 6Cl₂(g) + 6H₂O(l)
It is crucial to note that the formation of chlorine dioxide is also highly probable, particularly with concentrated hydrochloric acid.
Reaction with Sulfuric Acid (H₂SO₄)
The reaction of a chlorate with concentrated sulfuric acid is exceptionally dangerous. It produces chloric acid (HClO₃), which is highly unstable and readily decomposes.[15][16][17] The decomposition of chloric acid can yield a mixture of products, including perchloric acid (HClO₄), chlorine (Cl₂), oxygen (O₂), and the dangerously explosive chlorine dioxide (ClO₂).[15]
A possible reaction sequence is:
-
Mg(ClO₃)₂(s) + H₂SO₄(conc) → MgSO₄(s) + 2HClO₃(aq)
-
The unstable chloric acid then decomposes through various pathways, for example:
The formation of chlorine dioxide makes this a particularly hazardous reaction to perform.
Reaction with Nitric Acid (HNO₃)
The reaction of chlorates with nitric acid is also a vigorous process. Studies on potassium chlorate have shown that the reaction produces a mixture of chlorine and oxygen gases, with the saline residue containing perchlorate and nitrate salts.[18] The reaction is described as tranquil compared to the reaction with sulfuric acid, but still hazardous.[18] A proposed reaction for potassium chlorate is:
4KClO₃ + 4HNO₃ → 4KNO₃ + 2Cl₂ + 5O₂ + 2H₂O
Extrapolating to this compound, a possible reaction could be:
2Mg(ClO₃)₂ + 4HNO₃ → 2Mg(NO₃)₂ + 2Cl₂ + 5O₂ + 2H₂O
It is important to note that this is a simplified representation and the actual products may be more complex.
Reaction with Phosphoric Acid (H₃PO₄)
Quantitative Data
Quantitative data for the reaction of this compound with mineral acids is scarce. The following table summarizes general kinetic data for the related reaction of sodium chlorate with hydrochloric acid for the generation of chlorine dioxide. This data is provided to give an indication of the reaction rates that might be expected.
| Temperature (°C) | First-Order Rate Constant (s⁻¹) | Second-Order Rate Constant (L·mol⁻¹·s⁻¹) |
| 30 | 0.0168 | 0.0019 |
| 40 | 0.0221 | 0.0028 |
| 50 | 0.0279 | 0.0060 |
| Table 1: Kinetic data for the reaction of sodium chlorate and hydrochloric acid.[13] |
Experimental Protocols
EXTREME CAUTION IS ADVISED. These reactions should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment and with provisions for emergency response.
Materials
-
This compound (solid)
-
Concentrated mineral acids (Hydrochloric, Sulfuric, Nitric, Phosphoric)
-
Standard laboratory glassware (reaction flask, dropping funnel, condenser, gas outlet)
-
Quenching agent (e.g., sodium thiosulfate solution) for safe disposal of reactive species.
General Procedure (for small-scale qualitative analysis)
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is clean, dry, and free of any organic contaminants.
-
Place a small, precisely weighed amount of this compound into the reaction flask.
-
Slowly add the mineral acid dropwise from the dropping funnel with continuous and efficient stirring.
-
Maintain a low temperature using an ice bath to control the exothermic reaction.
-
Vent the gaseous products through a scrubber containing a suitable neutralizing agent (e.g., sodium hydroxide solution) and a reducing agent (e.g., sodium thiosulfate solution) to trap toxic and reactive gases.
-
Upon completion of the reaction, the reaction mixture should be quenched by slowly adding it to a large excess of a suitable reducing agent solution (e.g., sodium thiosulfate or sodium bisulfite) to neutralize any unreacted chlorate and other oxidizing species before disposal.
Visualizations
Logical Flow for Safe Handling of this compound and Acid Reactions
Caption: Workflow for the safe execution of reactions involving this compound and mineral acids.
Decomposition Pathway of Chloric Acid
Caption: Simplified decomposition pathways of unstable chloric acid formed from the reaction of a chlorate with sulfuric acid.
Conclusion
The reactions of this compound with mineral acids are complex and present significant safety hazards, primarily due to the formation of explosive chlorine dioxide and the highly exothermic nature of the reactions. While specific quantitative data for these reactions is limited, a general understanding of the reactivity of the chlorate ion allows for the prediction of potential products and hazards. Strict adherence to safety protocols is paramount when handling these materials. Further research under controlled conditions is necessary to fully elucidate the kinetics, thermodynamics, and precise mechanisms of these reactions.
References
- 1. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. This compound | 10326-21-3 | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Magnesium perchlorate | Mg(ClO4)2 | CID 24840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sciencemadness Discussion Board - Help Please! Reaction Au+NaClO3+HCl - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. This compound CAS#: 10326-21-3 [m.chemicalbook.com]
- 13. Kinetics of the Reaction for Generation of Chlorine Dioxide from Sodium Chlorate and Hydrochloric Acid | Scientific.Net [scientific.net]
- 14. webqc.org [webqc.org]
- 15. youtube.com [youtube.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ART. XLVIII.--ON THE ACTION OF NITRIC ACID ON THE CHLORATES, IODATES, AND BROMATES OF POTASSA AND SODA. - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols: Magnesium Chlorate and Perchlorate as Laboratory Desiccants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided herein is for informational purposes only. Both magnesium chlorate and magnesium perchlorate are strong oxidizing agents and pose significant safety risks, including fire and explosion hazards, especially when in contact with organic materials. Magnesium perchlorate, in particular, is often designated as a Particularly Hazardous Substance (PHS). Always consult the Safety Data Sheet (SDS) for any chemical before use and perform a thorough risk assessment. Adherence to all institutional safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Introduction: Clarification on this compound vs. Magnesium Perchlorate
In the context of high-efficiency laboratory desiccants, it is crucial to distinguish between this compound (Mg(ClO₃)₂) and magnesium perchlorate (Mg(ClO₄)₂). While both are powerful oxidizing agents, magnesium perchlorate is the compound widely recognized and historically used as a superior drying agent due to its exceptional ability to absorb water.[1][2] It is commercially available under trade names such as Anhydrone.[2]
This compound is also a hygroscopic, strong oxidizer, but its primary applications are as a defoliant in agriculture and as an herbicide.[3][4] While it can absorb moisture, its use as a laboratory desiccant is not well-documented, and its reactivity profile presents similar, significant hazards.
Given the established, albeit hazardous, use of magnesium perchlorate as a high-efficiency desiccant, these notes will primarily focus on its application, with comparative data for this compound where available. The extreme safety precautions outlined are applicable to both compounds and cannot be overstated.
Properties and Performance of Magnesium Salts as Desiccants
The effectiveness of a desiccant is determined by its hygroscopicity, absorption capacity, and the intensity of its drying action (i.e., the low level of residual water vapor it can achieve). Magnesium perchlorate is known for its high efficiency in this regard.[1]
Physical and Chemical Properties
| Property | This compound (Mg(ClO₃)₂) | Magnesium Perchlorate (Mg(ClO₄)₂) |
| Formula Weight | 191.21 g/mol [4] | 223.21 g/mol [2] |
| Appearance | White deliquescent crystals or powder[5][6] | White, deliquescent powder or crystals[2] |
| Density | ~1.80 g/cm³[3][4] | 2.21 g/cm³ (anhydrous)[2] |
| Melting Point | 35 °C (decomposes at 120 °C)[3][7] | 251 °C (decomposes)[2] |
| Solubility in Water | Highly soluble; 135 g/100 mL at 20 °C[3][7] | Highly soluble; 99.3 g/100 mL[2] |
| Primary Hazard | Strong Oxidizer, Fire/Explosion Risk[5][6][8] | Strong Oxidizer, Fire/Explosion Risk, PHS[2][9][10][11] |
Comparative Desiccant Efficiency
Quantitative data comparing the drying efficiency of various desiccants is critical for selecting the appropriate agent for a given application. Magnesium perchlorate is capable of drying gases to a very low residual water content.
| Desiccant | Chemical Formula | Residual Water (mg H₂O per L of air) |
| Magnesium Perchlorate | Mg(ClO₄)₂ | ~0.0005 |
| Phosphorus Pentoxide | P₂O₅ | ~0.00002 |
| Calcium Oxide | CaO | ~0.003 |
| Sulfuric Acid (95%) | H₂SO₄ | ~0.003 |
| Molecular Sieves (4Å) | (Na₂O)ₓ·(Al₂O₃)y·(SiO₂)z | ~0.004 |
| Anhydrous Calcium Sulfate | CaSO₄ | ~0.005 |
| Silica Gel | SiO₂ | ~0.03 |
| Anhydrous Calcium Chloride | CaCl₂ | ~0.36 |
Note: Efficiency values are approximate and can vary with temperature, flow rate, and other experimental conditions. Data is compiled from various chemical handbooks and literature sources.
Application Notes
Suitable Applications
-
Drying of Inert Gases: Magnesium perchlorate is highly effective for drying analytical gas streams (e.g., air, nitrogen, helium, argon) for sensitive instrumentation where extremely low moisture levels are required.[12]
-
Drying Tubes: Used in reaction setups to protect moisture-sensitive reagents from atmospheric humidity.
Critical Limitations and Incompatibilities
-
NEVER use magnesium perchlorate to dry organic solvents, acids, or vapors of any organic substance. This can lead to the formation of highly unstable and explosive perchlorate esters or reaction mixtures.[6]
-
NEVER allow contact with reducing agents, powdered metals, sulfur, or any combustible material.[6][13] Mixtures are readily ignited by friction or heat and can be explosive.[6]
-
Acidic Gases: Do not use with acidic gases as it can react.
-
Ammonia: It strongly absorbs ammonia.[1]
-
Regeneration: Regeneration by heating is NOT RECOMMENDED in a standard laboratory setting. It requires heating to over 220 °C under vacuum, a process that is extremely hazardous due to the risk of explosion, especially if any organic contaminants are present.[2] Dispose of spent desiccant as hazardous waste.
Safety Protocols
Working with magnesium perchlorate requires stringent safety controls.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[8]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect gloves before use.[8][10]
-
Body Protection: Wear a flame-resistant lab coat.[8]
Engineering Controls
-
Fume Hood: All handling of magnesium perchlorate must be performed inside a certified chemical fume hood to avoid inhalation of dust and to contain any potential reactions.[9][14]
-
Ventilation: Ensure adequate ventilation is always maintained.[8]
Handling and Storage
-
Storage: Store in a tightly closed, clearly labeled container in a cool, dry, well-ventilated area.[10]
-
Segregation: Store away from all combustible materials, organic chemicals, reducing agents, and acids.[10][11]
-
Handling: Avoid creating dust.[8] Use non-sparking tools for transfer.[14]
Spill and Waste Disposal
-
Spills: In case of a small spill, carefully sweep up the solid material with non-sparking tools, avoiding dust generation. Place it into a clean, dry, labeled container for hazardous waste disposal.[6] Do not mix with other waste.
-
Disposal: Spent or spilled magnesium perchlorate is considered hazardous waste. It must be disposed of according to institutional, local, and national regulations. Never discard in a general trash receptacle.
Experimental Protocols
Protocol for Drying a Gas Stream (e.g., Nitrogen)
This protocol describes the setup of a drying train to remove water vapor from an inert gas.
-
Preparation (in a fume hood):
-
Don all required PPE (goggles, face shield, lab coat, gloves).
-
Obtain a glass drying tube or column suitable for the gas flow rate. Ensure the glass is free of cracks or defects.
-
Place a small plug of glass wool at the bottom outlet of the drying tube.
-
-
Packing the Drying Tube:
-
Using a clean spatula, carefully and slowly add the anhydrous magnesium perchlorate to the tube. Do not tap or grind the material, as friction can be an ignition source.
-
Layer the desiccant between plugs of glass wool to prevent it from being carried out by the gas stream. Fill the tube to the desired level.
-
Place a final plug of glass wool at the top inlet.
-
-
Assembly:
-
Securely clamp the packed drying tube in a vertical position.
-
Connect the inert gas supply line to the inlet of the drying tube (typically the bottom, for up-flow drying to prevent channeling).
-
Connect the outlet of the drying tube to the experimental apparatus. Use appropriate, non-reactive tubing.
-
-
Operation:
-
Begin the flow of gas at a slow, controlled rate. A typical flow rate for efficient drying is 1-5 L/min, but this depends on the column size and specific application.
-
Monitor the system for any signs of reaction, heat generation, or pressure buildup.
-
-
Shutdown and Disassembly:
-
Stop the gas flow.
-
Carefully disconnect the gas lines.
-
The spent desiccant should be removed inside the fume hood and disposed of as hazardous waste. Do not attempt to regenerate.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes related to the use of magnesium perchlorate as a desiccant.
References
- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. Magnesium perchlorate - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 10326-21-3 [m.chemicalbook.com]
- 5. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. IsoLab - Magnesium perchlorate [isolab.ess.washington.edu]
- 10. uicinc.com [uicinc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Six Mistakes Companies Make with Moisture Control | Online Features | finehomesandliving.com [finehomesandliving.com]
- 14. fishersci.ca [fishersci.ca]
Application Notes and Protocols for the Investigation of Magnesium Chlorate in Pyrotechnic Compositions
Disclaimer: The following information is intended for researchers, scientists, and professionals with extensive experience in handling energetic materials. The use of magnesium chlorate in pyrotechnic compositions is not well-documented in publicly available literature and is considered extremely hazardous. Mixtures of magnesium and chlorates are known to be highly sensitive to friction, impact, and moisture, and can ignite spontaneously.[1][2][3] Extreme caution, specialized equipment, and a thorough understanding of the associated risks are paramount before undertaking any experimental work.
Introduction
This compound, Mg(ClO₃)₂, is a powerful oxidizing agent that is largely unresearched in the field of pyrotechnics.[4] While magnesium metal is a common fuel in pyrotechnics, valued for its ability to produce brilliant white light and enhance color purity, and chlorates are effective oxidizers, their combination is notoriously dangerous.[1][2][5] These application notes provide a theoretical framework for the initial investigation of this compound in pyrotechnic compositions, drawing upon general principles of pyrotechnic formulation and testing. Due to the lack of established data, this document focuses on precautionary measures and general methodologies rather than specific formulations.
Component Properties and Interactions
Magnesium (Fuel)
Magnesium is utilized in pyrotechnics for its high combustion temperature, which contributes to bright sparks and enhances the vibrancy of colored flames.[5][6] It is more effective than aluminum in color compositions because its combustion products, MgO and MgCl₂, are more readily vaporized, reducing black-body radiation that can wash out colors.[1] However, magnesium is highly reactive, particularly in the presence of moisture and oxidizing agents like chlorates, which can lead to spontaneous ignition.[1][2]
Chlorates (Oxidizer)
Chlorates, such as potassium chlorate (KClO₃), are potent oxidizers that provide the oxygen necessary for the rapid combustion of fuels in pyrotechnic compositions.[4][7] They are known for producing vibrant colors. However, chlorates are notoriously unstable and can form highly sensitive and explosive mixtures, especially with sulfur, ammonium salts, and certain metals like magnesium.[2][4][8]
This compound (Theoretical Oxidizer)
As a theoretical oxidizer, this compound is of interest due to its two chlorate ions per magnesium ion, suggesting a high oxygen content.[4] It is a white, crystalline, deliquescent solid, meaning it readily absorbs moisture from the air.[9] This hygroscopic nature further exacerbates the danger of using it with moisture-sensitive fuels like magnesium.
Safety Considerations
Extreme Hazard: The primary and most critical consideration is the inherent instability of magnesium and chlorate mixtures. These compositions are prone to spontaneous combustion, especially when moist.[1]
-
Moisture: Due to the deliquescent nature of this compound and the reactivity of magnesium with water, all handling and storage must be in a moisture-free environment.[2][9]
-
Friction and Impact: Chlorate-based mixtures are highly sensitive to friction and impact.[10] Use of non-sparking tools (e.g., wood, brass, aluminum) is mandatory.[3][11] Grinding or pressing of the final composition should be avoided or conducted remotely with extreme caution.
-
Incompatible Materials: Avoid contact with sulfur, ammonium salts, and acids.[8]
-
Personal Protective Equipment (PPE): Full protective gear, including face shields, flame-retardant clothing, and grounding straps, is essential. All work should be conducted in a blast-proof environment with remote handling capabilities.
Hypothetical Experimental Workflow
The following protocol is a general guideline for the evaluation of novel pyrotechnic compositions and must be adapted with extensive safety modifications for a substance as hazardous as this compound.
Material Preparation and Characterization
-
Synthesis and Purification: If this compound is not commercially available, it may be synthesized, for instance, through electrolytic preparation.[12] The final product must be thoroughly purified and characterized to ensure the absence of impurities that could increase its sensitivity.
-
Fuel Treatment: Magnesium powder should be passivated to reduce its reactivity. A common method is boiling the magnesium in a 5% potassium dichromate solution.[1]
Composition Formulation
-
Component Ratios: Theoretical ratios of fuel to oxidizer can be calculated based on oxygen balance. However, initial experiments should start with very small quantities (milligrams) and a high proportion of binder or coolant to reduce sensitivity.
-
Mixing: Components should be mixed gently using the diaper method (placing components on a sheet of paper and gently lifting the corners to mix) with non-sparking tools.[13] The use of a compatible wetting agent that does not react with the components can reduce dust and static electricity.[11] Water must not be used. [2]
Performance and Stability Testing
The following tests should be conducted on a very small scale and with remote operation.
| Parameter | Description | General Methodology |
| Friction Sensitivity | Determines the composition's sensitivity to frictional stimuli. | A small sample is placed on a grooved porcelain plate, and a weighted punch is applied. The lowest pressure causing ignition in a set number of trials is determined.[13] |
| Impact Sensitivity | Evaluates the composition's reaction to impact. | A small, weighted object is dropped from varying heights onto a sample of the composition. The height at which ignition occurs is recorded. |
| Thermal Stability | Assesses the composition's stability at elevated temperatures. | Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature and identify any exothermic reactions that could lead to spontaneous ignition. |
| Burn Rate | Measures the speed at which the composition combusts. | A known length of the composition is pressed into a tube and ignited. The time taken for the flame front to travel the length of the tube is measured to calculate the burn rate (cm/s).[14] |
| Color Purity/Spectrum | Characterizes the light output of the burning composition. | The light from a burning sample is analyzed using a spectrometer to determine the emission spectrum and color purity. |
Diagrams
Caption: Relationship of components in a pyrotechnic mixture.
Caption: Workflow for pyrotechnic composition evaluation.
References
- 1. Magnesium | PyroData [pyrodata.com]
- 2. skylighter.com [skylighter.com]
- 3. fireworking.com [fireworking.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 10 chemicals used in fireworks and pyrotechnics [monarchchemicals.co.uk]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Can magnesium chloride be used to make fireworks? - Blog [chenlanchem.com]
- 8. The Chemistry of Pyrotechnics [pyropage.50megs.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. CHLORATE AND MAGNESIUM CHLORIDE MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ibb.ch [ibb.ch]
- 12. researchgate.net [researchgate.net]
- 13. Experiments with Pyrotechnic Compositions Based on a Mathematical Model—Part I Evaluation of the Applicability of Mathematical Models in Developing Pyrotechnic Compositions Producing an Acoustic Effect | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Magnesium Chlorate as a Defoliant for Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium chlorate as a defoliant and desiccant in agricultural research. The information is intended to guide the design and execution of experiments to evaluate its efficacy and understand its physiological effects on various crops.
Introduction
This compound, Mg(ClO₃)₂, is a strong oxidizing agent used in agriculture to facilitate harvesting by inducing leaf drop (defoliation) and accelerating the drying of plant tissues (desiccation).[1][2] It is particularly utilized for crops such as cotton, potatoes, soybeans, and sunflowers. Its mode of action involves inducing oxidative stress within the plant, leading to cellular damage and the production of ethylene, a plant hormone that promotes abscission. Understanding the precise application and effects of this compound is crucial for optimizing harvest efficiency and ensuring crop quality.
Mechanism of Action
The primary mechanism of chlorate-based defoliants is the induction of severe oxidative stress within plant cells. While the exact cascade of events is a subject of ongoing research, the generally accepted pathway involves the following steps:
-
Uptake and Translocation: this compound is absorbed by the leaves and roots and translocated throughout the plant.
-
Oxidative Stress: The chlorate ion (ClO₃⁻) is a potent oxidizing agent that disrupts cellular metabolism. It is thought to interfere with the electron transport chain in photosynthesis and respiration.
-
Enzyme Inhibition: A key target is the enzyme catalase. Inhibition of catalase leads to the accumulation of toxic reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).
-
Cellular Damage: The buildup of ROS causes lipid peroxidation, membrane damage, and ultimately, cell death.
-
Ethylene Production: The cellular injury triggers the biosynthesis of ethylene, a plant hormone that plays a central role in leaf senescence and abscission. The increased ethylene levels signal the plant to form an abscission layer at the base of the petiole, leading to leaf drop.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced defoliation.
Data Presentation
The efficacy of this compound can vary significantly based on the crop, application rate, timing, and environmental conditions. The following tables summarize available and representative quantitative data.
Note: Specific data for this compound as a standalone agent is limited in the available literature. The following tables include data for composite defoliants containing this compound and for sodium chlorate to provide a comparative reference.
Table 1: Efficacy of a Composite Defoliant Containing this compound on Cotton (Variety: Bukhara-8)
| Treatment | Application Rate (L/ha) | Boll Opening (%) | First Harvest Yield (c/ha) | Total Yield Increase (q/ha) |
| Control | 0 | Not specified | Not specified | 0 |
| Standard | Not specified | Not specified | Not specified | Not specified |
| Mg(ClO₃)₂ liq. + Fitovak + Urea + Humin | 4 | Higher than control | 4.5 higher than control | 5.9 |
Source: Adapted from a study on the impact of a composite defoliant.
Table 2: Representative Efficacy of Sodium Chlorate as a Defoliant on High-Density Cotton
| Treatment | Defoliation (%) | Boll Opening (%) |
| Control | Not specified | Not specified |
| Sodium Chlorate (0.9%) | 47.0 | 97.1 |
| Ethephon (0.5%) | 34.4 | 64.1 |
| Thidiazuron + Diuron (0.03%) | Significantly positive effect | Significantly positive effect |
Source: Adapted from a study on various defoliants.[3][4] This data is for sodium chlorate and is provided for comparative purposes.
Experimental Protocols
The following are detailed methodologies for conducting key experiments to evaluate this compound as a defoliant in a research setting.
Cotton Defoliation Efficacy Trial
Objective: To determine the optimal application rate and timing of this compound for effective defoliation and boll opening in cotton.
Materials:
-
This compound solution (e.g., 36% aqueous solution)
-
Backpack or plot sprayer calibrated for consistent application
-
Cotton variety suitable for the research location
-
Standard field plot design (e.g., Randomized Complete Block Design with 4 replications)
-
Personal Protective Equipment (PPE)
Methodology:
-
Plot Establishment: Establish uniform plots of cotton.
-
Treatment Preparation: Prepare different concentrations of this compound solution. For example, based on a 36% stock solution, calculate dilutions to achieve application rates of 2, 4, 6, and 8 L/ha. Include a water-only control.
-
Application Timing: Apply treatments when cotton has reached physiological maturity, typically when 60-70% of the bolls are open.
-
Application: Apply the treatments uniformly to the respective plots using a calibrated sprayer. Ensure thorough coverage of the foliage.
-
Data Collection:
-
Defoliation Percentage: At 7 and 14 days after treatment (DAT), visually estimate the percentage of leaves that have dropped from the plants in each plot.
-
Boll Opening Percentage: At 7 and 14 DAT, count the number of open and closed bolls on a subset of plants in each plot to calculate the percentage of open bolls.
-
Regrowth: At 14 DAT, assess the level of new leaf growth.
-
Yield: At harvest, measure the seed cotton yield from each plot.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Potato Haulm Desiccation Trial
Objective: To evaluate the effectiveness of this compound for potato haulm desiccation and its impact on tuber quality.
Materials:
-
This compound solution
-
Plot sprayer
-
Potato variety of interest
-
Standard field plot design
Methodology:
-
Plot Establishment: Grow potatoes under standard agronomic practices.
-
Treatment Preparation: Prepare various concentrations of this compound.
-
Application Timing: Apply treatments when the potato tubers have reached the desired size for the target market.
-
Application: Apply treatments to the potato haulms, ensuring complete coverage.
-
Data Collection:
-
Percentage of Desiccation: At 3, 7, and 14 DAT, visually assess the percentage of leaf and stem desiccation.
-
Tuber Skin Set: At harvest, evaluate the skin set of the tubers to assess their resistance to damage.
-
Yield and Grade: Measure the total yield and grade the tubers according to size and quality.
-
Vascular Browning: Cut a sample of tubers to assess for any vascular browning, which can be a sign of phytotoxicity.
-
-
Statistical Analysis: Analyze the collected data to compare the efficacy of different treatments.
Experimental Workflow Diagram
Caption: A generalized workflow for conducting a defoliant efficacy trial.
Environmental Fate and Phytotoxicity
Environmental Fate: Chlorates are relatively mobile in the soil and can have a half-life ranging from a few days to several months, depending on soil type, moisture, and microbial activity. They are primarily degraded by soil microorganisms. Leaching into groundwater can be a concern, especially in sandy soils with high rainfall.
Phytotoxicity to Non-Target Crops: this compound is a non-selective herbicide and can cause significant injury to non-target crops. Phytotoxicity symptoms in sensitive plants like soybeans and corn can include chlorosis, necrosis, and stunted growth.[5][6][7][8] Care must be taken to avoid spray drift during application. Studies have shown that even low concentrations of chlorates in the soil can negatively impact the growth of subsequent crops.[9]
Safety Precautions
This compound is a strong oxidizing agent and should be handled with care. It can be harmful if swallowed and may cause irritation to the skin and eyes. Always wear appropriate PPE, including gloves, goggles, and protective clothing, when handling and applying this chemical. Store in a cool, dry, well-ventilated area away from combustible materials. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. cotton.org [cotton.org]
- 2. nveo.org [nveo.org]
- 3. researchgate.net [researchgate.net]
- 4. journalijpss.com [journalijpss.com]
- 5. pure.uai.cl [pure.uai.cl]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Phytotoxicity in transgenic soybean treated with glyphosate doses | Scientific Electronic Archives [scientificelectronicarchives.org]
- 8. researchgate.net [researchgate.net]
- 9. plant-ecology.com [plant-ecology.com]
Application Notes and Protocols for the Determination of Magnesium Chlorate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorate, Mg(ClO₃)₂, is a powerful oxidizing agent with applications in various industrial processes.[1] Its purity is critical for its intended use, as impurities can affect reactivity, stability, and safety. This document provides detailed analytical methods for the comprehensive purity assessment of this compound, focusing on the quantification of the magnesium cation and the chlorate anion. The primary methods covered are:
-
Ion Chromatography (IC) for the determination of chlorate and other anionic impurities.
-
Redox Titration for the assay of the chlorate content.
-
Complexometric Titration for the determination of magnesium content.
These methods offer a robust framework for quality control and characterization of this compound raw materials and formulations.
Analytical Methods Overview
The purity of this compound is primarily determined by assaying the magnesium and chlorate content. A combination of chromatographic and titrimetric methods provides a comprehensive analysis. Ion chromatography is a highly accurate and sensitive method for the direct determination of chlorate.[2] Redox titration offers a classical and reliable chemical method for chlorate quantification. Complexometric titration with EDTA is a standard and widely used method for the determination of magnesium.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical methods for the determination of magnesium and chlorate.
| Parameter | Ion Chromatography (for Chlorate) | Redox Titration (for Chlorate) | Complexometric Titration (for Magnesium) |
| Principle | Anion exchange separation with conductivity or MS detection | Reduction of chlorate with excess Fe²⁺ followed by back-titration with KMnO₄ | Chelation of Mg²⁺ with EDTA at pH 10 |
| Typical Range | 0.5 - 100 µg/L (ppb) | 1,000 - 10,000 mg/L (for similar methods) | Applicable to assay levels (e.g., >98%) |
| Limit of Detection (LOD) | 0.10 µg/L[3] | Method-dependent, generally in the low mg/L range | Not typically determined for assay methods |
| Limit of Quantification (LOQ) | ~0.4 µg/L | Not widely reported, higher than LOD | Not typically determined for assay methods |
| Linearity (R²) | > 0.999[3][4] | Not applicable (titrimetric) | Not applicable (titrimetric) |
| Precision (%RSD) | < 1% | < 5% (for similar methods)[2] | < 0.6%[4] |
| Accuracy/Recovery | 79.96% to 97.63% in saline matrix[3] | Typically >99% | Typically >99% |
Experimental Protocols
Determination of Chlorate by Ion Chromatography (IC)
This method is based on EPA Method 300.1 and is suitable for the accurate determination of chlorate in a saline matrix.
a. Principle A dissolved and diluted sample of this compound is injected into an ion chromatograph. Anions are separated based on their affinity for an anion exchange column. A suppressor is used to reduce the background conductivity of the eluent, and the separated anions are detected by a conductivity detector.
b. Reagents and Materials
-
Deionized (DI) water, 18.2 MΩ·cm
-
Sodium carbonate (Na₂CO₃), ACS grade
-
Sodium bicarbonate (NaHCO₃), ACS grade
-
Chlorate standard solution, 1000 mg/L
-
This compound sample
c. Instrumentation
-
Ion Chromatograph with a suppressed conductivity detector
-
Anion exchange guard column (e.g., AG19-HC, 4 x 50 mm)
-
Anion exchange analytical column (e.g., AS19-HC, 4 x 250 mm)[5]
-
Autosampler
d. Preparation of Solutions
-
Eluent (25 mM KOH): Dissolve 1.4 g of KOH in 1000 mL of DI water. Degas the solution.[6]
-
Stock Standard (1000 mg/L Chlorate): Use a commercially available certified standard or prepare by dissolving the appropriate amount of sodium chlorate in DI water.
-
Working Standards: Prepare a series of working standards by diluting the stock standard. A typical range would be from 0.1 to 25 mg/L.[6]
-
Sample Preparation: Accurately weigh a sample of this compound, dissolve it in DI water, and dilute to a concentration within the calibration range. A significant dilution (e.g., 100-fold or more) may be necessary.[3]
e. Chromatographic Conditions
-
Injection Volume: 10 - 50 µL
-
Detector: Suppressed conductivity
f. Procedure
-
Set up the IC system with the specified conditions and allow it to equilibrate.
-
Calibrate the instrument by injecting the working standards.
-
Inject the prepared this compound sample solution.
-
Identify the chlorate peak based on its retention time compared to the standards.
-
Quantify the chlorate concentration in the sample using the calibration curve.
-
Calculate the purity of this compound with respect to its chlorate content.
Assay of Chlorate by Redox Titration
This method involves the reduction of chlorate by a known excess of ferrous sulfate, followed by back-titration of the unreacted ferrous sulfate with potassium permanganate.
a. Principle The chlorate ion (ClO₃⁻) oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic solution. The excess, unreacted Fe²⁺ is then titrated with a standardized solution of potassium permanganate (KMnO₄). The endpoint is indicated by the persistence of the purple color of the permanganate ion.
b. Reagents and Materials
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium permanganate (KMnO₄)
-
Manganous sulfate (MnSO₄) solution (10%)
-
This compound sample
-
Deionized (DI) water
c. Preparation of Solutions
-
0.1 N Potassium Permanganate: Dissolve approximately 3.2 g of KMnO₄ in 1 L of DI water. Standardize against sodium oxalate.
-
Acidic Ferrous Sulfate Solution: Dissolve 7.0 g of FeSO₄·7H₂O in 80 mL of freshly boiled and cooled DI water. Carefully add 5 mL of concentrated H₂SO₄ and dilute to 100 mL with DI water.
-
10% Manganous Sulfate Solution: Dissolve 10 g of MnSO₄ in 90 mL of DI water.
d. Procedure
-
Accurately weigh approximately 0.1 g of the this compound sample, dissolve it in 10 mL of DI water in a 250 mL flask.
-
Carefully add a known excess, precisely 35.0 mL, of the acidic ferrous sulfate solution to the flask.
-
Gently boil the solution for 10 minutes to ensure complete reaction.
-
Cool the solution to room temperature.
-
Add 10 mL of the 10% manganous sulfate solution. This prevents interference from chloride ions.
-
Titrate the excess ferrous sulfate with the standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.
-
Perform a blank titration by following the same procedure but without the this compound sample.
-
Calculate the percentage of chlorate in the sample.
Determination of Magnesium by Complexometric Titration
This is a standard method for the determination of magnesium content, involving titration with ethylenediaminetetraacetic acid (EDTA).
a. Principle Magnesium ions form a stable, colorless complex with EDTA in a solution buffered to pH 10. The endpoint of the titration is detected using an indicator, Eriochrome Black T, which forms a wine-red complex with magnesium ions. At the endpoint, when all the magnesium has been complexed by EDTA, the solution turns from wine-red to a clear blue.
b. Reagents and Materials
-
Disodium EDTA (Na₂H₂EDTA·2H₂O)
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
This compound sample
-
Deionized (DI) water
-
Zinc sulfate (for standardization of EDTA, if required)
c. Preparation of Solutions
-
0.05 M EDTA Solution: Dissolve approximately 18.6 g of disodium EDTA in 1 L of DI water. This solution can be standardized against a primary standard zinc solution.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Prepare by dissolving 5.4 g of ammonium chloride in 20 mL of water, adding 35 mL of concentrated ammonia solution, and diluting to 100 mL with DI water.
-
Eriochrome Black T Indicator: Dissolve 0.2 g of the indicator in 15 mL of triethanolamine and 5 mL of absolute ethanol.
d. Procedure
-
Accurately weigh a sample of this compound (e.g., about 450 mg), dissolve it in 25 mL of DI water.
-
Add 5 mL of the ammonia-ammonium chloride buffer solution.
-
Add a few drops of the Eriochrome Black T indicator, the solution should turn wine-red.
-
Titrate with the standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue.
-
Record the volume of EDTA used.
-
Calculate the percentage of magnesium in the sample.
Visualizations
Experimental Workflow for Purity Determination
Caption: Workflow for the purity analysis of this compound.
Logical Relationship of Analytical Methods
Caption: Relationship between analytes and analytical techniques.
References
- 1. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. powellsolutions.com [powellsolutions.com]
- 3. Simultaneous determination of chlorite, chlorate, perchlorate and bromate in ozonated saline by using IC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of trace perchlorate in high-salinity water samples by ion chromatography with on-line preconcentration and preelution [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Magnesium Chlorate in Organic Synthesis Oxidation Reactions
A thorough review of scientific literature and chemical databases reveals no established use of magnesium chlorate as a reagent for oxidation reactions in organic synthesis. While chlorates, in general, are known to be powerful oxidizing agents, their application in controlled organic synthesis is exceedingly rare. This is largely due to their instability and lack of selectivity, which can lead to violent, unpredictable reactions and the formation of undesired byproducts, including chlorinated organic compounds.
Researchers and professionals in drug development typically rely on a well-established arsenal of oxidizing agents that offer greater control, selectivity, and safety. Reagents such as pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄), and sodium dichromate (Na₂Cr₂O₇) are commonly employed for the oxidation of alcohols and other functional groups, with extensive literature documenting their reaction conditions, substrate scope, and safety protocols.
Given the absence of data on the use of this compound in this context, it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data tables. The creation of such documents would be speculative and could pose a significant safety risk to researchers attempting to use this compound in an untested manner.
For professionals seeking to perform oxidation reactions, it is strongly recommended to consult established methodologies using well-characterized oxidizing agents.
General Hazards of Chlorate Salts in Organic Synthesis
Chlorate salts, including potassium and sodium chlorate, are known to be potent oxidizers.[1][2] However, their high reactivity presents significant hazards, particularly in the presence of organic materials.
-
Explosive Mixtures: Mixtures of chlorate salts with combustible materials such as organic compounds, sulfur, or phosphorus can be highly sensitive to friction and shock, leading to deflagration or explosion.[1][3]
-
Lack of Selectivity: The powerful oxidizing nature of the chlorate ion can lead to over-oxidation or complete combustion of organic substrates, rather than the desired selective functional group transformation.[4]
-
Formation of Hazardous Byproducts: Reactions involving chlorates can produce hazardous and corrosive byproducts, including chlorine gas and chlorine dioxide, which can also lead to unwanted chlorination of the organic substrate.[4]
Logical Relationship: Assessment of a Novel Oxidant
The consideration of a new reagent for a chemical transformation, such as this compound for oxidation, follows a logical workflow. The diagram below illustrates the key decision points in this process. In the case of this compound, the workflow terminates at the "Literature Precedent" stage due to a lack of available data.
Due to the lack of documented use and the inherent risks associated with chlorates, the use of this compound in organic synthesis oxidation reactions is not recommended. Researchers should rely on established and well-documented methods for such transformations.
References
- 1. Chlorate - Wikipedia [en.wikipedia.org]
- 2. Potassium Chlorate: Properties, Uses & Preparation Explained [vedantu.com]
- 3. Potassium chlorate - American Chemical Society [acs.org]
- 4. Sciencemadness Discussion Board - Usage of potassium chlorate in organic chemistry - Powered by XMB 1.9.11 [sciencemadness.org]
Protocol for the Safe Handling and Storage of Magnesium Chlorate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Magnesium chlorate (Mg(ClO₃)₂) is a powerful oxidizing agent commonly encountered as a white, deliquescent crystalline solid or powder.[1][2] It is highly soluble in water and acetone.[3] Due to its strong oxidizing nature, it poses a significant fire and explosion risk, especially when in contact with organic materials, heat, or other incompatible substances.[1][4] This document provides detailed protocols for the safe handling, storage, and emergency procedures related to this compound to minimize risks in a laboratory setting.
Physicochemical and Hazard Data
| Property | Value | Reference |
| Chemical Formula | Mg(ClO₃)₂ | [3] |
| Molar Mass | 191.20 g/mol | [3] |
| Appearance | White deliquescent crystals or powder | [1][2][4] |
| Melting Point | 35 °C (95 °F; 308 K) (hexahydrate) | [3] |
| Boiling Point | Decomposes at 120 °C (248 °F; 393 K) | [3] |
| Solubility in water | 135 g/100 ml (20 °C) | [3] |
| UN Number | 2723 | [3] |
| Hazard Statement | Code |
| May intensify fire; oxidizer | H272[5] |
| Causes skin irritation | H315[5] |
| Causes serious eye irritation | H319[5] |
| May cause respiratory irritation | H335[5] |
Experimental Protocols
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[2] Contaminated clothing may become a fire risk when dry and should be removed and washed promptly.[1]
-
Respiratory Protection: If there is a risk of dust formation or exceeding exposure limits, use a full-face respirator with an appropriate particulate filter.[2]
-
Footwear: Closed-toe shoes are mandatory.
Handling Procedures
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[2][6]
-
Avoiding Contamination: Keep combustibles such as wood, paper, and oil away from the handling area.[1][4] Use spark-proof tools and explosion-proof equipment.[2]
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.[6]
-
Heating: Avoid heating this compound, as it can decompose explosively.[1] Decomposition begins at 120 °C, producing magnesium chloride and oxygen.[3][7][8][9][10]
-
Housekeeping: Maintain good housekeeping practices to prevent the accumulation of dust on surfaces.[6]
Storage Protocol
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6][11][12] The container should be clearly labeled with the chemical name and hazard symbols.[11]
-
Location: Store away from direct sunlight and sources of heat or ignition.[5][6] Do not store near combustible or flammable materials.[6]
-
Incompatible Materials: this compound is a strong oxidizer and must be stored separately from the following substances to prevent violent reactions:
Spill and Waste Disposal
-
Small Dry Spill:
-
Large Spill:
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it with regular laboratory waste.
Emergency Procedures
-
Fire:
-
In case of a small fire, use water. Do not use dry chemicals, foams, CO₂, or Halon®.[1][4]
-
For a large fire, flood the area with water from a distance.[1][4]
-
If a tank or large container is involved, fight the fire from a maximum distance or use unmanned hose holders. Cool the containers with flooding quantities of water.[1][4]
-
Be aware that containers may explode when heated.[1]
-
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with running water for at least 20 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Visual Workflow and Logical Relationships
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. uicinc.com [uicinc.com]
- 7. brainly.com [brainly.com]
- 8. wyzant.com [wyzant.com]
- 9. Page loading... [wap.guidechem.com]
- 10. webqc.org [webqc.org]
- 11. laballey.com [laballey.com]
- 12. isolab.ess.washington.edu [isolab.ess.washington.edu]
Application Notes and Protocols: Electrolytic Preparation of Magnesium Chlorate from Magnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorate, Mg(ClO₃)₂, is an inorganic salt with applications as a defoliant and desiccant, and in pyrotechnic formulations. Its synthesis via the electrolytic oxidation of magnesium chloride offers a direct route from a readily available precursor. This document provides detailed application notes and experimental protocols for the laboratory-scale electrolytic preparation of this compound from an aqueous solution of magnesium chloride.
The process is based on the anodic oxidation of chloride ions in a diaphragm-less electrolytic cell. Key challenges, including the management of pH and the prevention of magnesium hydroxide precipitation at the cathode, are addressed in the provided protocols. Careful control of operational parameters such as current density, temperature, and electrolyte composition is crucial for achieving high efficiency and product purity.
Reaction Mechanisms and Signaling Pathways
The overall electrochemical conversion of magnesium chloride to this compound can be represented by the following equation:
MgCl₂(aq) + 6H₂O(l) → Mg(ClO₃)₂(aq) + 6H₂(g)
This overall reaction is a simplification of a more complex series of electrochemical and chemical reactions occurring within the electrolytic cell:
-
At the Anode (Oxidation): Chloride ions are oxidized to chlorine gas. 2Cl⁻(aq) → Cl₂(g) + 2e⁻
-
Chlorine Disproportionation: The generated chlorine gas dissolves in the aqueous electrolyte and disproportionates to form hypochlorous acid (HClO) and hypochlorite ions (ClO⁻). Cl₂(g) + H₂O(l) ⇌ HClO(aq) + H⁺(aq) + Cl⁻(aq) HClO(aq) ⇌ H⁺(aq) + ClO⁻(aq)
-
Formation of Chlorate: Chlorate is primarily formed through the chemical reaction between hypochlorous acid and hypochlorite ions, a reaction that is favored at elevated temperatures (typically > 60°C) and slightly acidic to neutral pH. 2HClO(aq) + ClO⁻(aq) → ClO₃⁻(aq) + 2H⁺(aq) + 2Cl⁻(aq)
A secondary pathway for chlorate formation is the direct anodic oxidation of hypochlorite ions, although this is generally less efficient. 6ClO⁻(aq) + 3H₂O(l) → 2ClO₃⁻(aq) + 4Cl⁻(aq) + 6H⁺(aq) + 1.5O₂(g) + 6e⁻
-
At the Cathode (Reduction): Water is reduced to hydrogen gas and hydroxide ions. 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)
A significant challenge in the electrolysis of magnesium chloride solutions is the reaction of the cathodically generated hydroxide ions with magnesium ions in the electrolyte, leading to the precipitation of insoluble magnesium hydroxide (Mg(OH)₂).
Mg²⁺(aq) + 2OH⁻(aq) → Mg(OH)₂(s)
This precipitation can coat the cathode, increasing the cell voltage and eventually stopping the electrolytic process. Therefore, controlling the pH at the cathode-solution interface is critical.
Experimental Workflow
Figure 1. Experimental workflow for the electrolytic preparation of this compound.
Data Presentation
Table 1: Recommended Operational Parameters for Electrolytic Synthesis of this compound
| Parameter | Recommended Range/Value | Notes |
| Electrolyte Composition | ||
| Magnesium Chloride (MgCl₂) | 200 g/L to saturation | Higher concentrations increase conductivity but may require higher temperatures to maintain solubility as chlorate forms. |
| Electrolysis Conditions | ||
| Anode Material | Mixed Metal Oxide (MMO) coated Titanium, Platinum | MMO anodes are resistant to corrosion in chloride and chlorate solutions. Graphite anodes are not recommended due to rapid erosion. |
| Cathode Material | Stainless Steel, Titanium | These materials have good hydrogen evolution kinetics and are relatively stable. |
| Anode Current Density | 150 - 300 mA/cm² | Higher current densities can increase the rate of production but may decrease current efficiency. |
| Cell Voltage | 3.5 - 5.5 V | Dependent on electrode spacing, electrolyte concentration, and current density. |
| Temperature | 60 - 80 °C | Essential for promoting the chemical conversion of hypochlorite to chlorate. |
| pH | 6.0 - 7.0 | Critical for maximizing the rate of chlorate formation and minimizing magnesium hydroxide precipitation. |
| Process Control | ||
| Agitation | Continuous stirring (e.g., magnetic stirrer) | Ensures uniform temperature and concentration, and helps to dislodge any potential deposits on the electrodes. |
| pH Adjustment | Dilute Hydrochloric Acid (e.g., 1 M HCl) | Added as needed to maintain the desired pH range. |
Table 2: Illustrative Effect of Operational Parameters on Current Efficiency (Hypothetical Data)
Disclaimer: The following data is illustrative and based on general principles of chlorate electrolysis. Experimental validation is required for specific quantitative results for this compound.
| Experiment | Current Density (mA/cm²) | Temperature (°C) | pH | Current Efficiency (%) |
| 1 | 150 | 60 | 6.5 | ~ 55 |
| 2 | 250 | 60 | 6.5 | ~ 50 |
| 3 | 150 | 80 | 6.5 | ~ 65 |
| 4 | 250 | 80 | 6.5 | ~ 60 |
| 5 | 150 | 80 | 5.5 | ~ 60 |
| 6 | 150 | 80 | 7.5 | ~ 50 (due to Mg(OH)₂ formation) |
Experimental Protocols
Protocol 1: Laboratory-Scale Electrolytic Synthesis of this compound
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Distilled or deionized water
-
Hydrochloric acid (1 M)
-
Beaker (e.g., 1000 mL) or other suitable glass container for the electrolytic cell
-
Mixed Metal Oxide (MMO) coated titanium anode
-
Stainless steel cathode
-
DC power supply (capable of delivering constant current)
-
Magnetic stirrer and stir bar
-
Hot plate with temperature control
-
pH meter or pH indicator strips
-
Thermometer
-
Connecting wires with alligator clips
-
Fume hood
Procedure:
-
Electrolyte Preparation:
-
In a 1000 mL beaker, dissolve 300 g of magnesium chloride hexahydrate in 700 mL of distilled water to prepare a concentrated electrolyte solution.
-
Place the beaker on a hot plate with a magnetic stirrer and add a stir bar.
-
-
Apparatus Setup:
-
Position the MMO anode and the stainless steel cathode in the beaker, ensuring they are parallel to each other and do not touch. The distance between the electrodes should be minimized to reduce cell voltage, but a gap of at least 1 cm should be maintained.
-
Connect the positive terminal of the DC power supply to the MMO anode and the negative terminal to the stainless steel cathode.
-
Place a thermometer in the electrolyte to monitor the temperature.
-
Ensure the entire setup is placed within a well-ventilated fume hood.
-
-
Electrolysis:
-
Begin stirring the electrolyte and heat it to the desired temperature (e.g., 70°C).
-
Once the temperature is stable, turn on the DC power supply and adjust the current to achieve the desired anode current density (e.g., 200 mA/cm²).
-
Monitor the pH of the electrolyte regularly (e.g., every 30 minutes). As the electrolysis proceeds, the pH will tend to rise.
-
Carefully add 1 M hydrochloric acid dropwise as needed to maintain the pH in the range of 6.0 - 7.0. Avoid over-acidification, which can lead to the evolution of chlorine gas.
-
Observe the cathode for any signs of magnesium hydroxide precipitation (a white solid coating). If this occurs, it may be necessary to temporarily stop the electrolysis and clean the cathode. Adjusting the pH more frequently or improving agitation can help mitigate this issue.
-
Continue the electrolysis for a duration calculated based on Faraday's laws of electrolysis to achieve the desired conversion of chloride to chlorate.
-
-
Product Isolation and Purification:
-
After the electrolysis is complete, turn off the power supply and allow the electrolyte to cool to room temperature.
-
If any solid impurities are present, filter the solution.
-
Transfer the solution to a clean beaker and place it in a cold bath or refrigerator to induce crystallization of this compound. This compound is highly soluble, so significant cooling may be required.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water.
-
Dry the crystals in a desiccator or in a low-temperature oven (below 50°C) to obtain the final product.
-
Safety Precautions:
-
This procedure should be performed in a well-ventilated fume hood due to the potential evolution of chlorine gas, especially if the pH becomes too acidic.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chlorates are strong oxidizing agents. Avoid contact with organic materials and reducing agents.
-
Handle hydrochloric acid with care.
Application Notes and Protocols: Magnesium Chlorate in Materials Science
Introduction
Magnesium chlorate, Mg(ClO₃)₂, is a powerful oxidizing agent often recognized for its use in pyrotechnics and as a defoliant. In the broader field of materials science, its applications are emerging, primarily leveraging its reactive properties. It is crucial to distinguish this compound from the more commonly used magnesium perchlorate, Mg(ClO₄)₂, which serves as a versatile Lewis acid catalyst and electrolyte component. This document provides detailed application notes and protocols for the use of this compound and its perchlorate analogue in various materials science contexts.
This compound as a Reaction Promoter in Surface Coatings
This compound can be utilized as a reaction-promoting agent in the formation of protective coatings on metal alloys. Its function is to accelerate the chemical conversion process at the metal's surface, leading to the formation of a durable inorganic film.
Application Note: Phosphate-Based Conversion Coatings on Magnesium Alloys
In the surface treatment of magnesium alloys, the application of a phosphate-based solution can create a transitional film that enhances corrosion resistance and adhesion of subsequent coatings. This compound can be included in the film-forming solution to promote the reaction. A Chinese patent suggests its use as a "reaction promoting agent" in a multi-component solution for treating magnesium alloy surfaces.[1]
Experimental Protocol: Formation of a Phosphate Transition Film
Objective: To prepare a magnesium alloy surface with a phosphate conversion coating for enhanced corrosion resistance.
Materials:
-
Magnesium alloy substrate
-
Phosphoric acid (H₃PO₄)
-
Zinc oxide (ZnO)
-
Sodium fluoride (NaF)
-
Ammonium fluoride (NH₄F)
-
Molybdate or rare-earth salt (crystallization controlling agent)
-
This compound (reaction promoting agent)
-
Anion surface-active agent
-
Deionized water
Procedure:
-
Prepare the phosphate film-forming solution by dissolving the components in deionized water to the desired concentrations as outlined in Table 1.
-
Thoroughly clean the magnesium alloy substrate to remove any surface contaminants such as oils and oxides.
-
Immerse the cleaned substrate in the phosphate film-forming solution.
-
Allow the coating to form on the surface of the magnesium alloy. The this compound in the solution will help to promote the reaction.
-
After the film has formed, remove the substrate from the solution.
-
Rinse the coated substrate with deionized water to remove any residual solution.
-
Dry the substrate thoroughly.
-
The resulting transition film can then be further treated with a non-chromate Dacromet coating to obtain a final protective layer.[1]
Data Presentation:
| Component | Concentration (g/L) | Purpose |
| Phosphoric Acid | 20-45 | Main film-forming component |
| Zinc Oxide | 2-4.5 | Film-forming component |
| Sodium Fluoride | 1-4.5 | Etching and activation of the surface |
| Ammonium Fluoride | 0.5-2 | Etching and activation of the surface |
| Crystallization Controlling Agent | 0.5-3 | Refines the grain structure of the film |
| This compound | 0.5-2 | Reaction Promoting Agent |
| Anion Surface Active Agent | 0.5-2 | Wetting agent |
| Table 1: Composition of Phosphate Film-Forming Solution[1] |
Logical Relationship Diagram:
This compound in Pyrotechnic Compositions
This compound's primary application in materials science is within pyrotechnic compositions, where it serves as a potent oxidizer. When combined with a fuel source, such as a metal powder, it can produce intense light and heat.
Application Note: Oxidizer in Pyrotechnics
Chlorates and perchlorates are common oxidizers in pyrotechnics. This compound, when mixed with fuels like magnesium or aluminum powder, can create brilliant white light and sparks, enhancing the visual effects of fireworks. The high oxygen content of the chlorate anion facilitates the rapid combustion of the metallic fuel.
It is important to note that while historically used, chlorates are often being replaced by the more stable perchlorates in modern pyrotechnics due to safety concerns.[2]
Magnesium Perchlorate as a Catalyst in Organic Synthesis
Magnesium perchlorate (Mg(ClO₄)₂) is an effective Lewis acid catalyst for a variety of organic reactions that are foundational to the synthesis of advanced materials, including polymers and pharmaceuticals.
Application Note: Catalysis of Condensation and Cycloaddition Reactions
Magnesium perchlorate catalyzes several types of organic reactions, including:
-
Knoevenagel Condensation: The reaction between β-diketones and aldehydes to form Knoevenagel adducts.
-
Synthesis of α-Aminophosphonates: A three-component reaction between an amine, an aldehyde or ketone, and a di-/trialkyl phosphite.[2]
-
Preparation of Imines and Phenylhydrazones: The condensation of carbonyl compounds with amines and phenylhydrazine.[2]
-
Enantioselective Diels-Alder Reaction: A cycloaddition reaction between a diene and a dienophile, where the catalyst promotes the formation of a specific enantiomer.[2]
Experimental Protocol: Synthesis of α-Aminophosphonates
Objective: To synthesize α-aminophosphonates using magnesium perchlorate as a catalyst.
Materials:
-
Aldehyde or ketone
-
Amine
-
Dialkyl or trialkyl phosphite
-
Magnesium perchlorate (catalytic amount)
-
Solvent (e.g., dichloromethane or solvent-free conditions)
Procedure:
-
In a reaction vessel, combine the aldehyde or ketone (1 mmol), amine (1 mmol), and the phosphite (1.1 mmol).
-
Add a catalytic amount of magnesium perchlorate (e.g., 1-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction can often be performed under solvent-free conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-aminophosphonate.
Data Presentation:
| Reactants | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Benzaldehyde, Aniline, Diethyl Phosphite | 1 | Solvent-free | 95 |
| 4-Chlorobenzaldehyde, Aniline, Diethyl Phosphite | 1 | Solvent-free | 96 |
| Cyclohexanone, Aniline, Diethyl Phosphite | 5 | Dichloromethane | 92 |
| Table 2: Representative yields for the synthesis of α-aminophosphonates catalyzed by magnesium perchlorate. (Note: These are representative values and actual yields may vary). |
Catalytic Cycle Diagram:
Magnesium Perchlorate as a Drying Agent
Anhydrous magnesium perchlorate is a highly efficient drying agent for gases and some organic solvents, with a dehydrating power comparable to phosphorus pentoxide.[3]
Application Note: Drying of Gases for Analysis
In many materials characterization techniques, such as elemental analysis, it is crucial to use ultra-dry gases. Magnesium perchlorate can be used to remove water vapor from gas streams.[3] It has a high capacity for water absorption and does not become sticky or channel upon use.[3]
Experimental Protocol: Gas Drying Train
Objective: To dry a stream of gas for use in a sensitive analytical instrument.
Materials:
-
Anhydrous magnesium perchlorate
-
Glass drying tube
-
Glass wool
-
Gas source (e.g., nitrogen, argon)
-
Tubing for gas connections
Procedure:
-
Carefully pack the glass drying tube with anhydrous magnesium perchlorate, placing plugs of glass wool at both ends to prevent the desiccant from being carried out of the tube.
-
Connect the drying tube to the gas line using appropriate tubing, ensuring a gas-tight seal.
-
Pass the gas through the drying tube at a controlled flow rate (e.g., not exceeding 5 liters per hour for maximum efficiency).[4]
-
The dried gas can then be directed to the analytical instrument.
-
The magnesium perchlorate can be regenerated by heating at 220 °C under vacuum.[5]
Data Presentation:
| Drying Agent | Water Absorption Capacity | Efficiency | Notes |
| Anhydrous Mg(ClO₄)₂ | High | Comparable to P₂O₅ | Can be regenerated; neutral drying agent.[3][4] |
| Phosphorus Pentoxide (P₂O₅) | High | Very high | Forms a sticky film of metaphosphoric acid. |
| Concentrated H₂SO₄ | Moderate | Good | Acidic, cannot be used with reactive gases. |
| Table 3: Comparison of Common Drying Agents.[3][4] |
Experimental Setup Diagram:
Magnesium Perchlorate in Battery Technology
Magnesium perchlorate has been investigated as a salt for electrolytes in magnesium-ion batteries, a promising alternative to lithium-ion technology due to magnesium's abundance and higher volumetric capacity.
Application Note: Electrolyte for Magnesium-Ion Batteries
An electrolyte for a magnesium-ion battery must be able to support the reversible plating and stripping of magnesium at the anode and intercalation at the cathode. Magnesium perchlorate dissolved in a suitable solvent (e.g., acetonitrile) can function as such an electrolyte.[6] However, it is noted that these simple electrolytes can be nucleophilic, which may not be compatible with all cathode materials, such as sulfur.[6] Recent research focuses on developing more complex, non-nucleophilic electrolytes.
Experimental Protocol: Assembly of a Magnesium-Ion Coin Cell
Objective: To assemble a laboratory-scale coin cell for testing magnesium-ion battery components.
Materials:
-
Magnesium metal foil (anode)
-
Cathode material (e.g., a Chevrel phase like Mo₆S₈)
-
Separator (e.g., glass fiber)
-
Electrolyte: Magnesium perchlorate in a suitable solvent (e.g., acetonitrile or a glyme-based solvent)
-
Coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
Procedure:
-
All cell components and the electrolyte must be handled inside an argon-filled glovebox due to the sensitivity of magnesium metal and the electrolyte to air and moisture.
-
Cut circular electrodes from the magnesium foil (anode) and the prepared cathode material.
-
Place the anode disc in the bottom casing of the coin cell.
-
Add a few drops of the magnesium perchlorate electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add more electrolyte to saturate the separator.
-
Place the cathode disc on top of the separator.
-
Add a spacer and a spring.
-
Carefully place the top casing and crimp the coin cell to seal it.
-
The assembled cell can then be tested using electrochemical cycling equipment.
Battery Component Diagram:
References
- 1. CN101629287B - Magnesium alloy surface treatment process - Google Patents [patents.google.com]
- 2. Magnesium perchlorate ACS reagent 10034-81-8 [sigmaaldrich.com]
- 3. blog.gfschemicals.com [blog.gfschemicals.com]
- 4. zenodo.org [zenodo.org]
- 5. Magnesium perchlorate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Magnesium-Based Desiccants in Moisture Removal from Gas Streams
Note to the Reader: While the request specified the use of magnesium chlorate for moisture removal, a comprehensive review of scientific and technical literature reveals a scarcity of detailed application protocols and quantitative performance data for this specific compound in gas drying applications. This compound is recognized as a powerful oxidizing agent and a desiccant; however, its use is less documented compared to the closely related magnesium perchlorate and magnesium chloride. This document provides the available information on this compound and offers detailed application notes and protocols for the more commonly used magnesium perchlorate and magnesium chloride as effective alternatives for moisture removal in gas streams.
This compound (Mg(ClO₃)₂)
This compound, Mg(ClO₃)₂, is a strong oxidizing agent that is also known for its desiccating properties. It appears as a white, deliquescent crystalline solid, meaning it readily absorbs moisture from the atmosphere.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | Mg(ClO₃)₂ |
| Molar Mass | 191.20 g/mol |
| Appearance | White deliquescent crystals or powder[1][2] |
| Solubility in Water | Soluble[1][2] |
Safety and Handling
This compound poses a significant fire risk when in contact with organic materials or heat.[1][2] It is an oxidizer that can accelerate burning and may decompose explosively if heated.[3] Personal protective equipment, including tightly fitting safety goggles and fire-resistant clothing, should be worn when handling this chemical.[3] In case of a small fire, water should be used, but dry chemicals or foams are not recommended.[2][3]
Emergency Procedures:
-
Spill: For a dry spill, use a clean shovel to place the material into a clean, dry container and cover it loosely. Keep combustible materials away from the spilled substance.[1]
-
Fire: Use water for small fires. For large fires, flood the area with water from a distance.[2]
Due to its hazardous nature and the limited availability of specific performance data, the use of this compound as a routine desiccant in laboratory and industrial settings is not well-established.
Magnesium Perchlorate (Mg(ClO₄)₂) - A Powerful Alternative
Magnesium perchlorate, often sold under the trade name Anhydrone, is a superior drying agent for gas analysis and is widely used as a desiccant.[4] It is a powerful oxidizing agent and should be handled with care.[4]
Quantitative Data for Magnesium Perchlorate
| Parameter | Value/Information |
| Drying Efficiency | Can dry gases to a very low residual water content. |
| Regeneration | Can be dried by heating at 220 °C under vacuum.[4] |
| Decomposition Temperature | Decomposes at 250 °C.[4] |
Experimental Protocol for Gas Drying using Magnesium Perchlorate
This protocol describes the procedure for removing moisture from a gas stream using a packed column of anhydrous magnesium perchlorate.
Materials:
-
Anhydrous magnesium perchlorate
-
Drying tube or column
-
Gas source with regulator
-
Flow meter
-
Hygrometer or moisture analyzer
-
Glass wool
Procedure:
-
Preparation of the Drying Column:
-
Ensure the drying tube is clean and dry.
-
Place a small plug of glass wool at the bottom of the tube to support the desiccant.
-
Carefully pack the drying tube with anhydrous magnesium perchlorate, gently tapping the tube to ensure even packing and prevent channeling.
-
Place another plug of glass wool on top of the desiccant bed to prevent it from being carried out by the gas flow.
-
-
System Setup:
-
Connect the gas source to the inlet of the drying column.
-
Connect the outlet of the column to the flow meter and then to the hygrometer to measure the final moisture content.
-
-
Drying Process:
-
Set the desired gas flow rate using the regulator and flow meter.
-
Allow the gas to pass through the drying column. The magnesium perchlorate will absorb the moisture.
-
Monitor the moisture content of the outlet gas stream using the hygrometer.
-
-
Monitoring and Regeneration:
-
When the moisture content of the outlet gas begins to rise, the desiccant is becoming saturated and needs to be regenerated or replaced.
-
For regeneration, carefully disconnect the column and heat the magnesium perchlorate at 220 °C under a vacuum.
-
Logical Workflow for Gas Drying
Caption: Workflow for gas drying using a magnesium perchlorate column.
Safety Precautions for Magnesium Perchlorate
Magnesium perchlorate is a strong oxidizer and can form explosive mixtures with combustible materials.[5] It can cause skin and serious eye irritation.[5][6] Always wear appropriate personal protective equipment, including gloves and safety goggles.[5][6] Keep away from heat, sparks, and open flames.[6]
Magnesium Chloride (MgCl₂) - A Safer, High-Capacity Alternative
Magnesium chloride is another effective desiccant, particularly in applications where high moisture absorption capacity is required. It is generally considered less hazardous than chlorates and perchlorates.
Quantitative Data for Magnesium Chloride
| Parameter | Value/Information |
| Moisture Absorption Capacity | Can absorb up to 200% of its weight in moisture.[7] Some sources claim it can absorb up to six times its own weight in water.[8][9] |
| Operating Temperature Range | Effective from -20°C to 60°C.[10] |
| Physical Change upon Absorption | Transforms from a powder to a solid upon moisture absorption, which can prevent leakage.[7][8][9] |
Experimental Protocol for Static Moisture Removal
This protocol is suitable for determining the absorption capacity of magnesium chloride in a controlled environment.
Materials:
-
Anhydrous magnesium chloride
-
Environmental chamber with controlled temperature and humidity
-
Weighing balance
-
Desiccator
Procedure:
-
Initial Weighing:
-
Accurately weigh a sample of anhydrous magnesium chloride.
-
-
Exposure to Moisture:
-
Place the sample in the environmental chamber set to a specific temperature and relative humidity (e.g., 25°C and 90% RH).
-
-
Periodic Weighing:
-
At regular intervals, remove the sample from the chamber and quickly weigh it to determine the amount of moisture absorbed.
-
-
Determining Saturation:
-
Continue this process until the weight of the sample no longer increases, indicating it has reached its maximum absorption capacity under those conditions.
-
-
Data Analysis:
-
Calculate the moisture absorption capacity as a percentage of the initial weight of the desiccant.
-
Regeneration of Magnesium Chloride
Regeneration of magnesium chloride is less straightforward than for some other desiccants because heating can lead to the formation of magnesium oxide and hydrochloric acid. However, some studies have investigated regeneration, for example, using a solar simulator to evaporate the absorbed water from a magnesium chloride solution.[11]
Decision Pathway for Desiccant Selection
Caption: Decision tree for selecting a magnesium-based desiccant.
References
- 1. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. Magnesium perchlorate - Wikipedia [en.wikipedia.org]
- 5. uicinc.com [uicinc.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Magnesium chloride desiccant (MgCl2) – Zettapac [zettapac.com]
- 8. tankechemical.com [tankechemical.com]
- 9. Introducing: Magnesium Chloride Desiccant - Super Dry [superdryers.com]
- 10. tankechemical.com [tankechemical.com]
- 11. researchgate.net [researchgate.net]
Application Note: Characterization of Magnesium Chlorate Decomposition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium chlorate, with the chemical formula Mg(ClO₃)₂, is an inorganic compound that exists in various hydrated forms, most commonly as the hexahydrate (Mg(ClO₃)₂·6H₂O).[1] It is a powerful oxidizing agent and its thermal stability is a critical parameter for safety, handling, and potential applications.[2][3] Understanding the decomposition pathway, onset temperatures, and evolved gaseous products is essential for its safe storage and use. This application note details the experimental setup and protocols for a comprehensive study of the thermal decomposition of this compound using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS).
Core Principles and Analytical Techniques
The thermal decomposition of this compound involves a series of reactions that can be effectively studied using a combination of thermal analysis techniques.
-
Thermogravimetric Analysis (TGA): TGA is a fundamental technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is used to determine the temperature at which decomposition begins, the number of decomposition steps, and the mass loss associated with each step.[5] This provides quantitative information about the stoichiometry of the decomposition reactions.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides information on enthalpic changes (endothermic or exothermic processes) such as melting, crystallization, and decomposition.[6] By analyzing the heat flow, one can determine the energy released or absorbed during the decomposition of this compound.
-
Evolved Gas Analysis (EGA) via Mass Spectrometry (MS): To identify the gaseous products released during decomposition, the TGA instrument can be coupled to a mass spectrometer. The MS analyzes the gases evolved from the TGA furnace in real-time, allowing for the identification of the decomposition products, such as water, oxygen, and chlorine.
Safety Precautions
This compound is a strong oxidizer and requires careful handling to prevent accidents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, flame-resistant gloves, and a lab coat.[8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or decomposition products.[8][9]
-
Incompatible Materials: Keep this compound away from combustible and organic materials, powdered metals, acids, and reducing agents to prevent fire or explosion.[2][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat sources.[8][10]
-
Spill and Waste Disposal: In case of a spill, collect the material with a clean shovel into a dry container.[2] Dispose of waste according to institutional and local regulations for hazardous materials.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials and Equipment:
-
This compound (e.g., hexahydrate)
-
Thermogravimetric Analyzer (TGA)
-
Alumina or platinum crucibles
-
Microbalance
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible.
-
TGA Program:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[11]
-
-
Data Collection: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the mass (%) versus temperature.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate for each decomposition step.
-
Determine the onset temperature of decomposition and the temperature ranges for each mass loss event.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions and enthalpy changes during the decomposition of this compound.
Materials and Equipment:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or gold crucibles with lids
-
Crucible press
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Weigh 2-5 mg of the this compound sample into a DSC crucible. Hermetically seal the crucible using a press.
-
DSC Program:
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature.
-
Identify endothermic and exothermic peaks corresponding to dehydration, melting, and decomposition.
-
Integrate the peak areas to determine the enthalpy change (ΔH) for each thermal event.
-
Protocol 3: Evolved Gas Analysis (EGA-MS)
Objective: To identify the gaseous products evolved during the decomposition of this compound.
Materials and Equipment:
-
TGA-MS coupled system
-
This compound
-
Helium as carrier gas
Procedure:
-
System Setup: Set up the TGA-MS system according to the manufacturer's instructions. The transfer line between the TGA and MS should be heated (e.g., to 200 °C) to prevent condensation of evolved gases.
-
Sample Analysis:
-
Place 5-10 mg of the this compound sample in the TGA crucible.
-
Heat the sample using the same temperature program as in the TGA protocol (Protocol 1), using Helium as the purge gas.
-
-
Data Collection:
-
Simultaneously record the mass loss from the TGA and the mass spectra of the evolved gases from the MS.
-
Monitor specific m/z ratios corresponding to expected products (e.g., m/z 18 for H₂O, 32 for O₂, 35/37 for Cl, 70/72/74 for Cl₂).
-
-
Data Analysis:
-
Correlate the mass loss events observed in the TGA curve with the evolution of specific gases detected by the MS.
-
Analyze the fragmentation patterns in the mass spectra to confirm the identity of the evolved gases.
-
Data Presentation
The quantitative data obtained from the thermal analysis of this compound hexahydrate can be summarized as follows:
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Evolved Products | Thermal Event (DSC) |
| 35 - 65 | ~10% | Dehydration to tetrahydrate[1] | H₂O | Endotherm |
| 65 - 80 | ~10% | Dehydration to dihydrate[1] | H₂O | Endotherm |
| 80 - 120 | Variable | Formation of a basic salt[1] | H₂O | Endotherm |
| > 120 | Variable | Final Decomposition[1] | O₂, Cl₂, H₂O | Exotherm |
| > 200 (Anhydrous) | ~50% | Decomposition to MgCl₂[12][13][14] | O₂ | Exotherm |
Note: The exact temperatures and mass losses can vary depending on factors such as heating rate and atmospheric conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound decomposition studies.
Decomposition Pathway of Mg(ClO₃)₂·6H₂O
Caption: Thermal decomposition pathway of this compound hexahydrate.
Decomposition Pathway of Anhydrous Mg(ClO₃)₂
Caption: Thermal decomposition of anhydrous this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. IsoLab - Magnesium perchlorate [isolab.ess.washington.edu]
- 10. fishersci.com [fishersci.com]
- 11. journalssystem.com [journalssystem.com]
- 12. wyzant.com [wyzant.com]
- 13. quora.com [quora.com]
- 14. Page loading... [guidechem.com]
Troubleshooting & Optimization
"preventing spontaneous ignition of magnesium chlorate mixtures".
Technical Support Center: Magnesium Chlorate Mixtures
Disclaimer: The information provided herein is intended for use by qualified professionals, such as researchers and scientists, in a controlled laboratory setting. This compound and its mixtures are powerful oxidizing agents that can be extremely hazardous. These mixtures can be sensitive to heat, friction, impact, and contamination, potentially leading to spontaneous ignition or explosion. Always consult the Safety Data Sheet (SDS) for all chemicals before use, wear appropriate Personal Protective Equipment (PPE), and adhere to all institutional and governmental safety protocols. This guide is for informational purposes only and does not supersede established safety regulations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and hazards of this compound mixtures.
Q1: What is this compound and why are its mixtures potentially hazardous?
A1: this compound, with the chemical formula Mg(ClO₃)₂, is a strong oxidizing salt.[1][2] It exists in several forms, including anhydrous and hydrated (containing water molecules) white crystalline solids.[1] Its primary hazard stems from its ability to act as a powerful oxidizer. When mixed with combustible or organic materials (fuels), it can create highly flammable mixtures.[3] These mixtures may be explosive, especially if the materials are finely divided, and can be ignited by friction or heat.[3]
Q2: What are the primary causes of spontaneous ignition in this compound mixtures?
A2: Spontaneous ignition occurs when a substance self-heats to its ignition temperature without an external spark or flame. For this compound mixtures, this is typically driven by an accelerating oxidation reaction.[4] The key contributing factors are:
-
Contamination: Mixing with incompatible substances is a primary cause. This includes organic materials, powdered metals, ammonium salts, and strong acids like sulfuric acid, which can lead to fires, explosions, or spontaneous decomposition.[3]
-
Energy Input: External energy in the form of friction, impact, or heat can initiate a reaction.[3] Even prolonged exposure to moderate heat can be dangerous.[3]
-
Moisture Absorption: this compound and related salts are often hygroscopic, meaning they readily attract and absorb moisture from the air.[5][6] This absorbed water can act as a solvent, initiating and accelerating unwanted chemical reactions between components that might be stable when perfectly dry.[6]
Q3: How does moisture affect the stability of these mixtures?
A3: Moisture is a critical factor in the instability of many reactive chemical mixtures, particularly those containing hygroscopic salts like this compound.[6] When water is absorbed, it can:
-
Create a solution where ions become mobile, facilitating reactions between the oxidizer (chlorate) and a fuel source.
-
Lead to chemical deterioration of the components, forming more sensitive or reactive byproducts.[6]
-
In mixtures containing reactive metals like magnesium, absorbed water can directly react with the metal, generating heat and flammable hydrogen gas, which can significantly increase the risk of ignition.
Proper storage in airtight, sealed containers is essential to prevent moisture absorption.[5]
Q4: What materials and conditions should be strictly avoided when working with this compound?
A4: To prevent accidental ignition, meticulous avoidance of incompatible materials and adverse conditions is crucial. The following table summarizes key incompatibilities.
Data Presentation: Incompatible Materials & Conditions
| Category | Incompatible Materials / Conditions | Potential Hazard | Citation |
| Chemicals | Combustible & Organic Materials (wood, paper, oil, solvents, finely divided powders) | Forms highly flammable and potentially explosive mixtures. | [3] |
| Ammonium Salts (e.g., Ammonium Chloride) | May cause spontaneous decomposition and ignition. | [3] | |
| Concentrated Sulfuric Acid | Can cause fires or explosions upon contact. | [3] | |
| Powdered Metals (e.g., Aluminum, Magnesium) | Can form mixtures that are sensitive to friction and heat, leading to extreme combustion. | [7] | |
| Energy Sources | Friction & Impact | Can provide the activation energy needed to ignite sensitive mixtures. | [3] |
| Heat | Prolonged exposure can lead to thermal decomposition and potentially an explosion. | [3] | |
| Environmental | Moisture / High Humidity | Promotes hygroscopic deterioration and can initiate unintended reactions. | [6] |
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments.
Q1: My mixture is showing an unexpected temperature increase. What should I do?
A1: An unexpected temperature rise is a critical warning sign of a runaway reaction.
-
Do Not Panic: Calmly assess the situation.
-
Alert Others: Immediately inform colleagues and your lab supervisor.
-
Isolate the Area: If safe to do so, clear the immediate area around the mixture of all personnel and flammable materials.
-
Do Not Attempt to Move the Mixture: Moving a potentially unstable mixture can provide the frictional or impact energy needed for ignition.
-
Consult Emergency Procedures: Follow your institution's established emergency protocols. This may involve evacuating the lab and contacting emergency response personnel.[8]
-
Use a Fume Hood: All work with potentially reactive chlorate mixtures should be conducted inside a certified chemical fume hood to contain any potential release of gases or energy.[9][10]
Q2: I suspect my this compound or mixture has absorbed moisture. What are the signs and how should I proceed?
A2: The primary visual sign of moisture absorption in a crystalline powder is a change in texture. Look for clumping, caking, or the material appearing damp or turning into a slurry (deliquescence). If you suspect moisture contamination:
-
Treat the material with extreme caution as its sensitivity may have increased.
-
Avoid drying the material by heating, as this can trigger a violent decomposition.[1]
-
Consult your institution's hazardous waste disposal procedures for guidance on how to safely neutralize and dispose of the compromised material.[10]
-
Review your storage methods. Ensure containers are airtight and stored in a dry, temperature-controlled environment.[5]
Q3: How can I minimize the risk of accidental ignition from friction, impact, or static discharge?
A3: Minimizing initiation energy is key to safe handling.
-
Gentle Handling: When mixing components, use methods that do not generate high friction, such as gentle tumbling rather than aggressive grinding with a mortar and pestle.
-
Appropriate Tools: Use non-sparking tools made of materials like wood or ceramic where appropriate. Avoid metal spatulas that can create sparks or friction.
-
Small Quantities: Always work with the smallest quantity of material necessary for your experiment to minimize the potential hazard.[8]
-
Static Control: In environments where static electricity can build up, use grounding mats and ensure appropriate humidity levels to dissipate static charge.
Experimental Protocols
Protocol: Visual Assessment for Hygroscopic Stability
Objective: To visually assess the physical stability of a this compound-containing mixture under controlled humidity, identifying signs of moisture absorption that could indicate an increased risk of instability. This is a non-destructive, observational protocol.
Materials:
-
Small, transparent, airtight container (e.g., a weighing bottle or a small desiccator).
-
A saturated salt solution to create a controlled humidity environment (e.g., a saturated solution of magnesium chloride itself can maintain a relative humidity of ~33% at room temperature).
-
A small, open sample vial or watch glass.
-
The mixture to be tested (~100-200 mg).
-
Personal Protective Equipment (safety goggles, lab coat, appropriate gloves).[8]
Methodology:
-
Prepare the Humidity Chamber: Place the saturated salt solution at the bottom of the airtight container, ensuring the liquid level is low enough not to touch the sample.
-
Prepare the Sample: Place 100-200 mg of the freshly prepared test mixture onto the clean, dry watch glass or into the open sample vial. Record the initial appearance (e.g., "fine, free-flowing white powder") and take a reference photograph if possible.
-
Assemble the Test: Place the watch glass/vial containing the sample inside the humidity chamber. Ensure it is stable and cannot tip over.
-
Seal and Store: Securely seal the airtight container. Label it clearly with the contents, hazard warnings, and the start date of the test. Place the chamber in a designated, stable, and safe location away from heat, sunlight, and incompatible materials.
-
Observe and Document: At regular intervals (e.g., 24, 48, 72 hours), visually inspect the sample without opening the container. Record any changes in its physical appearance.
-
Signs of Instability (Moisture Absorption): Look for clumping, caking, changes in color, or deliquescence (the powder absorbing enough moisture to dissolve and form a liquid).
-
Mandatory Visualizations
Caption: Key factors and pathways leading to the spontaneous ignition of reactive mixtures.
Caption: Troubleshooting workflow for responding to a suspected unstable mixture.
Caption: A logical workflow for the safe handling of this compound mixtures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. CHLORATE AND MAGNESIUM CHLORIDE MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. miningandblasting.wordpress.com [miningandblasting.wordpress.com]
- 5. Explanation about chemicals - Magnesium chloride, an interesting substance - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 6. jes.or.jp [jes.or.jp]
- 7. Sodium perchlorate - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Magnesium Chlorate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of magnesium chlorate. Our goal is to help you optimize for both high yield and high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
1. Low Yield in Double Displacement Reaction (Barium Chlorate Method)
-
Question: My yield of this compound is significantly lower than expected when reacting barium chlorate with magnesium sulfate. What are the possible causes and solutions?
-
Answer: Low yields in this precipitation reaction are often due to incomplete reaction or loss of product during workup.
-
Incomplete Precipitation of Barium Sulfate: Ensure that equimolar amounts of barium chlorate and magnesium sulfate are used.[1] A slight excess of magnesium sulfate can be used to ensure all barium precipitates, but this may introduce sulfate impurities in the final product.
-
Co-precipitation of this compound: Rapid precipitation can trap the soluble this compound within the barium sulfate precipitate. To mitigate this, add the magnesium sulfate solution slowly to the barium chlorate solution with constant and vigorous stirring.[1]
-
Loss During Filtration: Use a fine filter paper or a centrifuge to separate the barium sulfate precipitate. Wash the precipitate with a small amount of cold deionized water to recover any adsorbed this compound solution, but be mindful that excessive washing will lead to product loss.
-
Sub-optimal Crystallization: After filtration, concentrate the this compound solution by slow evaporation at room temperature to obtain crystals of the hexahydrate form.[1] Rapid heating can lead to decomposition.
-
2. Inefficient Production via Electrolysis of Magnesium Chloride
-
Question: During the electrolysis of magnesium chloride to produce this compound, a white precipitate forms on the cathode, and the current flow eventually stops. How can I prevent this and improve the efficiency?
-
Answer: The white precipitate is magnesium hydroxide, formed due to the increase in pH at the cathode. This is a common issue that passivates the electrode surface.
-
pH Control: Maintain the pH of the electrolyte in a slightly acidic to neutral range (pH 6-7). This can be achieved by the controlled addition of a small amount of hydrochloric acid.
-
Temperature Control: Operating the electrolytic cell at an elevated temperature (around 70°C) can help to reduce the formation of magnesium hydroxide and improve the efficiency of chlorate formation.
-
Current Density: A low current density can favor the formation of hypochlorite over chlorate. It is recommended to use a higher current density, for example, around 200 mA/cm².
-
Mechanical Agitation/Rotating Cathode: To prevent the buildup of the insulating magnesium hydroxide layer, employ vigorous stirring or use a rotating cathode. This physically dislodges the precipitate from the cathode surface, allowing for continuous current flow.
-
3. Poor Yield and Purity in the Chlorination of Magnesium Hydroxide
-
Question: The reaction of chlorine gas with magnesium hydroxide is giving me a low yield of this compound and a product contaminated with magnesium chloride. How can I optimize this process?
-
Answer: The efficiency of this reaction is highly dependent on the nature of the magnesium hydroxide used.
-
Hydration State of Magnesium Hydroxide: The reaction proceeds most efficiently when the magnesium hydroxide has a specific degree of hydration. A molecular ratio of MgO to H₂O between approximately 1:1 and 1:1.5 is reported to make the magnesium hydroxide particularly reactive towards chlorination.
-
Side Reactions: The primary side reaction is the formation of magnesium chloride. The reaction stoichiometry dictates that both this compound and magnesium chloride will be formed.
-
Purification: To isolate the this compound from the resulting mixture, take advantage of their differential solubilities. This compound is soluble in acetone, while magnesium chloride is not. Extracting the crude product with acetone will dissolve the this compound, which can then be recovered by evaporating the acetone.[2]
-
4. Product Contamination in Synthesis from Magnesium Chloride and Sodium Chlorate
-
Question: I am synthesizing this compound by reacting magnesium chloride with sodium chlorate, but my final product is contaminated with sodium chloride. How can I improve the purity?
-
Answer: This method relies on the lower solubility of sodium chloride in the reaction mixture to drive the reaction forward.
-
Temperature Control: The solubility of sodium chloride is less affected by temperature changes compared to this compound. Conducting the reaction at an elevated temperature (e.g., 95-100°C) and then cooling can help to maximize the precipitation of sodium chloride while keeping the this compound in solution.
-
Use of Additives: The addition of a small amount of sodium carbonate can increase the yield of this compound by shifting the equilibrium.[3]
-
Recrystallization: To remove residual sodium chloride, the crude this compound can be recrystallized. Dissolving the product in a minimum amount of hot water and allowing it to cool slowly will yield purer crystals of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound in a laboratory setting?
A1: The most common laboratory synthesis methods are:
-
Double Displacement Reaction: Reacting aqueous solutions of barium chlorate and magnesium sulfate. The insoluble barium sulfate precipitates, leaving this compound in the solution.[2]
-
Electrolysis: The electrolysis of an aqueous solution of magnesium chloride.
-
Chlorination of Magnesium Hydroxide: Passing chlorine gas over hydrated magnesium hydroxide.
-
Metathesis Reaction: Reacting magnesium chloride with sodium chlorate, taking advantage of the low solubility of the resulting sodium chloride to drive the reaction.
Q2: How can I purify crude this compound?
A2: The primary method for purifying this compound, especially from chloride impurities, is by exploiting its solubility in acetone.[2] this compound is soluble in acetone, while magnesium chloride and sodium chloride are not. By washing the crude product with acetone, these chloride impurities can be removed. Subsequent recrystallization from water or ethanol can further enhance purity.[1]
Q3: What are the typical impurities I might encounter in my synthesized this compound?
A3: Common impurities depend on the synthesis route and include:
-
Magnesium Chloride: A common byproduct in the chlorination of magnesium hydroxide and a potential unreacted starting material or contaminant in other methods.
-
Sodium Chloride: A common impurity when using sodium chlorate as a starting material.
-
Barium Salts: If filtration is not thorough in the barium chlorate method, trace amounts of barium salts can remain.
-
Magnesium Hydroxide: In the electrolysis method, this can precipitate and contaminate the product if not properly managed.
Q4: What are the decomposition products of this compound and at what temperatures do they form?
A4: this compound hexahydrate (Mg(ClO₃)₂·6H₂O) decomposes upon heating. At 35°C, it begins to lose water to form the tetrahydrate. Further heating to 65°C yields the dihydrate. At around 80°C, a basic salt is formed. If heated to 120°C, it decomposes into water, oxygen, chlorine, and magnesium oxide.
Quantitative Data Summary
| Synthesis Method | Reactant Concentrations | Temperature (°C) | Other Conditions | Reported Yield | Reported Purity |
| Barium Chlorate + Magnesium Sulfate | 1.0 mmol of each in 20 ml water[1] | Room Temperature | Slow addition with constant stirring[1] | Not specified | High (suitable for single crystal growth)[1] |
| Electrolysis of Magnesium Chloride | Saturated Solution | ~70 | Current density: ~200 mA/cm², pH control | Not specified | Dependent on purification |
| Magnesium Chloride + Sodium Chlorate | NaClO₃: 550-670 g/L, NaCl: 40-100 g/L | 95-100 | Addition of 0.8-11 g/L Na₂CO₃[3] | ~80-88% (as defoliant)[3] | ~80-88% (as defoliant)[3] |
Experimental Protocols
Synthesis of this compound Hexahydrate via Double Displacement
This protocol is adapted from the work of Kossev et al. (2013).[1]
-
Preparation of Reactant Solutions:
-
Dissolve 0.322 g (1.0 mmol) of barium chlorate monohydrate in 20 ml of distilled water in a 50 ml beaker.
-
Dissolve 0.246 g (1.0 mmol) of magnesium sulfate heptahydrate in 20 ml of distilled water in a separate 50 ml beaker.
-
-
Reaction:
-
Slowly add the magnesium sulfate solution to the barium chlorate solution while constantly stirring. A white precipitate of barium sulfate will form.
-
-
Separation:
-
Continue stirring the mixture for three hours.
-
Separate the barium sulfate precipitate by centrifuging the mixture for 30 minutes at 5000 rpm.
-
Carefully decant the supernatant containing the dissolved this compound into a clean flask.
-
-
Crystallization:
-
Concentrate the supernatant using a rotary evaporator.
-
Recrystallize the obtained this compound from 5 ml of ethanol.
-
Alternatively, grow colorless single crystals of this compound hexahydrate by slow evaporation of the aqueous solution at room temperature.[1]
-
Visualizations
References
Technical Support Center: Magnesium Chlorate Storage and Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of magnesium chlorate to mitigate risks associated with its instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (Mg(ClO₃)₂) is a powerful oxidizing agent that is highly soluble in water and exists in various hydrated forms, most commonly as the hexahydrate (Mg(ClO₃)₂·6H₂O). Its stability is a primary concern due to its strong oxidizing nature and its tendency to undergo thermal decomposition, which can be accelerated by improper storage conditions, leading to the release of oxygen and chlorine gas and creating a significant fire or explosion hazard.[1][2]
Q2: What are the primary factors that contribute to the instability of this compound during storage?
The main factors contributing to this compound's instability in storage are:
-
Temperature: The hexahydrate form begins to lose water of hydration at 35°C and fully decomposes at 120°C.[1] Elevated temperatures can accelerate decomposition.
-
Moisture: this compound is deliquescent, meaning it readily absorbs moisture from the air.[3][4][5] This can lead to the formation of a saturated solution which can be more reactive.
-
Contamination: Contact with incompatible materials such as organic matter, powdered metals (like aluminum), sulfur, sulfides, and ammonium salts can lead to spontaneous ignition or explosion.[3][5][6]
Q3: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from sources of heat and sunlight.[8] The storage area should be free of combustible materials and other incompatible chemicals.[7]
Q4: What are the visible signs of this compound decomposition?
While subtle at first, signs of decomposition may include:
-
Caking or clumping of the solid: This indicates moisture absorption, which can accelerate decomposition.
-
Discoloration: The appearance of a yellowish or brownish tint to the normally white crystals could indicate the presence of decomposition products or impurities.
-
Slight acidic or chlorine-like odor: This may suggest the release of chlorine gas due to decomposition.
Q5: How can I test for the decomposition of my stored this compound?
Decomposition of this compound primarily yields magnesium chloride (MgCl₂) and oxygen.[9] Therefore, testing for the presence and quantity of chloride ions in a sample can indicate the extent of decomposition. A common analytical method for this is ion chromatography, which can simultaneously determine the concentrations of both chlorate and chloride ions.[3][7][8]
Troubleshooting Guides
Issue 1: The this compound in my container appears clumped and moist.
-
Cause: This is a clear indication of moisture absorption due to the deliquescent nature of this compound. The container seal may be compromised, or the storage environment may have high humidity.
-
Action:
-
Immediately ensure the container is tightly sealed.
-
Move the container to a desiccator or a controlled low-humidity environment to remove excess moisture.
-
If the material is significantly wet, it should be considered for disposal as its stability may be compromised.
-
Review your storage protocol to ensure a consistently dry environment.
-
Issue 2: I've noticed a faint, unusual odor near my stored this compound.
-
Cause: A faint chlorine-like or acidic odor could signal the slow decomposition of the chlorate, releasing small amounts of chlorine or chlorine dioxide.
-
Action:
-
Do not directly inhale the vapors.
-
Ensure the storage area is well-ventilated.
-
Check the container for any signs of corrosion or degradation.
-
Consider testing a small, representative sample for the presence of chloride ions to quantify the extent of decomposition.
-
Issue 3: The this compound has been stored for an extended period. How do I assess its viability?
-
Cause: Over time, even under seemingly proper storage conditions, slow decomposition can occur.
-
Action:
-
Visually inspect the material for any changes in color or texture.
-
To definitively assess its purity, a quantitative analysis is recommended. An experimental protocol using ion chromatography is provided below.
-
Quantitative Data on this compound Properties
| Property | Value | Reference |
| Formula | Mg(ClO₃)₂ | [1] |
| Molar Mass | 191.21 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Hexahydrate Decomposition Start | 35°C (loses water) | [1] |
| Decomposition Temperature | 120°C | [1] |
| Decomposition Products | Magnesium chloride (MgCl₂) and Oxygen (O₂) | [9] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Decomposition by Ion Chromatography
Objective: To determine the concentration of chlorate (ClO₃⁻) and chloride (Cl⁻) ions in a this compound sample to assess the extent of decomposition.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water in a volumetric flask. This is your stock solution.
-
Prepare a series of dilutions from the stock solution to fall within the linear range of the ion chromatograph for both chlorate and chloride.
-
-
Instrumentation:
-
An ion chromatograph equipped with a conductivity detector.
-
An anion-exchange column suitable for the separation of chlorate and chloride.
-
A suppressor to reduce background conductivity.
-
-
Chromatographic Conditions (Example):
-
Eluent: A potassium hydroxide (KOH) gradient is often used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of sodium chlorate and sodium chloride.
-
Inject the standards into the ion chromatograph to generate a calibration curve for both chlorate and chloride.
-
-
Analysis:
-
Inject the diluted sample solutions into the ion chromatograph.
-
Identify the peaks corresponding to chlorate and chloride based on their retention times determined from the standards.
-
Quantify the concentration of each ion in the sample by comparing the peak areas to the calibration curves.
-
-
Calculation of Decomposition:
-
Calculate the molar ratio of chloride to the initial amount of this compound to determine the percentage of decomposition.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Potassium chlorate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Chloride, Chlorate and Perchlorate on Newcrom B Column | SIELC Technologies [sielc.com]
- 6. Soil stabilization - Wikipedia [en.wikipedia.org]
- 7. separationmethods.com [separationmethods.com]
- 8. Simultaneous Determination of Chlorite, Chlorate and Perchlorate in Drinking Water by Ion Chromatography [qikan.cmes.org]
- 9. pubs.acs.org [pubs.acs.org]
"mitigating hazards of magnesium chlorate in contact with organic materials".
Technical Support Center: Magnesium Chlorate Safety
This guide provides essential safety information, troubleshooting protocols, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, particularly concerning its interactions with organic materials. Adherence to these guidelines is critical for mitigating the significant hazards associated with this powerful oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, Mg(ClO₃)₂, is a powerful oxidizing agent that typically appears as a white, deliquescent (tending to absorb moisture from the air) crystalline solid or powder.[1][2][3] Its primary hazard is a significant fire and explosion risk, especially when it comes into contact with heat, friction, or incompatible materials, most notably organic matter.[1][2][4] It can accelerate the burning of combustible materials and may decompose explosively if heated or contaminated.[2][3] Direct contact can cause severe irritation to the skin, eyes, and mucous membranes, and inhalation or ingestion may lead to severe injury.[1][2]
Q2: Why is this compound exceptionally hazardous when in contact with organic materials?
A2: As a strong oxidizer, this compound readily supplies oxygen, which can dramatically intensify the combustion of other materials. Organic compounds, which are rich in carbon and hydrogen, serve as fuel. When this compound is mixed with organic materials, it creates a potent and often unstable mixture that can be ignited by friction, heat, or percussion, leading to a violent fire or explosion.[1][4] Some mixtures can react explosively with hydrocarbons (fuels) and may ignite combustibles like paper, wood, oil, or clothing.[2][3]
Q3: What are some common organic materials that are incompatible with this compound?
A3: A wide range of organic and other materials are incompatible with this compound. It is crucial to avoid contact with organic matter in general.[1][5] Specific materials to avoid include organic acids, alcohols, solvents (e.g., acetone, ethanol), oils, grease, paper, wood, and finely divided organic materials.[2][6][7] Additionally, it is incompatible with powdered metals (like aluminum), sulfur, sulfides, and ammonium salts.[1][4][5]
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is critical to store it separately from all incompatible materials, especially organic compounds, flammable substances, and reducing agents.[5] The storage area should be free from sources of ignition. When handling, always use appropriate Personal Protective Equipment (PPE), avoid dust formation, and ensure adequate ventilation.[3]
Troubleshooting and Emergency Scenarios
Q1: What are the initial signs of a hazardous reaction between this compound and an organic material?
A1: Signs of a hazardous reaction can include the evolution of heat, the release of gases (which may be toxic or corrosive), a change in color, or the production of smoke.[1][2] If any of these signs are observed, it should be treated as an emergency.
Q2: What is the correct procedure if this compound is accidentally spilled?
A2: The response depends on the size of the spill. For any spill, the first step is to isolate the area and prevent contact with combustible materials.[2][8] For a small, dry spill, use a clean, non-sparking shovel to carefully place the material into a clean, dry, and labeled container, which should be loosely covered.[2] Do not use combustible materials like paper towels for cleanup. For a liquid spill, use a non-combustible absorbent like vermiculite or sand.[2] In all cases, personnel must wear appropriate PPE. For large spills, evacuate the area and follow your institution's emergency response procedures.[2][8]
Q3: How should I respond if this compound is inadvertently mixed with an organic solvent or compound?
A3: This is a highly dangerous situation that can lead to an explosion.[2][4] Do not attempt to move or handle the container. Immediately evacuate the area, alert all personnel, and contact your institution's emergency response team (e.g., Environmental Health and Safety). Do not attempt to neutralize or clean up the mixture yourself.
Q4: What type of fire extinguisher should be used for a fire involving this compound?
A4: For a small fire, use large amounts of water to cool the container and surrounding area.[2] Do not use dry chemical, foam, or CO₂ extinguishers, as they may be ineffective and could potentially react with the mixture.[2] For a large fire, or if the material is significantly involved, evacuate immediately and call emergency services. Fight the fire from a maximum distance, as containers may explode when heated.[2][3]
Data Presentation
Table 1: Incompatible Material Classes with this compound
| Material Class | Specific Examples | Hazard |
| Organic Materials | Alcohols, solvents, oils, grease, paper, wood, organic acids | Fire and explosion risk.[1][2][5] |
| Powdered Metals | Aluminum, copper | Can explode from heat, percussion, or friction.[1][2] |
| Sulfides | Copper(I) sulfide, antimony(III) sulfide, arsenic(III) sulfide | Explosive or incandescent reactions.[1][3][5] |
| Ammonium Salts | Ammonium nitrate | Readily ignited and potentially explosive mixtures.[1][2][4] |
| Reducing Agents | Sulfur, phosphorus, carbon | Fire and explosion risk.[1][5] |
| Acids | Sulfuric acid, organic acids | Can cause fires or explosions.[1][4] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3] | Protects against dust, splashes, and potential projectiles. |
| Skin Protection | Fire/flame resistant and impervious clothing; chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact, which can cause severe irritation.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3] | Protects against inhalation of dust, which is irritating to the respiratory system.[3][5] |
| Emergency Equipment | Eyewash stations and safety showers must be readily accessible. | For immediate decontamination in case of accidental contact. |
Experimental Safety Protocols
Protocol 1: Safe Handling of this compound
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment, identifying all potential hazards, especially the presence of any organic materials in the workspace.
-
Designated Area: Handle this compound in a designated area, such as a chemical fume hood, to control dust and vapors.[3]
-
PPE: Always wear the appropriate PPE as specified in Table 2 before handling the material.[3]
-
Dispensing: Use non-sparking tools (e.g., plastic or ceramic spatulas) for weighing and transferring the powder. Avoid creating dust clouds.[3]
-
Waste: All contaminated materials (e.g., weighing paper, gloves) must be disposed of as hazardous waste according to institutional guidelines. Do not dispose of them in regular trash containing combustible materials.
-
Cleanup: Clean the work area thoroughly after use. Use a wet mop or a vacuum with a HEPA filter for cleaning dust; do not dry sweep.
Protocol 2: Spill Response for a Small Quantity of Solid this compound (<100g)
-
Alert & Isolate: Immediately alert personnel in the vicinity. Isolate the spill area, keeping all combustible and organic materials away.[2]
-
Don PPE: Wear the required PPE, including respiratory protection, gloves, safety goggles, and a lab coat.[3]
-
Contain & Collect: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite to prevent dust from becoming airborne.[2] Using a non-sparking scoop, carefully place the spilled material and absorbent into a clean, dry, properly labeled container for hazardous waste.[2][3]
-
Decontaminate: Wipe the spill area with a damp cloth. All cleanup materials must be collected and disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and the appropriate safety office as required by your institution.
Visual Workflow Guides
Caption: Risk assessment workflow before using this compound with organic materials.
Caption: Workflow for responding to a small, solid this compound spill.
References
- 1. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. CHLORATE AND MAGNESIUM CHLORIDE MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
Technical Support Center: Improving the Efficiency of Magnesium Chlorate as a Drying Agent
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter when using magnesium chlorate as a drying agent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a drying agent?
This compound, Mg(ClO₃)₂, is a powerful oxidizing agent that is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. It exists in anhydrous form as well as dihydrate and hexahydrate forms.[1] Its strong affinity for water makes it an effective desiccant for drying gases and organic solvents in a laboratory setting.
Q2: How does the drying efficiency of this compound compare to other common desiccants?
Data Presentation: Comparison of Common Desiccant Efficiencies
| Desiccant | Chemical Formula | Water Absorption Capacity (% by weight) | Regeneration Temperature (°C) | Remarks |
| Magnesium Chloride | MgCl₂ | Up to 300% | 200-250 | High capacity, forms a solid mass upon absorption.[1][2] |
| Calcium Sulfate (Drierite®) | CaSO₄ | ~10% | 210-230 | Good for general use, low capacity.[3] |
| Silica Gel | SiO₂ | 20-40% | 120-150 | Widely used, can be indicating. |
| Molecular Sieves (4Å) | (Na₂O)₁₂(Al₂O₃)₁₂(SiO₂)₁₂·27H₂O | ~20% | 150-260 | Excellent for achieving very low humidity.[4] |
| Magnesium Perchlorate | Mg(ClO₄)₂ | High | 220 (under vacuum) | Very efficient but poses significant explosion hazards.[5] |
| Magnesium Oxide | MgO | High (Chemical Absorption) | N/A (Forms Mg(OH)₂) | Reacts with water to form stable magnesium hydroxide. |
Q3: What are the primary safety concerns when handling this compound?
This compound is a strong oxidizing agent and can form explosive mixtures with organic materials, powdered metals, sulfur, and other reducing agents.[6] It is crucial to avoid contact with combustible materials and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Q4: Can this compound be regenerated? If so, how?
Yes, this compound can be regenerated by heating to drive off the absorbed water. However, extreme caution must be exercised due to its thermal instability. The hexahydrate loses water in stages, decomposing at temperatures above 120°C. Overheating can lead to decomposition, releasing oxygen and chlorine, which can be hazardous. A carefully controlled oven with a slow heating rate is recommended. For general guidance on regenerating desiccants in bags, a temperature of around 120°C for 24 hours in a forced-air oven can be effective, but this must be done with extreme care for an oxidizing agent like this compound.[7][8][9] Always perform regeneration in a fume hood and ensure no incompatible materials are present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Inefficient Drying | 1. Saturated desiccant. 2. Insufficient amount of desiccant for the volume of solvent/gas. 3. Clumping of the desiccant, reducing surface area. 4. Incompatible solvent that reacts with this compound. | 1. Regenerate the this compound (see FAQ Q4 and Experimental Protocols). 2. Increase the amount of desiccant used. A general rule is to add until the desiccant no longer clumps together. 3. Gently swirl the flask to break up clumps and expose fresh surfaces. 4. Check for reactivity. Do not use with highly reactive organic compounds. |
| Discoloration of the Desiccant or Solvent | 1. Reaction between this compound and impurities in the solvent. 2. Decomposition of the desiccant due to localized heating (e.g., from an exothermic reaction). | 1. Pre-treat the solvent to remove impurities (e.g., by distillation) before drying. 2. Ensure the drying process is conducted at room temperature and away from heat sources. If the solvent is being dried after an extraction, ensure it has cooled to room temperature. |
| Formation of a Precipitate | 1. Reaction of this compound with the solvent or a solute. 2. The solvent is wet, and the hydrated form of this compound is precipitating. | 1. Verify the compatibility of this compound with your specific solvent and solutes. 2. This is the expected outcome as the desiccant absorbs water. The hydrated this compound can be removed by filtration. |
| Unexpected Exothermic Reaction or Gas Evolution | 1. CRITICAL SAFETY HAZARD: Reaction with incompatible materials (e.g., strong reducing agents, finely powdered metals, organic compounds). | 1. IMMEDIATELY and safely quench the reaction if possible, following established laboratory emergency procedures. Evacuate the area if necessary. 2. NEVER use this compound with unknown or potentially reactive substances. Always consult compatibility charts and safety data sheets (SDS). |
Experimental Protocols
Protocol 1: Evaluating the Drying Efficiency of this compound
This protocol outlines a standard method for determining the water absorption capacity of this compound.
Mandatory Visualization:
Caption: Workflow for Determining Water Absorption Capacity.
Methodology:
-
Preparation:
-
Accurately weigh a clean, dry, shallow weighing bottle with its stopper (W_initial).
-
Add approximately 2-5 grams of anhydrous this compound to the weighing bottle and reweigh (W_desiccant).
-
-
Controlled Humidity Exposure:
-
Place the open weighing bottle (with the stopper alongside) into a controlled humidity chamber or a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of ammonium chloride provides ~79% RH at 25°C).
-
Maintain the chamber at a constant temperature (e.g., 25°C).
-
-
Equilibrium and Measurement:
-
After 24 hours, remove the weighing bottle, quickly stopper it, and reweigh (W_t).
-
Return the open bottle to the chamber.
-
Repeat the weighing process at regular intervals (e.g., every 12-24 hours) until the weight becomes constant (i.e., the difference between two consecutive weighings is negligible). This final weight is W_final.
-
-
Calculation:
-
Calculate the mass of the desiccant: Mass_desiccant = W_desiccant - W_initial.
-
Calculate the mass of water absorbed: Mass_water = W_final - W_desiccant.
-
Calculate the water absorption capacity as a percentage:
-
Capacity (%) = (Mass_water / Mass_desiccant) * 100
-
-
Protocol 2: Safe Regeneration of this compound
This protocol describes a method for regenerating saturated this compound while minimizing safety risks.
Mandatory Visualization:
Caption: Workflow for Safe Desiccant Regeneration.
Methodology:
-
Preparation and Safety:
-
Work exclusively in a chemical fume hood.
-
Ensure the saturated this compound is free from any organic or combustible contaminants. If contamination is suspected, dispose of the material as hazardous waste.
-
Spread the desiccant in a thin layer (no more than 1 cm deep) in a shallow, borosilicate glass or ceramic dish.
-
-
Heating:
-
Place the dish in a forced-air laboratory oven.
-
Set the oven temperature to 110-120°C. Do not exceed 120°C.
-
Heat for 12 to 24 hours. The exact time will depend on the amount of desiccant and its level of saturation.
-
-
Cooling and Storage:
-
After the heating period, turn off the oven and allow the desiccant to cool completely to room temperature inside the oven with the door closed. This prevents the hot, dry desiccant from rapidly reabsorbing atmospheric moisture.
-
Once at room temperature, immediately transfer the regenerated this compound to a labeled, dry, airtight glass container for storage.
-
Logical Relationships in Troubleshooting
Mandatory Visualization:
Caption: Troubleshooting Flowchart for Drying Issues.
References
- 1. sorbstar.com [sorbstar.com]
- 2. Magnesium chloride desiccant (MgCl2) – Zettapac [zettapac.com]
- 3. Drierite - Regeneration of Drierite Desiccants [secure.drierite.com]
- 4. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 5. Magnesium perchlorate - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Thermal decomposition of MgCl2 creates HCl clouds? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. comm-tec.com [comm-tec.com]
- 8. Desiccant Regeneration - SorbentSystems.com [sorbentsystems.com]
- 9. res.cloudinary.com [res.cloudinary.com]
Technical Support Center: Synthesis of Magnesium Chlorate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of magnesium chlorate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in this compound synthesis is a common issue, often stemming from undesirable side reactions. The primary factors to investigate are the decomposition of the hypochlorite intermediate and losses during product isolation.
Troubleshooting Steps:
-
Control of Reaction Temperature: The disproportionation of hypochlorite to chlorate is temperature-dependent.[1][2] Elevated temperatures can accelerate the desired formation of chlorate from hypochlorite. However, excessively high temperatures can also promote the decomposition of hypochlorite into oxygen and chloride, thereby reducing the chlorate yield.[1] It is crucial to maintain optimal temperature control based on the specific synthesis method. For instance, in the reaction of sodium chlorate and magnesium chloride, the conversion increases at temperatures between 323 K and 373 K (50°C and 100°C).[3]
-
pH Management: The pH of the reaction mixture is critical. The stability of the intermediate hypochlorite is highly pH-dependent.[4] In acidic conditions (pH below 7), hypochlorite decomposition can be significant.[4] Conversely, while highly alkaline conditions (pH > 11) can stabilize hypochlorite for storage, they may not be optimal for the disproportionation reaction to form chlorate.[2] Careful control of pH within the optimal range for the specific reaction is necessary.
-
Avoidance of Catalytic Decomposition: The decomposition of hypochlorite to oxygen can be catalyzed by the presence of certain metal ions like copper, nickel, and cobalt.[1] Ensure high purity of reactants and use glassware that is free from metal contaminants.
-
Minimizing Byproduct Formation in Metathesis Reactions: In double displacement reactions, such as the reaction of magnesium chloride with sodium chlorate, the formation of sodium chloride as a byproduct can affect the purity and isolation of the final product.[3]
Q2: I am observing the formation of a white precipitate other than my desired this compound product. What could it be and how can I prevent it?
A2: Unwanted precipitation can occur due to several side reactions. The most common precipitates are magnesium hydroxide and insoluble byproducts from metathesis reactions.
Troubleshooting Steps:
-
Magnesium Hydroxide Precipitation: Magnesium hydroxide [Mg(OH)₂] can precipitate if the pH of the solution becomes too high (alkaline). This is particularly relevant in methods involving the reaction of chlorine with magnesium oxide or hydroxide. To prevent this, maintain the pH within a range where magnesium hydroxide remains soluble.
-
Insoluble Sulfate Precipitation: In the synthesis method involving the reaction of barium chlorate with magnesium sulfate, the desired product, this compound, remains in solution while barium sulfate precipitates.[3][5][6] In this case, the precipitate is an intended part of the process and needs to be efficiently removed, for example, by filtration or centrifugation, to obtain a pure this compound solution.[6]
Q3: What are the primary side reactions I should be aware of during the synthesis of this compound, particularly when using methods that involve a hypochlorite intermediate?
A3: When synthesizing this compound through methods like the electrolysis of magnesium chloride or the reaction of chlorine with magnesium hydroxide, the chemistry of the hypochlorite ion (ClO⁻) is central. The main competing reactions involving hypochlorite are:
-
Desired Reaction (Disproportionation to Chlorate): 3ClO⁻ → ClO₃⁻ + 2Cl⁻. This reaction is favored by higher temperatures.[1]
-
Undesired Reaction (Decomposition to Oxygen): 2ClO⁻ → 2Cl⁻ + O₂. This reaction is a common cause of yield loss and can be catalyzed by metal ions and light.[1][7]
The following diagram illustrates these competing pathways:
Experimental Protocols
Synthesis of this compound via Metathesis Reaction
This protocol describes the synthesis of this compound hexahydrate from barium chlorate monohydrate and magnesium sulfate heptahydrate.[6]
Materials:
-
Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Distilled water
-
Ethanol
Procedure:
-
Solution Preparation:
-
Dissolve 1.0 mmol (0.322 g) of barium chlorate monohydrate in 20 ml of distilled water.
-
Dissolve 1.0 mmol (0.246 g) of magnesium sulfate heptahydrate in 20 ml of distilled water.
-
-
Reaction:
-
Slowly add the magnesium sulfate solution to the barium chlorate solution while constantly stirring.
-
Continue stirring the mixture for three hours to ensure complete precipitation of barium sulfate.
-
-
Separation:
-
Centrifuge the mixture for 30 minutes at 5000 rpm to separate the barium sulfate precipitate.
-
Carefully decant the supernatant containing the dissolved this compound. Discard the barium sulfate pellet.
-
-
Isolation and Recrystallization:
-
Transfer the supernatant to a rotary evaporator to concentrate the solution.
-
Recrystallize the obtained this compound from 5 ml of ethanol to yield colorless single crystals of this compound hexahydrate (Mg(ClO₃)₂·6H₂O).
-
Data Presentation
Table 1: Influence of Reaction Conditions on Hypochlorite Stability and Conversion
| Parameter | Effect on Desired Chlorate Formation | Effect on Undesired Oxygen Formation | Troubleshooting Recommendation |
| Temperature | Increased temperature generally favors disproportionation to chlorate.[1][8] | Higher temperatures can also increase the rate of decomposition to oxygen. | Optimize temperature to maximize chlorate formation while minimizing oxygen evolution. |
| pH | The rate of disproportionation is pH-dependent, with maximum rates observed around neutral pH. | Hypochlorite is unstable in acidic conditions.[4] | Maintain strict pH control within the optimal range for the reaction. |
| Metal Ion Catalysts | No direct positive effect. | Catalyzes the decomposition of hypochlorite to oxygen.[1] | Use high-purity reagents and ensure glassware is free of catalytic metal contaminants. |
| UV Light | Can promote the decomposition to chlorate.[7] | Competes with the pathway to oxygen. | Consider the use of UV light if a catalytic approach is desired, but be aware of competing reactions. |
| Concentration | Higher concentration can increase reaction rate. | High concentrations can accelerate decomposition.[2] | Optimize reactant concentrations to balance reaction rate and stability. |
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 2. In-depth Interpretation: Chlorate Issues in Tap Water Disinfection and Sodium Hypochlorite Generators-News-MAGNETO Special Anode [magneto.com.cn]
- 3. This compound | 10326-21-3 | Benchchem [benchchem.com]
- 4. US3582265A - Dibasic magnesium hypochlorite - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. bgcryst.com [bgcryst.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. inorganic chemistry - Why chlorate(V) is one of the primary products of disproportionation reaction between chlorine gas and hot concentrated NaOH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude Magnesium Chlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude magnesium chlorate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The impurities present in crude this compound largely depend on the manufacturing process.
-
Electrolysis of Magnesium Chloride: Crude this compound produced via this method may contain unreacted magnesium chloride, magnesium oxide, and various metal ions such as iron, aluminum, silicon, titanium, chromium, and nickel.[1]
-
Reaction of Barium Chlorate and Magnesium Sulfate: The primary impurity from this process is typically unreacted barium chlorate or magnesium sulfate. Insoluble barium sulfate is a byproduct and should be removed by filtration.[2][3]
Q2: What is the recommended method for purifying crude this compound?
Recrystallization is a common and effective method for purifying crude this compound. This technique relies on the difference in solubility of this compound and its impurities in a given solvent at different temperatures.
Q3: Which solvent is best for the recrystallization of this compound?
Water is a suitable solvent for the recrystallization of this compound due to its high solubility at elevated temperatures and significantly lower solubility at cooler temperatures.[3][4] Acetone and ethanol can also be used, as this compound is soluble in these organic solvents.[2][3][4] The choice of solvent may depend on the specific impurities you are trying to remove.
Q4: How can I determine the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of this compound:
-
Ion Chromatography: This method is effective for quantifying chlorate ions and can also detect and quantify other anionic impurities like chlorides and sulfates.
-
Capillary Electrophoresis: This technique can be used for the separation and determination of chlorate, perchlorate, and chlorite ions.
-
Titration: A redox titration can be used to determine the concentration of chlorate ions.
Troubleshooting Guides
Issue 1: Low Yield of Crystals After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of this compound and induce crystallization upon cooling. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower yield.[5] |
| Incomplete precipitation. | Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation. |
Issue 2: Oiling Out During Crystallization
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the solute. | Add a small amount of a solvent in which the compound is less soluble (a co-solvent) to lower the overall boiling point of the solvent mixture. |
| The solution is supersaturated. | Add a small amount of fresh, hot solvent to the oiled-out mixture and redissolve it. Then, allow it to cool slowly.[5] |
| Presence of significant impurities. | Consider a pre-purification step, such as activated carbon treatment, to remove impurities that may be lowering the melting point of the mixture. |
Issue 3: Crystals are Clumped or Powdery
| Possible Cause | Troubleshooting Step |
| Agitation during cooling. | Avoid disturbing the solution as it cools to allow for the formation of larger, well-defined crystals. |
| Rapid cooling. | As mentioned previously, slow cooling is crucial for the growth of larger crystals.[5][6] |
Issue 4: Difficulty in Handling Due to Hygroscopic Nature
This compound is deliquescent, meaning it readily absorbs moisture from the air.[7][8]
| Possible Cause | Troubleshooting Step |
| Exposure to ambient air. | Handle the purified this compound in a dry atmosphere, such as a glove box or under a stream of dry nitrogen. |
| Improper storage. | Store the purified crystals in a tightly sealed container with a desiccant.[9][10] |
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 114[3] |
| 10 | 123[3] |
| 18 | 129.9[4] |
| 20 | 135[3] |
| 25 | 142[4] |
| 30 | 155[3] |
| 35 | 175.1[4] |
| 50 | 178[3] |
| 60 | 242[3] |
| 100 | 268[3] |
Experimental Protocols
Key Experiment: Recrystallization of Crude this compound from Water
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate
-
Stirring rod
-
Filter paper (qualitative and quantitative)
-
Buchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Watch glass
Methodology:
-
Dissolution:
-
Weigh a sample of crude this compound and place it in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask, just enough to form a slurry.
-
Gently heat the mixture on a heating mantle or hot plate while stirring continuously with a glass rod.
-
Continue to add small portions of hot deionized water until all the this compound has dissolved. Avoid adding an excess of water to ensure a good yield upon cooling.
-
-
Hot Filtration (if insoluble impurities are present):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot water through it.
-
Quickly pour the hot this compound solution through the preheated funnel and filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period.
-
Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of quantitative filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold deionized water to ensure a good seal.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to separate the crystals from the mother liquor.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
-
Drying:
-
Transfer the purified crystals to a clean, dry watch glass.
-
Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to remove residual water. Due to the hygroscopic nature of this compound, oven drying is not recommended as it can lead to decomposition.[3]
-
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting common crystallization issues.
References
- 1. info.ornl.gov [info.ornl.gov]
- 2. This compound | 10326-21-3 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 10326-21-3 | >98% [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. This compound CAS#: 10326-21-3 [m.chemicalbook.com]
- 8. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
"factors affecting the decomposition temperature of magnesium chlorate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium chlorate. The information addresses common issues encountered during experiments involving its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition products of this compound?
When heated, this compound (Mg(ClO₃)₂) decomposes to form magnesium chloride (MgCl₂) and oxygen gas (O₂). The balanced chemical equation for this reaction is:
Mg(ClO₃)₂ → MgCl₂ + 3O₂
Q2: My this compound sample starts losing weight at a much lower temperature than the expected decomposition temperature. Why is this happening?
This compound is often found in hydrated forms, such as the hexahydrate (Mg(ClO₃)₂·6H₂O). This form will lose water molecules at significantly lower temperatures before the chlorate anion itself decomposes. The hexahydrate begins to lose water at approximately 35°C to form the tetrahydrate, which in turn converts to the dihydrate at around 65°C. Further heating to 80°C can form a basic salt, with complete decomposition to magnesium oxide, chlorine, and oxygen occurring at 120°C.[1] It is crucial to know the hydration state of your sample.
Q3: We observed a different decomposition temperature for this compound in our experiment compared to the literature value. What could be the cause?
Several factors can influence the observed decomposition temperature of this compound. These include:
-
Heating Rate: The rate at which the sample is heated during thermal analysis (e.g., in a TGA or DSC instrument) has a significant impact.
-
Particle Size: The size of the this compound crystals can affect the heat transfer and surface area available for decomposition.
-
Impurities: The presence of other substances, even in small amounts, can alter the decomposition profile.
-
Atmosphere: The composition of the gas surrounding the sample during heating can play a role.
The following sections provide more detailed troubleshooting for each of these factors.
Troubleshooting Guides
Issue 1: Inconsistent Decomposition Temperatures at Different Heating Rates
Problem: You are running thermal analysis on your this compound sample using different heating rates and observing a shift in the decomposition temperature.
Explanation: It is a well-documented phenomenon in thermal analysis that the observed decomposition temperature often increases with a higher heating rate. This is because at faster heating rates, there is less time for the heat to transfer uniformly throughout the sample, leading to a thermal lag.
Illustrative Data:
The following table illustrates the typical effect of heating rate on the onset decomposition temperature of a metal chlorate, based on studies of similar compounds.
| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) |
| 5 | 245 |
| 10 | 255 |
| 15 | 263 |
| 20 | 270 |
Troubleshooting Steps:
-
Standardize Heating Rate: For consistent and comparable results, use the same heating rate for all your experiments. A common rate for thermal analysis of energetic materials is 10 °C/min.
-
Report Heating Rate: Always report the heating rate used when documenting your experimental results.
-
Kinetic Studies: If you are intentionally varying the heating rate to study the decomposition kinetics, ensure you are using appropriate kinetic models (e.g., Kissinger, Ozawa-Flynn-Wall) for your analysis.
Issue 2: Variation in Decomposition Temperature Between Different Batches
Problem: You have received different batches of this compound, and they exhibit different decomposition temperatures even under the same experimental conditions.
Explanation: This variation is often attributable to differences in the physical properties of the batches, primarily particle size. Smaller particles have a larger surface area-to-volume ratio, which can lead to a lower decomposition temperature.
Illustrative Data:
This table shows an example of how particle size can influence the decomposition temperature of an energetic material.
| Batch ID | Average Particle Size (µm) | Onset Decomposition Temperature (°C) |
| A | 150 | 260 |
| B | 50 | 252 |
| C | 10 | 245 |
Troubleshooting Steps:
-
Particle Size Analysis: Characterize the particle size distribution of each batch using techniques like laser diffraction or microscopy.
-
Sample Preparation: If possible, gently grind and sieve the samples to a uniform particle size range to minimize this variable. Be cautious with grinding energetic materials.
-
Documentation: Record the particle size characteristics along with the thermal analysis data for each batch.
Issue 3: Unexpectedly Low Decomposition Temperature or Exothermic Peaks
Problem: Your this compound sample decomposes at a significantly lower temperature than expected, or the decomposition is more energetic than anticipated.
Explanation: The presence of impurities, particularly metal oxides, can catalyze the decomposition of chlorates. These impurities may be introduced during synthesis or handling.
Troubleshooting Steps:
-
Purity Analysis: Analyze the purity of your sample using techniques like X-ray diffraction (XRD) or inductively coupled plasma mass spectrometry (ICP-MS) to identify any potential catalytic impurities.
-
Handling Procedures: Review your sample handling procedures to prevent cross-contamination. Ensure that spatulas and sample containers are clean and made of inert materials.
-
Controlled Doping Experiments: If a specific impurity is suspected, you can perform controlled experiments by intentionally adding a small, known amount of that substance to pure this compound to confirm its catalytic effect.
Experimental Protocols
Protocol: Determining Decomposition Temperature using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the decomposition temperature of this compound using TGA.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation:
-
Ensure the this compound sample is of a known and consistent particle size. If necessary, gently grind and sieve the sample.
-
Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina).
-
-
TGA Parameters:
-
Purge Gas: Use an inert gas such as nitrogen or argon with a flow rate of 20-50 mL/min.
-
Heating Rate: Set a heating rate of 10 °C/min.
-
Temperature Range: Heat the sample from ambient temperature to a temperature above the expected final decomposition point (e.g., 25 °C to 400 °C).
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature (°C).
-
The onset decomposition temperature is determined by the intersection of the baseline with the tangent of the decomposition curve.
-
Record the temperature at which the maximum rate of mass loss occurs (the peak of the derivative thermogravimetric curve, DTG).
-
Visualizations
References
"enhancing the stability of magnesium chlorate formulations"
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of magnesium chlorate formulations. Below are frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges encountered during research and development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns? this compound, with the chemical formula Mg(ClO₃)₂, is a powerful oxidizing agent that is highly soluble in water. It typically exists in hydrated forms, most commonly as this compound hexahydrate (Mg(ClO₃)₂·6H₂O). The primary stability concerns are:
-
Thermal Instability: The compound is thermally labile and decomposes upon heating. The hexahydrate form begins to lose water molecules at temperatures as low as 35°C.[]
-
Hygroscopicity: this compound is deliquescent, meaning it readily absorbs moisture from the atmosphere, which can lead to physical changes (clumping, liquefaction) and chemical degradation.
-
High Reactivity: As a strong oxidizer, it can react vigorously, and sometimes explosively, with a wide range of materials, including organic compounds, powdered metals, sulfur, and acidic substances.[2][3]
Q2: What are the decomposition pathways for this compound? The decomposition of this compound is temperature-dependent.
-
Upon heating, the hexahydrate form first loses its water of hydration in stages.[]
-
Further heating leads to the decomposition of the anhydrous salt. One reported pathway shows it breaking down into magnesium chloride (MgCl₂) and oxygen (O₂).[4][5] Another pathway notes that at 120°C, it decomposes into a mixture of water, oxygen, chlorine, and magnesium oxide.[] The exact products can be influenced by the heating rate and atmospheric conditions.
Q3: Are there chemical stabilizers that can be added to this compound formulations? While specific stabilizers for pharmaceutical-grade this compound are not well-documented, general principles for stabilizing oxidizing agents can be applied. In other industries, such as for propellants, compounds like magnesium oxide or calcium carbonate are used to neutralize acidic decomposition byproducts that can catalyze further degradation.[6] For pharmaceutical formulations, stability is best enhanced by controlling environmental factors and ensuring component compatibility rather than adding reactive stabilizers.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: My this compound formulation is clumping and appears wet. What is happening and how can I fix it? A: This is a classic sign of moisture absorption due to the compound's hygroscopic and deliquescent nature.
-
Cause: Exposure to ambient humidity.
-
Troubleshooting Steps:
-
Environment Control: Handle and store the formulation in a controlled environment with low relative humidity, such as a glove box or a dry room.
-
Proper Packaging: Use hermetically sealed containers with tight-fitting lids. For added protection, include a desiccant in the secondary packaging.
-
Formulation Strategy: If applicable, consider co-formulating with less hygroscopic excipients. Evaluate the hygroscopicity of all components in the formulation.
-
Q: I've observed a slight discoloration and a faint chlorine-like odor from my stored formulation. What does this indicate? A: Discoloration and odor are strong indicators of chemical decomposition.
-
Cause: This could be due to slow thermal degradation or a reaction with an incompatible component in your formulation or container.
-
Troubleshooting Steps:
-
Lower Storage Temperature: Store the formulation at a reduced and controlled temperature, away from any heat sources or direct sunlight.
-
Check for Incompatibilities: Review the list of incompatible materials (see Table 3). Ensure that no components of your formulation, including fillers, binders, or lubricants, are reactive with this compound.
-
Container Material: Verify that the container material is inert. Glass is generally a safe choice.
-
Q: The container holding my formulation is bulging. Is this dangerous? A: Yes, this is a potentially hazardous situation that requires immediate and careful attention.
-
Cause: Pressure buildup is likely due to the generation of gaseous decomposition products, such as oxygen (O₂) or chlorine (Cl₂).[][4] This can be triggered by elevated temperatures or contamination with an incompatible substance.
-
Troubleshooting Steps:
-
Safety First: Handle the container with extreme caution in a well-ventilated area (e.g., a fume hood). Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and gloves.
-
Isolate and Cool: Move the container away from heat sources and other chemicals.
-
Investigate the Cause: Once the immediate hazard is managed, conduct a thorough investigation into the storage conditions and the formulation's composition to identify the catalyst for the decomposition.
-
Section 3: Data Presentation & Incompatibilities
Quantitative data is summarized below for easy reference.
Table 1: Thermal Decomposition Data for this compound Hydrates
| Hydrate Form | Temperature (°C) | Event |
|---|---|---|
| Mg(ClO₃)₂·6H₂O | 35 °C | Decomposes to Tetrahydrate |
| Mg(ClO₃)₂·4H₂O | 65 °C | Dehydrates to Dihydrate |
| Mg(ClO₃)₂·2H₂O | 80 °C | Forms a basic salt |
| Basic Salt | 120 °C | Decomposes to MgO, H₂O, O₂, Cl₂ |
Source: Data derived from Wikipedia.[]
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 ml) |
|---|---|
| 0 °C | 114 |
| 20 °C | 135 |
| 50 °C | 178 |
| 100 °C | 268 |
Source: Data derived from Wikipedia.[]
Table 3: Known Incompatible Materials with this compound
| Material Class | Specific Examples | Potential Hazard |
|---|---|---|
| Organic Materials | Solvents, oils, grease, paper, wood, sugars, cloth | Forms highly flammable or explosive mixtures.[2][3] |
| Powdered Metals | Aluminum, magnesium, zinc | Can explode from heat, friction, or percussion.[2][3][7] |
| Acids | Concentrated sulfuric acid, organic acids | Can cause fire or explosions; may liberate explosive chlorine dioxide gas.[2][7] |
| Sulfides | Antimony sulfide, arsenic sulfide, copper sulfide | Incandescent or explosive reactions.[2][3] |
| Ammonium Salts | Ammonium chloride, ammonium sulfate | Mixtures are readily ignited and potentially explosive.[2][3] |
| Other | Phosphorus, sulfur, silicon, carbon | Forms sensitive and potentially explosive mixtures.[2][3][7] |
Section 4: Experimental Protocols
Protocol 1: Thermal Stability Assessment by TGA/DSC This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability.
-
Objective: To determine the temperatures at which dehydration and decomposition occur and to quantify associated energy changes.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound formulation into an appropriate TGA/DSC pan (e.g., alumina or platinum).
-
Instrument Setup (TGA):
-
Place the sample in the TGA furnace.
-
Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Program a temperature ramp from ambient to a temperature beyond complete decomposition (e.g., 25°C to 400°C) at a heating rate of 10°C/min.
-
-
Instrument Setup (DSC):
-
Prepare the sample similarly, using a hermetically sealed pan if significant off-gassing is expected.
-
Use the same temperature program and purge gas as the TGA experiment.
-
-
Data Analysis:
-
TGA Curve: Analyze the plot of mass vs. temperature. Steps in the curve correspond to mass loss events (e.g., water loss, decomposition).
-
DSC Curve: Analyze the plot of heat flow vs. temperature. Endothermic peaks typically correspond to melting or dehydration, while exothermic peaks indicate decomposition or crystallization.
-
-
Protocol 2: Determination of Hygroscopicity Profile This protocol provides a static method for evaluating moisture uptake.
-
Objective: To quantify the moisture absorbed by the formulation at various relative humidity (RH) levels.
-
Methodology:
-
Prepare Humidity Chambers: Set up a series of desiccators, each containing a saturated solution of a different salt to maintain a constant RH (e.g., Potassium Chloride for ~84% RH, Barium Chloride for ~90% RH).[4][8]
-
Sample Preparation: Accurately weigh approximately 1 g of the formulation into a pre-weighed container. Spread the sample thinly to maximize surface area.
-
Exposure: Place the open sample containers into the humidity chambers.
-
Gravimetric Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the samples and quickly re-weigh them to determine the mass gain due to moisture absorption.
-
Data Analysis: Plot the percentage weight gain against time for each RH condition to determine the rate and extent of moisture uptake. Advanced techniques like Dynamic Vapor Sorption (DVS) can provide more detailed isotherms.[]
-
Protocol 3: Excipient Compatibility Screening This protocol helps identify potential incompatibilities between this compound and other formulation components.
-
Objective: To assess the physical and chemical stability of this compound when mixed with common pharmaceutical excipients.
-
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound and a single excipient, typically in a 1:1 ratio by weight. Also prepare a control sample of pure this compound.
-
Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C / 75% RH) and ambient conditions for a set period (e.g., 4 weeks).
-
Visual Observation: At regular intervals, visually inspect the samples for any physical changes such as discoloration, caking, liquefaction, or gas generation.
-
Analytical Testing: At the end of the study period, analyze the samples using techniques like DSC to detect changes in thermal profiles or chromatography to quantify any degradation of the active ingredient.
-
Section 5: Diagrams and Workflows
Visual aids for troubleshooting and understanding degradation pathways.
Caption: Troubleshooting workflow for an unstable this compound formulation.
Caption: Thermal degradation pathway of this compound hexahydrate.
References
- 2. Sodium chloride - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Smokeless powder - Wikipedia [en.wikipedia.org]
- 7. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 8. amt.copernicus.org [amt.copernicus.org]
Validation & Comparative
A Comparative Analysis of Magnesium Chlorate and Magnesium Perchlorate as Desiccants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of magnesium chlorate and magnesium perchlorate for use as desiccants in research and development settings. The selection of an appropriate drying agent is critical for maintaining the integrity of moisture-sensitive reagents and reaction environments. This document aims to provide an objective comparison of the performance, safety, and handling of these two powerful desiccants, supported by available experimental data and established protocols.
Performance Characteristics
Both this compound (Mg(ClO₃)₂) and magnesium perchlorate (Mg(ClO₄)₂) are highly effective hygroscopic salts used for drying gases and liquids. Their performance as desiccants is primarily attributed to their strong affinity for water molecules, forming hydrates.
Magnesium Perchlorate is widely recognized as one of the most efficient drying agents available for laboratory use, capable of reducing the residual water in a gas stream to very low levels.[1] It is a superior drying agent for gas analysis.[2] Anhydrous magnesium perchlorate is noted for its high capacity for water absorption and does not become sticky upon handling.[3]
This compound is also a powerful desiccant.[4] It is described as a white deliquescent crystalline solid, meaning it readily absorbs moisture from the atmosphere.[4]
A key performance indicator for a desiccant is its drying efficiency, often expressed as the amount of residual water left in a gas after passing through the drying agent.
Table 1: Comparative Desiccant Performance
| Parameter | Magnesium Perchlorate | This compound |
| Drying Efficiency (Residual Water) | 0.002 mg of water per liter of air | Data not available |
| Water Absorption Capacity (% by weight) | Data not available | Data not available |
| Regeneration Conditions | Heating at 220 °C under vacuum[2] | Information not readily available |
Note: The water absorption capacity for both compounds is not well-documented in publicly available literature in terms of percentage by weight.
Experimental Protocols
To evaluate and compare the performance of desiccants like this compound and magnesium perchlorate, standardized experimental protocols are essential. The following methodologies can be employed to determine their water absorption capacity and drying efficiency.
Gravimetric Determination of Water Absorption Capacity
This method quantifies the maximum amount of water a desiccant can absorb.
Materials:
-
Anhydrous this compound
-
Anhydrous magnesium perchlorate
-
Environmental chamber with controlled temperature and humidity
-
Analytical balance
-
Weighing dishes
Procedure:
-
Pre-dry the desiccant samples in a vacuum oven at a temperature just below their decomposition point to ensure they are fully anhydrous. For magnesium perchlorate, this can be done by heating at 220 °C under vacuum.[2]
-
Place a known mass of the anhydrous desiccant into a pre-weighed weighing dish.
-
Place the weighing dish containing the desiccant into an environmental chamber set to a specific temperature (e.g., 25°C) and relative humidity (e.g., 85%).
-
Monitor the mass of the desiccant at regular intervals until a constant weight is achieved, indicating that the desiccant is saturated with water.
-
The water absorption capacity is calculated as the percentage increase in mass:
Capacity (%) = [(Massfinal - Massinitial) / Massinitial] x 100
Determination of Drying Efficiency (Residual Water in a Gas Stream)
This experiment measures the effectiveness of the desiccant in removing moisture from a flowing gas.
Materials:
-
Glass drying tube
-
Source of inert gas (e.g., nitrogen) with a known initial moisture content
-
Hygrometer or a series of bubblers with a suitable trapping agent (e.g., Karl Fischer reagent)
-
Mass flow controller
-
Anhydrous this compound and magnesium perchlorate
Procedure:
-
Pack a glass drying tube with a known mass of the anhydrous desiccant.
-
Pass a stream of the inert gas with a known initial moisture content through the drying tube at a controlled flow rate.
-
Measure the moisture content of the gas stream after it exits the drying tube using a hygrometer or by passing it through a trapping agent and performing a quantitative analysis.
-
The efficiency is determined by the difference between the initial and final moisture content of the gas stream.
Safety and Handling
Both this compound and magnesium perchlorate are strong oxidizing agents and require careful handling to avoid serious accidents.
Magnesium Perchlorate:
-
Hazards: It is a powerful oxidizer that can intensify fires and may cause skin and serious eye irritation.[5][6] It can form explosive mixtures with combustible materials, organic substances, and reducing agents.[7] Anhydrous magnesium perchlorate reacts exothermically with water.[7]
-
Precautions: Keep away from heat and combustible materials.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area.
This compound:
-
Hazards: It is also a powerful oxidizer and poses a dangerous fire and explosion risk when in contact with organic materials or heat.[4] It is incompatible with aluminum, arsenic, carbon, copper, manganese dioxide, organic matter, organic acids, phosphorus, and sulfur.[4]
-
Precautions: Similar to magnesium perchlorate, it should be kept away from combustible materials and handled with appropriate PPE in a well-ventilated area.
Chemical Compatibility
The compatibility of these desiccants with various substances is a critical consideration, especially when drying organic solvents. Both compounds are strong oxidizers and can react violently with many organic compounds.
General Incompatibilities for Chlorates and Perchlorates:
-
Acids
-
Alcohols
-
Ammonium salts
-
Combustible materials
-
Cyanides
-
Metal powders
-
Organic materials
-
Phosphorous
-
Reducing agents
-
Sulfides
-
Sulfur
It is crucial to consult detailed chemical compatibility charts and safety data sheets before using either desiccant to dry a specific substance.
Visualizations
Experimental Workflow for Desiccant Evaluation
Caption: Experimental workflow for evaluating desiccant performance.
Comparative Properties of this compound and Perchlorate
Caption: Key properties of this compound and perchlorate.
Conclusion
Both magnesium perchlorate and this compound are highly effective desiccants. Magnesium perchlorate is exceptionally efficient and its properties are well-documented, making it a reliable choice for applications requiring extreme dryness. However, its powerful oxidizing nature necessitates stringent safety precautions.
This compound is also a potent desiccant, but there is a significant lack of publicly available quantitative data on its water absorption capacity and optimal regeneration conditions. Both compounds are strong oxidizers and must be handled with extreme care, avoiding contact with incompatible materials, particularly organic substances and reducing agents.
For critical applications, it is recommended that researchers perform their own evaluations of these desiccants under their specific experimental conditions to ensure both efficacy and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Magnesium perchlorate - Wikipedia [en.wikipedia.org]
- 3. blog.gfschemicals.com [blog.gfschemicals.com]
- 4. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. gfschemicals.com [gfschemicals.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Magnesium Chlorate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of magnesium chlorate is critical for ensuring product quality, safety, and efficacy. The validation of the analytical methods used for this quantification is a fundamental requirement for regulatory compliance and data integrity. This guide provides a comprehensive comparison of various analytical techniques for the quantification of the chlorate anion, with a special consideration for its analysis in the form of this compound.
The analytical methods discussed herein focus on the quantification of the chlorate anion (ClO₃⁻). In the presented techniques, the presence of the magnesium cation (Mg²⁺) is not expected to interfere with the analysis. This is because the methods either involve a separation step where cations are removed or employ detection principles that are specific to the chlorate anion.
Comparison of Analytical Methods
A summary of the performance characteristics of different analytical methods for chlorate quantification is presented in the table below. This allows for a direct comparison of their key validation parameters.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD%) | Accuracy/Recovery (%) |
| Ion Chromatography (IC) with Suppressed Conductivity Detection | Separation of ions based on their affinity to an ion-exchange resin, followed by detection of their electrical conductivity. | 0.023 - 5.7 µg/L[1][2] | 1.5 µg/L | 5 µg/L - 1 mg/L[3] | 1.1 - 4.6%[1] | 87.5 - 110.0%[1] |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separation by liquid chromatography followed by highly selective and sensitive detection using mass spectrometry. | 0.045 µg/L | 0.20 µg/L | Not explicitly stated | Intra-day: ≤ 5%[4] | 96.5 - 109%[4] |
| Spectrophotometry (Indigo Carmine Method) | Decolorization of a dye (Indigo Carmine) by chlorate in the presence of a catalyst, where the change in absorbance is proportional to the chlorate concentration. | 0.008 mg/L[3][5] | 0.036 mg/L (for chlorite)[5] | 0 - 0.78 mg/L[3][5] | Not explicitly stated | Not explicitly stated |
| Potentiometric Titration | Reduction of chlorate with a reducing agent, followed by titration of the excess reducing agent or the reaction product. | ~2 mg/L | Not explicitly stated | 2 - 50 mg/L[5][6] | < 5% error[5][6] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.
Ion Chromatography (IC) with Suppressed Conductivity Detection
Principle: This is the most common and robust method for chlorate analysis. The sample is injected into an ion chromatograph, where the chlorate anion is separated from other anions on an analytical column. The separated anions then pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. The conductivity of the suppressed eluent is then measured, and the chlorate concentration is determined by comparing the peak area to a calibration curve.
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector
-
Anion-exchange analytical column (e.g., Dionex IonPac AS19)[6]
-
Anion-exchange guard column (e.g., Dionex IonPac AG19)[6]
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Reagent water (deionized, >18 MΩ·cm)
-
Potassium hydroxide (KOH) eluent concentrate
-
Chlorate standard stock solution (1000 mg/L)
Procedure:
-
Eluent Preparation: Prepare the desired concentration of KOH eluent by diluting the concentrate with reagent water. Degas the eluent before use.
-
Standard Preparation: Prepare a series of calibration standards by diluting the chlorate stock solution with reagent water to cover the expected concentration range of the samples.
-
Sample Preparation: Filter the sample through a 0.45 µm filter to remove any particulate matter. Dilute the sample with reagent water if the chlorate concentration is expected to be outside the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples into the ion chromatograph.
-
Quantification: Identify the chlorate peak based on its retention time. Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of chlorate in the samples from the calibration curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: This method offers very high sensitivity and selectivity, making it suitable for trace-level analysis of chlorate. The sample is first separated by HPLC, and then the eluent is introduced into a mass spectrometer. The chlorate molecules are ionized, and the resulting ions are fragmented. Specific parent-daughter ion transitions are monitored for highly selective quantification.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 or a specific anion-exchange column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Reagent water (deionized, >18 MΩ·cm)
-
Chlorate standard stock solution (1000 mg/L)
-
Oxygen-18 labeled chlorate internal standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 20 mmol/L ammonium formate in water and Mobile Phase B: Methanol.
-
Standard and Sample Preparation: Prepare calibration standards and samples as described for the IC method. Spike all standards and samples with the internal standard.
-
HPLC Conditions:
-
Column: Torus™ DEA column[4]
-
Mobile Phase Gradient: A suitable gradient of Mobile Phase A and B to achieve separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific transitions for chlorate (e.g., m/z 83 -> 67) and the internal standard.
-
Optimize other MS parameters such as cone voltage and collision energy.
-
-
Analysis and Quantification: Inject the standards and samples. Create a calibration curve by plotting the ratio of the peak area of the chlorate to the peak area of the internal standard against the concentration of the standards. Calculate the concentration of chlorate in the samples from this curve.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.[1][7][8][9]
Caption: A generalized workflow for analytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Ion chromatography with suppressed conductivity detection is a robust and widely used method for routine analysis. For very low-level detection and in complex matrices, HPLC-MS/MS provides superior sensitivity and selectivity. Spectrophotometric and titrimetric methods, while less common in modern laboratories for this specific application, can be cost-effective alternatives for higher concentration samples where high throughput is not a primary concern. Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the generation of reliable and defensible data.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Potentiometric Determination of Chlorate Impurities in Hypochlorite Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
A Comparative Analysis of Magnesium Chlorate and Potassium Chlorate in Pyrotechnic Applications
For Researchers, Scientists, and Drug Development Professionals
In the field of pyrotechnics, the choice of an oxidizing agent is critical to achieving the desired performance characteristics, including burn rate, ignition temperature, and color intensity. Both magnesium chlorate (Mg(ClO₃)₂) and potassium chlorate (KClO₃) are potent oxidizers, but their distinct chemical properties lead to notable differences in their pyrotechnic performance. This guide provides an objective comparison of these two compounds, supported by available experimental data and detailed methodologies.
Executive Summary
Potassium chlorate is a widely used and well-characterized oxidizer in pyrotechnics, known for its vigorous reactivity.[1] this compound, while less common, offers the theoretical advantage of a higher oxygen content by mass and the presence of the magnesium cation, which can contribute to the brilliance of the flame. However, direct comparative studies providing quantitative performance data under identical conditions are scarce in publicly available literature. This guide synthesizes available data to offer a qualitative and partially quantitative comparison.
Data Presentation: A Comparative Overview
Due to the lack of studies directly comparing this compound and potassium chlorate in the same pyrotechnic formulation, the following tables present available data from various sources. It is crucial to note that these values are not directly comparable as they are derived from different experimental setups and compositions. They are provided to give a general sense of the performance characteristics of compositions containing these oxidizers.
| Parameter | Magnesium-Based Compositions (with various oxidizers) | Potassium Chlorate-Based Compositions | Notes |
| Ignition Temperature | 338.4 °C (with NH₄ClO₄)[2] | ~472 °C (pure)[3] | The ignition temperature of a pyrotechnic mixture is highly dependent on the fuel and other additives. For instance, a Zr/KClO₃ mixture ignites at a lower temperature of 375°C.[3] The presence of magnesium as a fuel generally lowers the ignition temperature of pyrotechnic mixtures. |
| Burn Rate | Varies significantly with composition and pressure. | Varies significantly with composition. | Burn rate is influenced by factors such as particle size, fuel type, and binder. No direct comparative data for Mg(ClO₃)₂ vs. KClO₃ was found. |
| Color/Flame Properties | Produces a brilliant white light.[4] | Acts as a chlorine donor for colors. | Magnesium burns with a very bright white flame, enhancing the overall brilliance of a firework.[4] Potassium chlorate can serve as a chlorine donor, which is essential for producing certain colors, such as blue from copper compounds. |
Table 1: Pyrotechnic Performance Indicators.
Experimental Protocols
To ensure the objective evaluation of pyrotechnic performance, standardized experimental protocols are essential. The following methodologies are commonly employed in the characterization of pyrotechnic compositions.
Burn Rate Measurement
The linear burning rate of a pyrotechnic composition is a critical parameter for timing and effect generation. A common method for its determination is the Strand Burner Method .
-
Sample Preparation: The pyrotechnic composition is pressed into a cylindrical strand of a known diameter and length.
-
Apparatus: The strand is placed in a strand burner, which is a pressure-controlled vessel.
-
Procedure: The strand is ignited at one end, and the time it takes for the flame front to travel a known distance is measured. This can be done visually with a high-speed camera or by using embedded fuse wires that are tripped as the flame front passes.
-
Calculation: The burn rate (r) is calculated using the formula:
-
r = L / t
-
where L is the distance the flame travels and t is the time taken.
-
Ignition Temperature Determination
The ignition temperature is the minimum temperature required to initiate a self-sustaining exothermic reaction in the pyrotechnic composition. Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are powerful techniques for determining this property.
-
Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA.
-
Sample Preparation: A small, precisely weighed sample of the pyrotechnic mixture is placed in a crucible (e.g., alumina).
-
Procedure: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air). The DTA curve measures the temperature difference between the sample and a reference, while the TGA curve measures the change in mass of the sample as a function of temperature.
-
Analysis: An exothermic peak in the DTA curve indicates the onset of the pyrotechnic reaction, and the temperature at the peak is often taken as the ignition temperature. The TGA curve can provide information about the decomposition steps of the individual components.
Chemical Decomposition Pathways
The performance of a chlorate-based pyrotechnic composition is fundamentally governed by its decomposition, which releases the oxygen required for combustion.
Potassium Chlorate Decomposition
The thermal decomposition of potassium chlorate is a well-studied process that proceeds through the formation of potassium perchlorate as an intermediate, especially in the absence of a catalyst.[5] At higher temperatures or in the presence of catalysts like manganese dioxide, it decomposes directly to potassium chloride and oxygen.
Figure 1: Decomposition pathway of potassium chlorate.
This compound Decomposition
Figure 2: Postulated decomposition of this compound.
Experimental Workflow for Comparative Analysis
To conduct a rigorous comparison of this compound and potassium chlorate, a systematic experimental workflow is necessary.
Figure 3: Workflow for comparative pyrotechnic analysis.
Conclusion
Based on the available information, both this compound and potassium chlorate are effective oxidizers for pyrotechnic applications. Potassium chlorate is a well-established and powerful oxidizer, often used for its reactivity and as a chlorine donor for color generation. This compound, while less documented in pyrotechnic literature, has the potential to offer enhanced flame brilliance due to the presence of magnesium.
A definitive quantitative comparison of their performance requires direct experimental evaluation under identical conditions. Future research focusing on a side-by-side analysis of pyrotechnic compositions where only the chlorate is varied would be invaluable to the field. Such studies would enable a more precise understanding of their relative merits and allow for the formulation of pyrotechnics with tailored performance characteristics.
References
Assessing the Defoliation Efficiency of Magnesium Chlorate on Different Crops: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of magnesium chlorate as a defoliant and desiccant across various agricultural crops. Due to the corrosive nature of chlorate-based products, it is crucial to clean equipment thoroughly after use to prevent damage. The information presented is a synthesis of available experimental data, intended to assist researchers in evaluating its suitability for specific applications.
I. Overview of this compound as a Defoliant
This compound is a chemical agent used in agriculture to facilitate harvesting by inducing leaf drop (defoliation) or rapid drying of plant tissues (desiccation). It is applied to a range of crops, including cotton, soybeans, potatoes, sunflowers, and deciduous fruit trees, to promote earlier and more efficient harvesting. The active ingredient, this compound, works by disrupting physiological processes within the plant, leading to the formation of an abscission layer at the base of the leaf petiole and subsequent leaf fall.
II. Comparative Performance of this compound
Deciduous Fruit Trees
In nursery stock of deciduous fruit trees, this compound has been shown to be an effective defoliant, comparable to hydrogen cyanamide.
Table 1: Defoliation Efficiency of this compound and Hydrogen Cyanamide on Nursery Stock of Deciduous Fruit Trees
| Crop | Cultivar | Treatment | Concentration (% a.i.) | Defoliation Level (%) |
| Apple | 'Golden Delicious' | This compound | 0.18 | 70 |
| This compound | 0.36 | 80 | ||
| Hydrogen Cyanamide | 1.0 | 95 | ||
| Pear | 'Spadona' | This compound | 0.18 | 60 |
| This compound | 0.36 | 75 | ||
| Hydrogen Cyanamide | 1.0 | 90 | ||
| Apricot | 'Canino' | This compound | 0.18 | 80 |
| This compound | 0.36 | 90 | ||
| Hydrogen Cyanamide | 1.0 | 100 | ||
| Plum | 'Harry Pickstone' | This compound | 0.18 | 75 |
| This compound | 0.36 | 85 | ||
| Hydrogen Cyanamide | 1.0 | 95 | ||
| Grapevine | 'Cabernet Sauvignon' | This compound | 0.18 | 85 |
| This compound | 0.36 | 95 | ||
| Hydrogen Cyanamide | 1.0 | 100 |
Data synthesized from a study on defoliation of deciduous fruit trees.
Cotton
In cotton production, this compound is utilized as a defoliant to prepare the crop for mechanical harvesting. It is often used in regions where other defoliants like tribufos are not applied. While specific comparative data is limited, it is known to be effective on mature foliage, even in cooler conditions. However, its performance on juvenile foliage can be inconsistent, and it does not inhibit regrowth. Other commonly used cotton defoliants include thidiazuron, diuron, and ethephon.
Soybeans
For soybeans, this compound acts as a desiccant, aiding in the drying of the plants to facilitate an earlier harvest. Alternative desiccants for soybeans include glufosinate and paraquat. The choice of desiccant often depends on factors such as weed pressure at harvest and the intended use of the harvested beans.
Potatoes
In potato cultivation, this compound is used for haulm desiccation, which involves killing the potato vines before harvest. This practice helps to set the skin of the tubers, making them less susceptible to damage during harvesting and storage. Diquat is another widely used chemical for potato vine desiccation.
Sunflowers
For sunflowers, desiccants are applied to accelerate the drying of the heads and stalks, allowing for an earlier harvest and reducing the risk of bird damage and head diseases. While this compound is used for this purpose, other options include sodium chlorate and diquat.
III. Experimental Protocols
Detailed experimental protocols for assessing defoliation efficiency are crucial for reproducible research. The following are generalized methodologies based on common agricultural research practices.
General Experimental Workflow for Assessing Defoliant Efficacy
A Comparative Guide to Magnesium Chlorate Synthesis Protocols for Researchers
For researchers, scientists, and professionals in drug development, the selection of a synthesis protocol for a chemical compound is a critical decision that impacts purity, yield, and scalability. This guide provides a detailed comparison of two prominent methods for the synthesis of magnesium chlorate: the double displacement reaction between magnesium chloride and sodium chlorate, and the precipitation reaction involving barium chlorate and magnesium sulfate.
Comparison of Synthesis Protocols
The following table summarizes the key quantitative parameters of the two synthesis methods, offering a clear comparison for researchers to evaluate the most suitable protocol for their specific needs.
| Parameter | Method 1: Magnesium Chloride & Sodium Chlorate | Method 2: Barium Chlorate & Magnesium Sulfate |
| Reaction Principle | Double Displacement | Precipitation |
| Primary Reactants | Magnesium chloride hexahydrate (Bischofite), Sodium chlorate | Barium chlorate monohydrate, Magnesium sulfate heptahydrate |
| Reaction Temperature | 95-100 °C[1] | Room Temperature |
| Reaction Time | Approximately 60 minutes[2] | Not specified, involves dissolution and precipitation |
| Reported Purity | 81.2% - 87.7% by weight[1] | High purity achievable through recrystallization |
| Byproducts | Sodium chloride[2] | Barium sulfate (precipitate) |
| Key Advantages | Utilizes readily available and less expensive raw materials; suitable for continuous production.[1] | Simple procedure; high purity can be obtained by filtering the insoluble byproduct. |
| Key Disadvantages | The final product contains sodium chloride impurity which may affect performance.[2] | Barium compounds are toxic and require careful handling and disposal. |
Experimental Protocols
Below are the detailed experimental methodologies for the two synthesis protocols, along with a standard method for purity analysis.
Method 1: Synthesis via Magnesium Chloride and Sodium Chlorate
This industrial method is primarily used for the production of this compound as a defoliant.[1][3]
Materials:
-
Magnesium chloride hexahydrate (Bischofite)
-
Sodium chlorate (in aqueous solution with sodium chloride)
-
Sodium carbonate
Procedure: [1]
-
Prepare a chlorate-chloride solution containing 600 g/L of sodium chlorate and 60 g/L of sodium chloride.
-
Heat 2 liters of this solution to 95-100 °C.
-
Add 1435 g of bischofite and 8 g of sodium carbonate to the heated solution with stirring.
-
After complete dissolution, separate the precipitated sodium chloride by vacuum filtration.
-
Distill 1480 ml of water from the filtrate.
-
The resulting molten product is cooled to crystallize, yielding this compound with a purity of 81.2% by weight.[1]
An alternative lab-scale optimization suggests the following conditions for this reaction: a 37.14% aqueous solution of magnesium chloride reacting with sodium chlorate in a 2:1 molar ratio at 100°C for 60 minutes.[2]
Method 2: Synthesis via Barium Chlorate and Magnesium Sulfate
This method relies on the precipitation of insoluble barium sulfate to yield a solution of this compound.
Materials:
-
Barium chlorate monohydrate
-
Magnesium sulfate heptahydrate
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Prepare separate aqueous solutions of barium chlorate monohydrate and magnesium sulfate heptahydrate.
-
Slowly add the magnesium sulfate solution to the barium chlorate solution with constant stirring.
-
Barium sulfate will precipitate out of the solution.
-
Separate the barium sulfate precipitate by filtration.
-
The resulting filtrate is an aqueous solution of this compound.
-
For higher purity, the this compound can be recrystallized from the aqueous solution or by using ethanol.
Purity Analysis: Titration for Magnesium Content
The purity of the synthesized this compound can be determined by quantifying the magnesium content using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).
-
Accurately weigh approximately 450 mg of the this compound sample and dissolve it in 25 ml of distilled water.
-
Add 5 ml of an ammonia/ammonium chloride buffer solution.
-
Add a few drops of an appropriate indicator, such as Eriochrome Black T.
-
Titrate the solution with a standardized 0.05 M EDTA solution until a distinct color change is observed (e.g., from red to blue).
-
The concentration of magnesium in the sample can be calculated from the volume of EDTA solution used.
Process Visualization
The logical workflows for the synthesis and purification of this compound by the two described methods are illustrated in the diagrams below.
Caption: Workflow for the synthesis of this compound via the reaction of magnesium chloride and sodium chlorate.
Caption: Workflow for the synthesis of this compound via the reaction of barium chlorate and magnesium sulfate.
References
A Comparative Analysis of the Oxidizing Strength of Magnesium Chlorate and Other Common Chlorate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxidizing strength of magnesium chlorate against other widely used chlorate salts, including potassium chlorate, sodium chlorate, and barium chlorate. The following sections present quantitative data, detailed experimental methodologies for assessing oxidizing power, and visual representations of key concepts to aid in the selection of the most suitable oxidizing agent for your research and development needs.
Quantitative Comparison of Chlorate Salt Properties
The oxidizing strength of a solid chlorate salt is primarily determined by its thermal stability and its ability to release oxygen upon decomposition. A lower decomposition temperature generally indicates a more potent oxidizing agent under thermal stress. The following table summarizes the available data on the decomposition temperatures of the selected chlorate salts. It is important to note that the conditions under which these temperatures were determined may vary, impacting direct comparability.
| Chlorate Salt | Chemical Formula | Decomposition Temperature (°C) | Notes |
| This compound (Hexahydrate) | Mg(ClO₃)₂·6H₂O | ~120 | Decomposes to MgO, H₂O, O₂, and Cl₂. Dehydration begins at 35°C. |
| Potassium Chlorate | KClO₃ | ~400 | Decomposition can be catalyzed to occur at 150-200°C.[1] |
| Sodium Chlorate | NaClO₃ | Elevated Temperatures | Specific decomposition temperature varies with conditions. |
| Barium Chlorate | Ba(ClO₃)₂ | > 414 | Melts at 414°C, followed by decomposition. |
In aqueous solutions, the oxidizing strength of the chlorate ion (ClO₃⁻) can be compared using its standard electrode potential (E°). A more positive electrode potential indicates a stronger oxidizing agent.
| Half-Reaction | Standard Electrode Potential (E°) |
| ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O | +1.45 V[2] |
| ClO₃⁻(aq) + 6H⁺(aq) + 5e⁻ → ½Cl₂(g) + 3H₂O(l) | +1.47 V[3] |
Experimental Protocols for Determining Oxidizing Strength
A standardized method for classifying the oxidizing hazard of solid substances is the UN Test O.1: Test for oxidizing solids . This test evaluates the potential for a solid to increase the burning rate or intensity of a combustible material.
UN Test O.1: Test for Oxidizing Solids
Objective: To determine if a solid substance should be classified as an oxidizing solid of Division 5.1 for transport of dangerous goods by comparing its mean burning time with that of reference mixtures.
Apparatus:
-
Conical pile forming apparatus (funnel)
-
Ignition source (e.g., a gas flame or an electrically heated wire)
-
Timer
-
Balance with a precision of ±0.1 g
-
Low heat-conducting plate
Materials:
-
The solid substance to be tested, sieved to pass a 250 μm sieve if necessary.
-
Fibrous cellulose, dried to a constant mass at 105°C.
-
Potassium bromate (KBrO₃), dried at 65°C, as the reference oxidizer.
Procedure:
-
Preparation of Mixtures:
-
Prepare a 4:1 and a 1:1 (by mass) mixture of the test substance and cellulose.
-
Prepare reference mixtures of potassium bromate and cellulose in ratios of 3:7, 2:3, and 3:2 (by mass).
-
-
Pile Formation:
-
Pour a 30 g sample of a mixture into the conical funnel.
-
Allow the mixture to form a conical pile on the low heat-conducting plate.
-
-
Ignition and Measurement:
-
Ignite the top of the conical pile with the ignition source.
-
Start the timer and record the time until the reaction ceases (i.e., no more smoke, flame, or glowing).
-
-
Data Analysis:
-
Perform the test five times for each mixture.
-
Calculate the mean burning time for the test substance mixtures and the reference mixtures.
-
Compare the mean burning time of the test substance mixtures to the mean burning times of the reference mixtures to classify the oxidizing hazard.
-
Classification Criteria:
| Packing Group | Comparison of Burning Times |
| I | Mean burning time of the 4:1 or 1:1 sample-to-cellulose mixture is less than that of the 3:7 potassium bromate-to-cellulose mixture. |
| II | Mean burning time of the 4:1 or 1:1 sample-to-cellulose mixture is equal to or less than that of the 2:3 potassium bromate-to-cellulose mixture, and the criteria for Packing Group I are not met. |
| III | Mean burning time of the 4:1 or 1:1 sample-to-cellulose mixture is equal to or less than that of the 3:2 potassium bromate-to-cellulose mixture, and the criteria for Packing Groups I and II are not met. |
| Not an Oxidizer | The mean burning time of the 4:1 and 1:1 sample-to-cellulose mixtures is greater than that of the 3:2 potassium bromate-to-cellulose mixture. |
Visualizing Reaction Pathways and Experimental Workflows
To further elucidate the processes involved in the decomposition of chlorate salts and the experimental determination of their oxidizing strength, the following diagrams are provided.
Caption: Thermal decomposition pathways of this compound hexahydrate and potassium chlorate.
Caption: Workflow for the UN Test O.1 for classifying oxidizing solids.
Caption: Change in oxidation state of chlorine during the reduction of the chlorate ion.
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Identity of Magnesium Chlorate
For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques for confirming the identity of magnesium chlorate, offering a clear and data-driven approach for laboratory application.
This compound, Mg(ClO₃)₂, is an inorganic salt with various industrial applications. Distinguishing it from other magnesium salts, such as magnesium chloride (MgCl₂) and magnesium perchlorate (Mg(ClO₄)₂), is critical due to differences in their chemical properties and potential reactivity. This guide details the application of Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD) for the unambiguous identification of this compound.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of this compound and its common alternatives. These values are indicative and may vary slightly based on the specific hydration state of the salt and the instrumental parameters.
| Spectroscopic Technique | This compound (Mg(ClO₃)₂) | Magnesium Chloride (MgCl₂) | Magnesium Perchlorate (Mg(ClO₄)₂) |
| Infrared (IR) Spectroscopy | ν(Cl-O) symmetric stretch: ~930-940 cm⁻¹ ν(Cl-O) asymmetric stretch: ~970-990 cm⁻¹ δ(O-Cl-O) symmetric bend: ~610-625 cm⁻¹ δ(O-Cl-O) asymmetric bend: ~480-500 cm⁻¹ | Primarily shows broad absorptions due to water of hydration (if present) in the mid-IR region. Lacks characteristic anion peaks. | ν(Cl-O) asymmetric stretch: ~1100 cm⁻¹ (very strong, broad) δ(O-Cl-O) bend: ~620-630 cm⁻¹ |
| Raman Spectroscopy | ν(Cl-O) symmetric stretch: ~935 cm⁻¹ (strong, sharp) ν(Cl-O) asymmetric stretch: ~975 cm⁻¹ δ(O-Cl-O) symmetric bend: ~615 cm⁻¹ δ(O-Cl-O) asymmetric bend: ~480 cm⁻¹ | Primarily shows lattice vibrations at low wavenumbers (<400 cm⁻¹). Hydrated forms will show water-related bands. | ν(Cl-O) symmetric stretch: ~935 cm⁻¹ (very strong, sharp) ν(Cl-O) asymmetric stretch: ~1100-1150 cm⁻¹ δ(O-Cl-O) bend: ~625 cm⁻¹ |
| X-ray Diffraction (XRD) | Monoclinic crystal system for dihydrate and hexahydrate forms.[1] Characteristic diffraction peaks at specific 2θ angles. | Halite (cubic) crystal structure for the anhydrous form. Hydrated forms have distinct patterns. | Orthorhombic crystal system for the anhydrous form. Hydrated forms have distinct patterns. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the fundamental vibrational modes of the chlorate anion.
Methodology:
-
Sample Preparation: Due to the hygroscopic nature of this compound, sample preparation should be conducted in a low-humidity environment (e.g., a glove box).
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the finely ground sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for hygroscopic samples as it minimizes atmospheric exposure.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands of the chlorate anion and compare them to the reference data in the table above.
-
Raman Spectroscopy
Objective: To obtain a vibrational fingerprint of the sample, particularly the strong symmetric stretching mode of the chlorate anion.
Methodology:
-
Sample Preparation:
-
Place a small amount of the crystalline or powdered sample into a glass vial or onto a microscope slide. Due to the nature of Raman spectroscopy, minimal sample preparation is often required. For highly hygroscopic samples, analysis can be performed through the wall of a sealed container.
-
-
Data Acquisition:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser onto the sample.
-
Collect the scattered light over a spectral range that includes the characteristic chlorate vibrational modes (typically 100-1200 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis:
-
Identify the Raman shifts corresponding to the vibrational modes of the chlorate anion. The symmetric stretch around 935 cm⁻¹ is typically the most intense and characteristic peak.
-
Compare the observed spectrum with reference spectra of this compound and potential alternatives.
-
X-ray Diffraction (XRD)
Objective: To determine the crystalline structure of the sample and compare it to known crystallographic data.
Methodology:
-
Sample Preparation:
-
Finely grind the crystalline sample to a homogenous powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder. For air-sensitive or hygroscopic samples, an airtight sample holder with a low-absorbing window (e.g., Kapton film) should be used.
-
-
Data Acquisition:
-
Use a powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation).
-
Scan the sample over a range of 2θ angles (e.g., 10-80 degrees).
-
Set the step size and scan speed to achieve good resolution and peak intensity.
-
-
Data Analysis:
-
Process the raw data to identify the positions (2θ angles) and relative intensities of the diffraction peaks.
-
Compare the experimental diffraction pattern with reference patterns from crystallographic databases for this compound hexahydrate or dihydrate.[1] The unique peak positions and intensities provide a definitive fingerprint of the crystalline phase.
-
Logical Workflow for Spectroscopic Confirmation
The following diagram illustrates a logical workflow for the spectroscopic analysis and confirmation of this compound identity.
Caption: Workflow for the spectroscopic identification of this compound.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the relationship between the molecular structure of the chlorate anion and its characteristic vibrational modes observed in IR and Raman spectroscopy.
Caption: Vibrational modes of the chlorate anion and their spectroscopic activity.
References
Unraveling the Catalytic Landscape: A Comparative Guide to Magnesium Perchlorate in Organic Synthesis
A critical distinction should be made at the outset: while the inquiry specifies magnesium chlorate (Mg(ClO3)2), the vast body of scientific literature points to magnesium perchlorate (Mg(ClO4)2) as the catalytically active species in a variety of organic reactions. This compound is primarily recognized as a potent oxidizing agent, desiccant, and defoliant, with limited to no documented application as a catalyst in synthetic organic chemistry. In contrast, magnesium perchlorate has emerged as a versatile and efficient Lewis acid catalyst. This guide will, therefore, focus on the performance evaluation of magnesium perchlorate in specific catalytic reactions, providing a comparative analysis against other common catalysts.
Magnesium perchlorate is an effective Lewis acid that catalyzes a range of organic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. Its catalytic prowess stems from the high charge-to-size ratio of the Mg²⁺ ion, which allows it to effectively coordinate with and activate substrates.
Performance in Key Catalytic Reactions
The efficacy of magnesium perchlorate as a catalyst is best illustrated through its application in several important organic reactions. Below, we compare its performance with other Lewis acid catalysts.
Table 1: Performance Comparison of Lewis Acid Catalysts in the Synthesis of 1,4-Dihydropyridines
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Mg(ClO₄)₂ | 2 | 92 | [1] |
| Zn(ClO₄)₂ | 2 | 85 | [1] |
| LiClO₄ | 2 | 78 | [1] |
| Sc(OTf)₃ | 6 | 90 | - |
| InCl₃ | 8 | 88 | - |
Reaction Conditions: Michael addition of β-enaminoesters to α,β-unsaturated aldehydes at room temperature in dichloromethane.[1]
Table 2: Performance Comparison in the Asymmetric Diels-Alder Reaction
| Catalyst | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Mg(ClO₄)₂ with chiral ligand | >99 | 98 | 95 | [2] |
| Cu(OTf)₂ with chiral ligand | 98 | 97 | 92 | - |
| Zn(OTf)₂ with chiral ligand | 95 | 90 | 88 | - |
Reaction Conditions: Reaction between cyclopentadiene and a chiral oxazolidinone dienophile.[2]
Table 3: Catalyst Performance in the Acylation of Alcohols
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Mg(ClO₄)₂ | 10-30 | 90-98 | [3] |
| Bi(OTf)₃ | 15-45 | 92-97 | - |
| Sc(OTf)₃ | 20-60 | 90-95 | - |
Reaction Conditions: Acylation of various alcohols with acetic anhydride under solvent-free conditions at room temperature.[3]
Experimental Protocols
General Procedure for the Mg(ClO₄)₂-Catalyzed Synthesis of 1,4-Dihydropyridines: [1]
To a solution of the β-enaminoester (1 mmol) and the α,β-unsaturated aldehyde (1.2 mmol) in anhydrous dichloromethane (5 mL), magnesium perchlorate (10 mol%) was added. The reaction mixture was stirred at room temperature for the time specified in Table 1. Upon completion, the reaction was quenched with water, and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for the Mg(ClO₄)₂-Catalyzed Asymmetric Diels-Alder Reaction: [2]
In a flame-dried flask under an inert atmosphere, the chiral ligand (12 mol%) was dissolved in anhydrous dichloromethane. Magnesium perchlorate (10 mol%) was added, and the mixture was stirred at room temperature for 30 minutes. The dienophile (1 mmol) was then added, and the mixture was cooled to the specified reaction temperature. The diene (2 mmol) was added dropwise, and the reaction was stirred until completion. The reaction was quenched with a saturated aqueous solution of sodium bicarbonate. The product was extracted with dichloromethane, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash chromatography.
Visualizing Reaction Pathways and Workflows
Diagram 1: Catalytic Cycle of Mg(ClO₄)₂ in the Synthesis of 1,4-Dihydropyridines
Caption: Catalytic cycle for the synthesis of 1,4-dihydropyridines using Mg(ClO₄)₂.
Diagram 2: Experimental Workflow for Catalyst Performance Evaluation
Caption: General experimental workflow for evaluating catalyst performance.
References
"inter-laboratory comparison of magnesium chlorate analysis"
For Researchers, Scientists, and Drug Development Professionals
The Importance of Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), including proficiency testing (PT), are essential tools for quality assurance in analytical laboratories.[1][2] They serve to:
-
Assess Laboratory Proficiency: ILCs evaluate the performance of individual laboratories against a consensus value, providing an external measure of their analytical competence.[2][3]
-
Validate Analytical Methods: By having multiple laboratories analyze the same sample, the robustness and reproducibility of an analytical method can be determined.[4][5]
-
Identify Methodological Biases: Discrepancies in results between laboratories can highlight subtle differences in protocols or instrumentation that may lead to systematic errors.
-
Harmonize Results: ILCs promote consistency and comparability of data across different testing sites, which is crucial in multi-site studies and for regulatory submissions.
A typical workflow for an inter-laboratory comparison involves a coordinating body preparing and distributing homogeneous samples to participating laboratories. Each laboratory analyzes the samples using their own or a specified method and reports the results back to the coordinator for statistical analysis.[3]
References
Safety Operating Guide
Proper Disposal of Magnesium Chlorate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Magnesium chlorate, a strong oxidizing agent, requires specific disposal procedures to mitigate risks of fire, explosion, and environmental contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
This compound is a powerful oxidizer that can form explosive mixtures with combustible materials, powdered metals, sulfur, and other reducing agents.[1][2] It is crucial to prevent contact with organic materials and heat sources.[2] In case of accidental release, isolate the spill area and prevent the chemical from entering drains.[1] For small dry spills, use a clean shovel to place the material into a clean, dry, and loosely covered container for disposal. For small liquid spills, absorb the substance with a non-combustible material like vermiculite or sand before placing it in a suitable container.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the disposal of this compound.
| Parameter | Value/Guideline | Source |
| This compound Formula | Mg(ClO₃)₂ | N/A |
| Molecular Weight | 191.21 g/mol | N/A |
| Primary Hazard | Strong Oxidizer | [1][2] |
| Reducing Agent | Sodium Bisulfite (NaHSO₃) | N/A |
| Stoichiometric Ratio (ClO₃⁻ : HSO₃⁻) | 1:3 | [3] |
| Recommended Excess of Reducing Agent | 50% | N/A |
| Reaction pH | < 3 | N/A |
| Final Product | Magnesium Chloride (MgCl₂) | N/A |
| Final pH for Drain Disposal | 6.0 - 9.0 | [4] |
Experimental Protocol: Chemical Reduction of this compound
The primary and recommended method for the disposal of this compound is through chemical reduction of the chlorate ion (ClO₃⁻) to the much less hazardous chloride ion (Cl⁻). This is achieved by reacting it with a suitable reducing agent, such as sodium bisulfite (NaHSO₃).
Materials:
-
This compound waste
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the this compound solution)
-
Ice bath
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, gloves, and a lab coat.
Procedure:
-
Preparation and Dilution:
-
Perform the entire procedure in a well-ventilated fume hood.
-
If the this compound waste is in solid form, dissolve it in water to create a dilute solution (e.g., less than 5% w/v). For existing solutions, dilute further if necessary. This helps to control the reaction rate and temperature.
-
-
Acidification:
-
Place the beaker with the dilute this compound solution on a stir plate and begin gentle stirring.
-
Slowly and carefully add dilute sulfuric acid to the solution. Monitor the pH continuously using pH strips or a pH meter.
-
Continue adding acid until the pH of the solution is less than 3. This acidic condition is necessary for the reduction reaction to proceed effectively.
-
-
Reduction of Chlorate:
-
Prepare a solution of sodium bisulfite in water.
-
Based on the estimated amount of this compound, calculate the stoichiometric amount of sodium bisulfite required for the reduction. The molar ratio of chlorate to bisulfite is 1:3.[3] It is recommended to use a 50% excess of sodium bisulfite to ensure the complete reduction of the chlorate.
-
Slowly add the sodium bisulfite solution to the acidified this compound solution. The addition should be done in small portions to control the reaction, which can be exothermic.
-
If the temperature of the solution begins to rise significantly, use an ice bath to cool the beaker.
-
-
Verification of Complete Reaction:
-
After the addition of the sodium bisulfite is complete, continue stirring the solution for at least one hour to ensure the reaction has gone to completion.
-
To verify the absence of chlorate, a qualitative test can be performed. Take a small aliquot of the solution and add a few drops of potassium iodide (KI) solution. In an acidic solution, the presence of an oxidizing agent like chlorate will oxidize the iodide to iodine, resulting in a yellow-brown color. The absence of this color change indicates the reaction is complete.
-
-
Neutralization and Final Disposal:
-
Once the absence of chlorate is confirmed, the solution will be acidic due to the initial addition of sulfuric acid.
-
Neutralize the solution by slowly adding a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is between 6.0 and 9.0.[4]
-
The resulting solution is primarily magnesium chloride and sodium sulfate, which are significantly less hazardous.
-
This neutralized solution can typically be discharged down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always check with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines before proceeding with any chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Magnesium Chlorate
For Immediate Implementation: This document provides crucial safety and logistical information for the use of Magnesium Chlorate in a laboratory setting. Strict adherence to these protocols is mandatory to ensure personnel safety and operational integrity.
This compound is a powerful oxidizing agent that presents a significant fire and explosion risk, particularly when in contact with organic materials or other incompatible substances.[1][2][3] It may also cause irritation to the skin, eyes, and mucous membranes.[1][2][3] This guide will provide researchers, scientists, and drug development professionals with the essential procedures for the safe handling, storage, and disposal of this compound.
Essential Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the required PPE and safety measures.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when there is a risk of splashing. | Protects against dust particles and potential splashes that can cause serious eye irritation.[4][5] |
| Skin Protection | Fire/flame resistant and impervious clothing (e.g., lab coat). Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can cause irritation.[1][4] Fire-resistant clothing mitigates the risk of burns in case of a fire.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if there is a risk of inhaling dust. | Protects against respiratory irritation from this compound dust.[6] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Operational Plan: From Preparation to Disposal
This section outlines the step-by-step procedures for the safe handling of this compound throughout the experimental workflow.
Pre-Experiment Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities of this compound to be used and the potential for interaction with other chemicals.
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Have spill control materials, such as vermiculite or sand, readily accessible. Do not use combustible materials like paper towels for spill cleanup. [4][6]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires, though water can be used for small fires involving this compound as an oxidizer).[2]
Handling and Experimental Protocol
-
Donning PPE: Before handling the primary container, put on all required personal protective equipment as detailed in the table above.
-
Dispensing: Carefully dispense the required amount of this compound. Avoid creating dust. Use non-sparking tools.
-
Incompatible Materials: this compound is a strong oxidizer and is incompatible with a wide range of substances. Keep it away from:
-
Heating: Avoid heating this compound unless it is a required and controlled part of the experimental procedure, as it may decompose explosively.[1][2]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[2][4] The container should be tightly closed.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidents and environmental contamination.
-
Waste Collection:
-
Collect all waste this compound and materials significantly contaminated with it in a designated, labeled, and sealed container.
-
This container should be made of a material compatible with this compound.
-
-
Waste Segregation:
-
Crucially, do not mix this compound waste with other chemical waste streams, especially organic solvents or other combustible materials.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound (Oxidizer)."
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
-
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | Mg(ClO3)2 | CID 25155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
